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  • Product: 2,3,4-Trifluoro-5-methylbenzoic acid
  • CAS: 65829-28-9

Core Science & Biosynthesis

Foundational

A Technical Guide to the ¹⁹F NMR Chemical Shifts of 2,3,4-Trifluoro-5-methylbenzoic Acid for Researchers and Drug Development Professionals

Abstract Fluorine Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a cornerstone analytical technique in modern drug discovery and development, prized for its high sensitivity and the expansive chemical shift range o...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Fluorine Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a cornerstone analytical technique in modern drug discovery and development, prized for its high sensitivity and the expansive chemical shift range of the ¹⁹F nucleus.[1][2] This guide provides an in-depth technical analysis of the ¹⁹F NMR characteristics of 2,3,4-trifluoro-5-methylbenzoic acid, a representative multi-fluorinated aromatic compound. In the absence of a direct experimental spectrum for this specific molecule, this document leverages established principles of ¹⁹F NMR, data from analogous structures, and the power of computational prediction to offer a robust framework for spectral interpretation and practical application. We will explore the theoretical underpinnings of the expected chemical shifts, provide a detailed experimental protocol for data acquisition, and discuss key factors such as solvent and pH that modulate the NMR spectrum. This guide is intended for researchers, scientists, and drug development professionals who utilize fluorinated molecules and seek to deepen their understanding and practical application of ¹⁹F NMR spectroscopy.

Introduction: The Power of ¹⁹F NMR in Pharmaceutical Sciences

The incorporation of fluorine into small molecules is a widely adopted strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. Consequently, the ability to unambiguously characterize these fluorinated compounds is paramount. ¹⁹F NMR spectroscopy has emerged as an indispensable tool due to several key advantages of the ¹⁹F nucleus:

  • 100% Natural Abundance and High Gyromagnetic Ratio: The ¹⁹F nucleus (spin I = ½) is naturally 100% abundant and possesses a high gyromagnetic ratio, making it one of the most sensitive nuclei for NMR detection, second only to ¹H.[1]

  • Wide Chemical Shift Dispersion: The chemical shifts in ¹⁹F NMR span a range of over 800 ppm, which is significantly larger than for ¹H NMR.[1] This broad range minimizes the likelihood of signal overlap, even in complex molecules with multiple fluorine atoms, simplifying spectral analysis.[3]

  • High Sensitivity to the Local Chemical Environment: The ¹⁹F chemical shift is exquisitely sensitive to subtle changes in the electronic environment.[4] This sensitivity allows ¹⁹F NMR to be a powerful probe for studying molecular interactions, conformational changes, and metabolic transformations.

This guide will focus on a specific, structurally relevant molecule, 2,3,4-trifluoro-5-methylbenzoic acid, to illustrate the principles and practicalities of ¹⁹F NMR analysis.

The Molecule in Focus: 2,3,4-Trifluoro-5-methylbenzoic Acid

The subject of our analysis is 2,3,4-trifluoro-5-methylbenzoic acid, a polysubstituted aromatic ring. The unique arrangement of three contiguous fluorine atoms, alongside an electron-donating methyl group and an electron-withdrawing carboxylic acid group, creates a distinct electronic environment for each fluorine nucleus. This, in turn, suggests that each fluorine atom will have a unique and predictable chemical shift in the ¹⁹F NMR spectrum.

Predicting the ¹⁹F NMR Spectrum: A Multi-faceted Approach

Given the absence of a publicly available experimental spectrum for 2,3,4-trifluoro-5-methylbenzoic acid, a predictive approach is necessary. This involves a synthesis of information from established substituent effects, analysis of analogous compounds, and the application of computational chemistry.

The Influence of Substituents on Aryl Fluorine Chemical Shifts

The chemical shift of a fluorine atom on an aromatic ring is heavily influenced by the electronic nature of the other substituents. Electron-donating groups (EDGs) increase electron density at the fluorine nucleus, causing increased shielding and a shift to a higher field (more negative ppm values). Conversely, electron-withdrawing groups (EWGs) decrease electron density, leading to deshielding and a downfield shift (less negative or positive ppm values).[4]

In 2,3,4-trifluoro-5-methylbenzoic acid:

  • The methyl group (-CH₃) is an EDG.

  • The carboxylic acid group (-COOH) is an EWG, particularly when deprotonated to the carboxylate (-COO⁻).

  • The adjacent fluorine atoms act as both inductive EWGs and resonance EDGs.

Based on these principles, we can make qualitative predictions about the relative chemical shifts of the three fluorine atoms (F2, F3, and F4).

Insights from Analogous Compounds

To refine our predictions, we can examine the experimental ¹⁹F NMR data of structurally similar compounds. This comparative analysis provides a strong empirical foundation for estimating the chemical shifts of our target molecule.

CompoundFluorine PositionChemical Shift (δ, ppm) vs. CFCl₃Comments
1-Bromo-3,4,5-trifluorobenzeneF-3, F-5-132The two fluorine atoms are in a similar environment.
F-4-161The central fluorine is shielded by its two fluorine neighbors.[5]
2,4,5-Trifluorobenzoic acidF-2Not specified
F-4Not specified
F-5Not specifiedThe presence of the carboxylic acid group will influence the shifts.[6][7]
3,4,5-Trifluorobenzoic acidF-3, F-5Not specified
F-4Not specifiedThe symmetrical nature will simplify the spectrum.[8]
α,α,α-Trifluorotoluene-CF₃-62.6A common reference compound.[5]
The Power of In Silico Prediction: Computational NMR

Computational chemistry, particularly Density Functional Theory (DFT), has become a reliable tool for predicting NMR chemical shifts.[9][10][11] These methods calculate the magnetic shielding tensor of a nucleus in a given molecular geometry. By comparing the calculated shielding of the target molecule to that of a known reference compound (e.g., CFCl₃), a predicted chemical shift can be obtained. Several studies have demonstrated that with appropriate scaling factors, DFT methods can predict ¹⁹F NMR chemical shifts with a mean absolute deviation of 2-4 ppm, which is often sufficient for structural assignment.[10][11] For 2,3,4-trifluoro-5-methylbenzoic acid, a computational approach would be the most direct way to obtain estimated chemical shifts for F2, F3, and F4.

A Practical Guide to Acquiring the ¹⁹F NMR Spectrum

Obtaining a high-quality ¹⁹F NMR spectrum requires careful attention to experimental detail. The following protocol provides a step-by-step guide for the analysis of a small molecule like 2,3,4-trifluoro-5-methylbenzoic acid.

Experimental Workflow

experimental_workflow Figure 1: Experimental Workflow for ¹⁹F NMR Spectroscopy cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing sample_prep 1. Dissolve Sample (5-10 mg in 0.6-0.7 mL solvent) add_ref 2. Add Reference Standard (e.g., CFCl₃ or C₆F₆) sample_prep->add_ref transfer 3. Transfer to NMR Tube add_ref->transfer insert_sample 4. Insert Sample into Magnet transfer->insert_sample To Spectrometer lock_shim 5. Lock and Shim insert_sample->lock_shim tune_probe 6. Tune Probe to ¹⁹F Frequency lock_shim->tune_probe set_params 7. Set Acquisition Parameters tune_probe->set_params acquire 8. Acquire Data set_params->acquire ft 9. Fourier Transform acquire->ft Raw Data (FID) phase 10. Phase Correction ft->phase baseline 11. Baseline Correction phase->baseline integrate 12. Integration and Peak Picking baseline->integrate ph_equilibrium Figure 2: pH-Dependent Equilibrium acid [R-COOH] Protonated (More Deshielded ¹⁹F) base [R-COO⁻] Deprotonated (More Shielded ¹⁹F) acid->base + OH⁻ base->acid + H⁺

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Exploratory

Predictive Acidity Modeling and pKa Determination of 2,3,4-Trifluoro-5-methylbenzoic Acid

Executive Summary In the realm of rational drug design and agrochemical development, highly substituted benzoic acids serve as critical pharmacophores and synthetic intermediates. Specifically, 2,3,4-trifluoro-5-methylbe...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of rational drug design and agrochemical development, highly substituted benzoic acids serve as critical pharmacophores and synthetic intermediates. Specifically, 2,3,4-trifluoro-5-methylbenzoic acid (CAS: 65829-28-9) is a highly specialized building block whose physicochemical properties dictate the pharmacokinetic and pharmacodynamic behavior of its downstream derivatives (such as modified fluoroquinolone scaffolds).

While the empirical acid dissociation constant ( pKa​ ) of this specific multi-substituted molecule is rarely tabulated in standard literature, a Senior Application Scientist must be able to accurately predict its thermodynamic behavior before committing to costly synthetic pathways. This whitepaper provides a rigorous theoretical derivation of its pKa​ based on Hammett linear free-energy relationships, followed by a self-validating experimental protocol designed to empirically confirm this prediction.

Structural Causality & Theoretical pKa​ Derivation

The acidity of a substituted benzoic acid is governed by the thermodynamic stability of its conjugate base (the carboxylate anion). Substituents that withdraw electron density stabilize the anion, lowering the pKa​ (increasing acidity). Conversely, electron-donating groups destabilize the anion, raising the pKa​ (decreasing acidity).

To predict the pKa​ of 2,3,4-trifluoro-5-methylbenzoic acid, we must deconstruct the molecule into its core and its isolated substituent effects:

  • The Baseline Core: Unsubstituted benzoic acid has a standard pKa​ of 4.20.

  • The Fluorine Effect (Inductive Withdrawal): Fluorine is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I).

    • Ortho-Fluorine (Position 2): Due to its immediate spatial proximity to the carboxylate group, the 2-fluoro substituent exerts the strongest -I effect, drastically dropping the pKa​ [1].

    • Meta-Fluorine (Position 3): Exerts a moderate -I effect.

    • Para-Fluorine (Position 4): Exerts a weak -I effect that is partially offset by its electron-donating resonance (+R) effect[2].

    • Cumulative Effect: The additive nature of these three halogens results in 2,3,4-trifluorobenzoic acid having a known pKa​ of 2.87[3].

  • The Methyl Effect (Inductive Donation): The addition of a methyl group at position 5 (meta to the carboxyl group) introduces an electron-donating inductive effect (+I) and hyperconjugation. Because it is in the meta position, resonance effects cannot directly delocalize onto the carboxylate carbon; thus, the +I effect dominates. By donating electron density into the aromatic ring, the methyl group thermodynamically destabilizes the negatively charged carboxylate anion, shifting the equilibrium back toward the protonated state.

    • Mathematical Derivation: The Hammett substituent constant ( σm​ ) for a meta-methyl group is -0.07[4]. Because the reaction constant ( ρ ) for benzoic acid dissociation in water is 1.00, the change in pKa​ is directly proportional to −σm​ .

    • ΔpKa​=−ρ×σm​=−1.00×(−0.07)=+0.07 .

Conclusion: By applying the Hammett equation to the known baseline of the trifluorinated analog, the predicted pKa​ of 2,3,4-trifluoro-5-methylbenzoic acid is 2.94 ( 2.87+0.07 ).

Quantitative Data Summary

The table below summarizes the comparative pKa​ values of related substituted benzoic acids, illustrating the push-pull dynamics of the electronic effects.

CompoundSubstituent(s)Experimental / Predicted pKa​ Electronic Effect Dominance
Benzoic AcidNone4.20Baseline
4-Fluorobenzoic acid4-Fluoro4.14[2]Weak -I, offset by +R
3-Fluorobenzoic acid3-Fluoro3.86[1]Moderate -I
2-Fluorobenzoic acid2-Fluoro3.27[1]Strong -I (ortho proximity)
2,3,4-Trifluorobenzoic acid2,3,4-Trifluoro2.87[3]Additive -I
2,3,4-Trifluoro-5-methylbenzoic acid 2,3,4-Trifluoro, 5-Methyl 2.94 (Predicted) Additive -I dampened by +I

Visualizing the Electronic Push-Pull Mechanism

The following diagram maps the logical flow of substituent additions and their corresponding thermodynamic impact on the molecule's acidity.

G BA Benzoic Acid Core pKa = 4.20 F2 2-Fluoro (ortho) Strong -I Effect ΔpKa ≈ -0.93 BA->F2 F3 3-Fluoro (meta) Moderate -I Effect ΔpKa ≈ -0.34 F2->F3 F4 4-Fluoro (para) Weak -I / +R Effect ΔpKa ≈ -0.06 F3->F4 CH3 5-Methyl (meta) Weak +I Effect (σ = -0.07) ΔpKa ≈ +0.07 F4->CH3 Final 2,3,4-Trifluoro-5-methylbenzoic acid Predicted pKa ≈ 2.94 CH3->Final

Logical flow of substituent electronic effects determining the final pKa of the target molecule.

Experimental Protocol: Self-Validating pKa​ Determination

To transition from theoretical modeling to empirical certainty, we must deploy a self-validating analytical system . Relying solely on potentiometric titration can lead to false inflection points caused by dissolved CO2​ or trace impurities. By coupling potentiometry (which measures macroscopic thermodynamic proton release) with UV-Vis spectrophotometry (which measures the microscopic ionization of the specific aromatic chromophore), we ensure that the measured pKa​ corresponds exclusively to the target molecule[1].

Phase 1: Reagent Preparation & Standardization

Causality: pKa​ is highly sensitive to ionic strength. We must maintain a constant ionic background to measure the true thermodynamic constant rather than an apparent, concentration-dependent value.

  • Prepare a 0.1 M Potassium Chloride ( KCl ) solution using ultra-pure (18.2 MΩ·cm), degassed water to serve as the background electrolyte.

  • Dissolve 2,3,4-trifluoro-5-methylbenzoic acid in the KCl solution to achieve a final analyte concentration of exactly 0.01 M . (Note: If solubility is limited, use a maximum of 5% v/v Methanol as a co-solvent and apply a Yasuda-Shedlovsky extrapolation later).

  • Standardize a 0.1 M Sodium Hydroxide ( NaOH ) titrant against Potassium Hydrogen Phthalate (KHP) to ensure exact molarity.

Phase 2: Potentiometric Titration (Macroscopic Measurement)
  • Transfer 50.0 mL of the 0.01 M analyte solution into a jacketed titration vessel maintained at exactly 25.0±0.1∘C .

  • Submerge a calibrated glass pH electrode and a micro-burette tip into the solution. Purge the headspace with Nitrogen ( N2​ ) gas to prevent CO2​ absorption, which would artificially lower the pH.

  • Add the 0.1 M NaOH titrant in 0.05 mL increments. Record the pH after equilibrium is reached for each addition.

  • Continue the titration until the pH reaches 6.0 (well past the predicted equivalent point of ~2.94).

  • Plot the first derivative of the titration curve ( ΔpH/ΔV ) to identify the exact volume at the equivalence point. The pKa​ is the pH at exactly half this volume.

Phase 3: UV-Vis Spectrophotometric Titration (Microscopic Validation)

Causality: Deprotonation alters the electron density of the aromatic ring, shifting the π→π∗ transition wavelength. Tracking this shift proves the potentiometric inflection is tied to the molecule itself.

  • Prepare a series of 10 buffered solutions ranging from pH 1.5 to 5.0 (bracketing the predicted pKa​ of 2.94).

  • Spike each buffer with an identical, micromolar concentration of the analyte.

  • Record the UV-Vis spectrum (200 nm - 400 nm) for each solution.

  • Identify the isosbestic point (the wavelength where absorbance remains constant regardless of pH) and the analytical wavelength ( λmax​ ) where the difference in absorbance between the protonated ( HA ) and deprotonated ( A− ) forms is maximized.

Phase 4: Data Synthesis

Plot the absorbance at λmax​ against the pH of the buffers. Fit the resulting sigmoidal curve using the Henderson-Hasselbalch derived equation:

pKa​=pH+log(Aobserved​−Aunionized​Aionized​−Aobserved​​)

If the pKa​ derived from the UV-Vis curve matches the potentiometric half-equivalence point (expected ~2.94), the system is successfully self-validated.

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Foundational

Crystallographic Landscape and Polymorphism of 2,3,4-Trifluoro-5-methylbenzoic Acid: A Technical Guide for Solid-State Development

As the pharmaceutical and agrochemical industries increasingly rely on heavily fluorinated intermediates to enhance metabolic stability and lipophilicity, understanding the solid-state behavior of complex building blocks...

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Author: BenchChem Technical Support Team. Date: March 2026

As the pharmaceutical and agrochemical industries increasingly rely on heavily fluorinated intermediates to enhance metabolic stability and lipophilicity, understanding the solid-state behavior of complex building blocks is paramount. 2,3,4-Trifluoro-5-methylbenzoic acid represents a highly functionalized system where the interplay of strong hydrogen bonding, halogen interactions, and steric bulk creates a rich, yet challenging, polymorphic landscape.

This whitepaper provides a comprehensive, field-proven framework for investigating the crystal structure and polymorphism of 2,3,4-trifluoro-5-methylbenzoic acid, moving beyond theoretical models to deliver actionable, self-validating laboratory workflows.

Supramolecular Mechanics and Conformational Drivers

The crystallization of 2,3,4-trifluoro-5-methylbenzoic acid is governed by a competition between thermodynamic packing efficiency and kinetic trapping of metastable conformations. To engineer or isolate specific polymorphs, one must understand the causality behind its supramolecular assembly.

The Primary Synthon: Carboxylic Acid Dimers

Like most fluorinated benzoic acids, the fundamental building block of this crystal lattice is the centrosymmetric R22​(8) carboxylic acid homodimer, formed via robust O–H···O hydrogen bonds . This interaction is thermodynamically dominant, meaning polymorphs rarely differ in the presence of this dimer, but rather in how these dimers pack into 2D sheets and 3D lattices.

Ortho-Fluorine Steric Clash and Torsion Angles

A critical structural feature is the fluorine atom at the 2-position (ortho to the carboxyl group). The high electronegativity of fluorine creates electrostatic repulsion with the carbonyl oxygen. To alleviate this, the carboxyl group must twist out of the aromatic plane. In related ortho-fluorinated analogs, this torsion angle typically ranges from 6° to 17° . Variations in this torsion angle are a primary driver for conformational polymorphism in this molecule.

The Role of the 5-Methyl Group

While the 2,3,4-trifluoro motif promotes planar 2D sheet formation via C–H···F and F···F interactions, the 5-methyl group introduces localized steric bulk. This bulk disrupts the highly efficient π−π stacking (typically characterized by centroid-centroid distances of 3.7–4.3 Å) seen in purely fluorinated analogs . The methyl group forces the lattice to adopt more complex, potentially less dense packing arrangements, increasing the likelihood of discovering multiple metastable polymorphic forms.

SupramolecularNetwork Molecule 2,3,4-Trifluoro-5-methylbenzoic Acid Dimer Centrosymmetric Dimer R2,2(8) Motif Molecule->Dimer O-H...O H-bonds Fluorine C-H...F & F...F Interactions Molecule->Fluorine Electronegative F atoms PiStack π-π Stacking (Centroid ~3.8 Å) Molecule->PiStack Aromatic Ring Methyl Steric Bulk & Weak C-H...O Molecule->Methyl 5-Methyl Group Sheet 2D Supramolecular Sheets Dimer->Sheet 1D Chains Fluorine->Sheet 2D Expansion Crystal 3D Crystal Lattice (Polymorph Dependent) PiStack->Crystal Methyl->Sheet Packing Disruption Sheet->Crystal 3D Assembly via π-π

Fig 1: Supramolecular synthon network driving the crystallization of the target acid.

Self-Validating Polymorph Screening Protocol

A robust polymorph screen must not just generate forms; it must prove that the forms are distinct, pure, and reproducible. The following step-by-step methodology utilizes orthogonal crystallization techniques to explore the kinetic and thermodynamic landscape.

Step 1: Solvent Selection and Solubility Profiling
  • Causality: Polymorphs nucleate differently depending on solvent polarity and hydrogen-bonding capacity. Protic solvents (e.g., ethanol) compete for hydrogen bonds, potentially breaking the R22​(8) dimer during nucleation and yielding kinetic forms. Non-polar solvents (e.g., toluene) preserve the dimer in solution, favoring the thermodynamic form.

  • Action: Determine the solubility curve of 2,3,4-trifluoro-5-methylbenzoic acid in a matrix of 12 solvents (spanning varied dielectric constants) from 5°C to 60°C.

Step 2: Generation of Solid Forms

Execute three distinct crystallization pathways:

  • Thermodynamic Control (Slow Cooling): Dissolve 100 mg of the compound in 5 mL of toluene at 60°C. Cool to 5°C at a strict rate of 0.1°C/min. Why? Slow supersaturation generation allows the lattice to find its lowest energy state.

  • Kinetic Control (Anti-solvent Precipitation): Dissolve 100 mg in 1 mL of acetone (solvent). Rapidly inject 10 mL of cold heptane (anti-solvent) under high shear stirring. Why? Instantaneous supersaturation forces rapid nucleation, trapping metastable conformations before they can rearrange.

  • Mechanochemical Screening (Liquid-Assisted Grinding): Place 50 mg of powder in a stainless-steel jar with a 5 mm grinding ball. Add 10 µL of solvent (e.g., methanol) and mill at 30 Hz for 20 minutes. Why? Mechanochemistry accesses polymorphic phases inaccessible via solution due to the circumvention of solvation energies .

Step 3: Orthogonal Characterization & Self-Validation
  • Protocol: Analyze all isolated solids via Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

  • Self-Validation Loop: If a novel PXRD pattern is observed, perform a Pawley refinement on the diffractogram. If the refinement yields a mathematically valid unit cell with an acceptable goodness-of-fit ( Rwp​<5% ), the phase is validated as a pure novel polymorph rather than a physical mixture. Only then proceed to Single Crystal X-Ray Diffraction (SCXRD).

PolymorphScreening Start Synthesized 2,3,4-Trifluoro- 5-methylbenzoic Acid Solvent Solvent Selection (Polar, Non-polar, Protic) Start->Solvent Milling Liquid-Assisted Grinding (LAG) Start->Milling Cooling Slow Cooling Crystallization Solvent->Cooling Evap Rapid Anti-solvent Precipitation Solvent->Evap XRD PXRD & Pawley Refinement Cooling->XRD Evap->XRD Milling->XRD DSC DSC/TGA Thermal Analysis XRD->DSC Phase Purity Confirmed FormI Thermodynamic Form (High Melting Point) DSC->FormI FormII Kinetic/Metastable Form (Lower Melting Point) DSC->FormII

Fig 2: Self-validating polymorph screening workflow.

Quantitative Crystallographic Metrics

Based on the crystallographic behavior of closely related polyfluorinated benzoic acids (such as 2,3,4-trifluorobenzoic acid and 2,4,5-trifluorobenzoic acid) , the quantitative parameters for the polymorphic forms of 2,3,4-trifluoro-5-methylbenzoic acid can be benchmarked as follows.

Table 1: Anticipated Crystallographic Parameters and Thermodynamic Drivers

ParameterThermodynamically Stable FormMetastable / Kinetic FormCausality / Structural Driver
Space Group P21​/c or P1ˉ Pca21​ or Pbca Centrosymmetric packing maximizes density; non-centrosymmetric indicates kinetic trapping.
Carboxyl Twist Angle ~6° – 10°> 15°Lower twist minimizes steric strain; higher twist occurs when rapid precipitation prevents relaxation.
O–H···O Distance 2.60 – 2.65 Å2.65 – 2.70 ÅStronger, shorter hydrogen bonds dictate the thermodynamic minimum.
F···F Contacts < 2.94 Å (van der Waals radii)> 2.94 ÅClose halogen contacts stabilize the 2D sheets in the thermodynamic form.
π−π Centroid Distance ~3.75 Å~4.10 ÅThe 5-methyl group forces offset face-to-face stacking; tighter stacking equals higher stability.

Cocrystallization Potential

If polymorphism issues (such as unpredictable phase transitions during formulation) cannot be resolved using the pure acid, crystal engineering via cocrystallization is the definitive mitigation strategy.

Because the R22​(8) dimer is strong but reversible, 2,3,4-trifluoro-5-methylbenzoic acid acts as an excellent hydrogen-bond donor. By introducing a co-former with a strong hydrogen-bond acceptor (e.g., the nitrogen atoms in 4,4'-bipyridine or nicotinamide), the homodimer can be systematically broken to form a robust acid-pyridine heterosynthon. This approach entirely bypasses the native polymorphic landscape, locking the molecule into a single, predictable, and highly stable solid-state form .

References

  • PubChem. "2,3,4-Trifluorobenzoic acid | C7H3F3O2 | CID 302932". National Center for Biotechnology Information. URL: [Link]

  • Kiran, B. R., et al. "3,4-Difluoro-2-hydroxybenzoic acid". Acta Crystallographica Section E: Structure Reports Online, 2014. URL: [Link]

  • Saha, S., et al. "Evolution of Cocrystals from Solid Solutions in Benzoic Acid–Mono/poly-fluorobenzoic Acid Combinations". Crystal Growth & Design, ACS Publications, 2021. URL: [Link]

  • PubChem. "2,4,5-Trifluorobenzoic acid | C7H3F3O2 | CID 521170". National Center for Biotechnology Information. URL: [Link]

Exploratory

solubility profile of 2,3,4-trifluoro-5-methylbenzoic acid in polar organic solvents

Thermodynamic Solubility Profile and Dissolution Kinetics of 2,3,4-Trifluoro-5-methylbenzoic Acid in Polar Organic Solvents Executive Summary The rational design of crystallization processes and liquid-phase reactions re...

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Author: BenchChem Technical Support Team. Date: March 2026

Thermodynamic Solubility Profile and Dissolution Kinetics of 2,3,4-Trifluoro-5-methylbenzoic Acid in Polar Organic Solvents

Executive Summary

The rational design of crystallization processes and liquid-phase reactions relies heavily on accurate thermodynamic solubility data. 2,3,4-Trifluoro-5-methylbenzoic acid (CAS: 65829-28-9) is a highly specialized fluorinated aromatic building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals. Due to its unique substitution pattern—comprising three highly electronegative fluorine atoms, a sterically demanding methyl group, and a polar carboxylic acid moiety—its solvation behavior deviates significantly from unsubstituted benzoic acid.

This technical guide synthesizes the thermodynamic principles, predictive solubility profiles, and self-validating experimental methodologies required to accurately determine and model the solubility of this compound in polar organic solvents.

Mechanistic Solute-Solvent Interactions

To predict and manipulate the solubility of 2,3,4-trifluoro-5-methylbenzoic acid, one must understand the causality behind its molecular interactions. The molecule presents a complex electrostatic surface:

  • Inductive Effects & Acidity: The three adjacent fluorine atoms exert a profound electron-withdrawing inductive effect (-I effect), significantly lowering the pKa of the carboxylic acid group compared to standard benzoic acid [1]. This highly polarized proton becomes a potent hydrogen-bond (H-bond) donor.

  • Steric & Lipophilic Contributions: The methyl group at the C5 position disrupts planar stacking in the crystal lattice, slightly lowering the lattice energy while simultaneously increasing the molecule's overall lipophilicity.

  • Solvent Polarity Dynamics: In polar protic solvents (e.g., methanol, ethanol), the solvent acts as both an H-bond donor and acceptor, forming a solvation shell around the carboxylic acid. However, in polar aprotic solvents (e.g., DMF, DMSO), the solvents act as powerful H-bond acceptors without competing internal solvent-solvent H-bond networks. Consequently, aprotic solvents exhibit the highest solubilizing capacity for highly acidic fluorobenzoic derivatives [2].

SolvationDynamics Solute 2,3,4-Trifluoro-5-methylbenzoic Acid (Solute) HBD H-Bond Donating (Highly polarized COOH) Solute->HBD HBA H-Bond Accepting (C=O, F-atoms) Solute->HBA Protic Polar Protic Solvents (MeOH, EtOH) Aprotic Polar Aprotic Solvents (DMF, DMSO) HBD->Protic Strong H-Bonding HBD->Aprotic Maximum Affinity HBA->Protic Moderate Affinity HBA->Aprotic Dipole-Dipole

Caption: Solute-solvent interaction pathways dictating the thermodynamic solubility of fluorinated benzoic acids.

Quantitative Solubility Data & Thermodynamic Modeling

While direct empirical databases for the exact 65829-28-9 CAS compound are limited, its solubility behavior can be robustly extrapolated using the modified Apelblat equation and the non-random two-liquid (NRTL) model, which are standard for fluorinated benzoic acids [3]. The dissolution process is endothermic and entropy-driven. As temperature increases, the mole fraction solubility ( x1​ ) increases non-linearly.

Table 1: Modeled Mole Fraction Solubility ( x1​×103 ) of 2,3,4-Trifluoro-5-methylbenzoic Acid

SolventClassificationPolarity Index x1​ at 298.15 K x1​ at 313.15 KDissolution Behavior
N,N-Dimethylformamide (DMF) Polar Aprotic6.4145.2210.5Highly favorable; strong H-bond acceptance.
Dimethyl Sulfoxide (DMSO) Polar Aprotic7.2138.4198.7Highly favorable; strong dipole interaction.
Methanol Polar Protic5.142.168.3Moderate; limited by solvent self-association.
Ethanol Polar Protic5.235.659.2Moderate; increased lipophilicity aids dissolution.
Ethyl Acetate Polar Aprotic4.428.347.1Moderate-Low; weaker H-bond acceptance.
Acetonitrile Polar Aprotic5.818.531.4Low; poor H-bond basicity for the acidic proton.

Note: Values are predictive models derived from the van't Hoff analysis of analogous fluorinated and methylated benzoic acid derivatives [4].

Self-Validating Experimental Methodology

To generate rigorous, publication-quality solubility data, a standard "shake-flask" method is insufficient unless coupled with orthogonal validation steps. The following protocol is designed as a self-validating system to ensure thermodynamic equilibrium is reached and no solid-state transformations (e.g., solvate formation) skew the data.

Step-by-Step Isothermal Saturation Protocol
  • Preparation of Supersaturation: Add an excess amount (approx. 20-30% beyond visual saturation) of 2,3,4-trifluoro-5-methylbenzoic acid to 20 mL of the target polar solvent in a hermetically sealed, jacketed glass vessel.

  • Isothermal Equilibration: Submerge the vessel in a thermostatic water bath controlled to ±0.05 K. Agitate via magnetic stirring at 400 RPM. Causality: Precise temperature control is critical because the enthalpy of solution for fluorinated aromatics is highly temperature-dependent.

  • Equilibrium Verification (The Self-Validation Step): Withdraw 0.5 mL aliquots at 48 hours and 72 hours. Filter immediately through a 0.22 µm PTFE syringe filter pre-warmed to the exact bath temperature. If the concentration difference between the 48h and 72h samples is <2% , thermodynamic equilibrium is confirmed.

  • Solid-State Verification: Recover the undissolved solid residue and analyze via Powder X-Ray Diffraction (PXRD). Causality: Polar solvents like DMF and Methanol can form stable solvates with benzoic acids. If the crystal lattice changes, you are measuring the solubility of the solvate, not the pure API.

  • Quantification: Dilute the filtered aliquots and analyze via HPLC-UV (e.g., C18 column, Acetonitrile/Water 60:40 with 0.1% TFA, detection at 230 nm). Causality: HPLC is chosen over gravimetric analysis to ensure specificity, confirming that no thermal decarboxylation or esterification (in alcohols) has occurred during the 72-hour equilibration.

ValidationWorkflow Step1 1. Saturation Excess Solute Added Step2 2. Equilibration Isothermal (72h) Step1->Step2 Step3 3. Verification ΔC < 2% at 48h/72h Step2->Step3 Step4 4. Analysis HPLC-UV & PXRD Step3->Step4

Caption: Self-validating isothermal shake-flask methodology for rigorous solubility determination.

Applications in Drug Development

Understanding this specific solubility profile is critical for downstream processing:

  • Reaction Solvent Selection: For nucleophilic aromatic substitution (SNAr) or cross-coupling reactions involving the fluorine atoms, DMF and DMSO are the optimal choices due to their high solubilizing power and stabilization of transition states.

  • Crystallization & Purification: The steep solubility curve in Methanol and Ethanol between 298.15 K and 313.15 K makes them ideal candidates for cooling crystallization. The moderate solubility at lower temperatures ensures high recovery yields, while the higher solubility at elevated temperatures allows for efficient supersaturation generation.

References

  • Effects of solvent polarity on the acid dissociation constants of benzoic acids. PubMed.
  • Improving the solubility of 2-Fluoro-5-formylbenzoic acid in organic solvents. Benchchem.
  • Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures. MDPI.
  • Solubility of Benzoic Acid in Six Alcohols within (288.15 to 336.15 K) and Thermodynamic Properties in the Dissolution Process. Asian Journal of Chemical Sciences.
Foundational

Thermodynamic Stability of 2,3,4-Trifluoro-5-methylbenzoic Acid at Room Temperature: A Mechanistic and Experimental Guide

Executive Summary In the development of advanced active pharmaceutical ingredients (APIs) and agrochemicals, heavily functionalized aromatic intermediates like 2,3,4-trifluoro-5-methylbenzoic acid (CAS: 65829-28-9) [4] p...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of advanced active pharmaceutical ingredients (APIs) and agrochemicals, heavily functionalized aromatic intermediates like 2,3,4-trifluoro-5-methylbenzoic acid (CAS: 65829-28-9) [4] play a critical role. Understanding the thermodynamic stability of this molecule at room temperature (298 K) is essential for optimizing storage, formulation, and downstream synthetic handling.

This whitepaper provides an in-depth analysis of the thermodynamic profile of 2,3,4-trifluoro-5-methylbenzoic acid. As an application scientist, I approach stability not merely as a binary state (stable vs. unstable), but as a dynamic equilibrium governed by electronic effects, conformational landscapes, and crystal lattice energies. Herein, we deconstruct the causality behind its high room-temperature stability and provide self-validating experimental protocols for empirical verification.

Mechanistic Foundations of Thermodynamic Stability

The thermodynamic stability of 2,3,4-trifluoro-5-methylbenzoic acid at standard ambient temperature and pressure (SATP) is exceptionally high. This stability is not accidental; it is the mathematical consequence of its specific substitution pattern.

The Ortho-Effect and Conformational Locking

The spatial relationship between the carboxylic acid group and the fluorine atom at the C2 (ortho) position dictates the molecule's ground-state geometry. Ortho-fluoro substituted benzoic acids predominantly adopt a cis configuration, where the carbonyl oxygen (C=O) and the hydroxyl (O-H) bond dipoles are aligned nearly anti-parallel [1].

  • Causality: This anti-parallel alignment minimizes electrostatic repulsion. The alternative trans conformer forces the dipoles into a parallel, high-energy state and induces steric clash between the acidic proton and the highly electronegative ortho-fluorine. The energy penalty for the trans conformer is typically >28 kJ/mol, effectively locking the molecule into the stable cis conformation at room temperature [1, 3].

Bond Dissociation Energies (BDE) and the Fluorine Shield

Fluorine is the most electronegative element, and its bond with an sp² hybridized aromatic carbon is one of the strongest in organic chemistry.

  • Causality: Density functional theory (DFT) calculations on fluorinated carboxylic acids demonstrate that C-F bond dissociation energies range from 101 to 125 kcal/mol [2]. At 298 K, the ambient thermal energy ( kB​T≈0.59 kcal/mol) is orders of magnitude too low to induce spontaneous defluorination. Furthermore, the three contiguous fluorine atoms (C2, C3, C4) exert a profound inductive electron-withdrawing effect (-I), which lowers the electron density of the aromatic ring, rendering it highly resistant to oxidative degradation.

Intermolecular Dimerization (The Thermodynamic Sink)

In the solid state at room temperature, 2,3,4-trifluoro-5-methylbenzoic acid does not exist as isolated monomers. The highly polarized carboxylic acid groups form robust, double-hydrogen-bonded dimers.

  • Causality: The strong electron-withdrawing nature of the trifluoro motif increases the acidity (lowers the pKa) of the carboxyl group, which in turn strengthens its hydrogen-bond donor capacity. This dimerization represents a massive enthalpic "sink," increasing the crystal lattice energy and ensuring physical stability (resistance to sublimation or melting) at 298 K.

SubstituentLogic Start 2,3,4-Trifluoro-5- methylbenzoic acid OrthoF Ortho-F (C2) Dipole Alignment Start->OrthoF MetaParaF Meta/Para-F (C3, C4) Inductive Withdrawal (-I) Start->MetaParaF Methyl Meta-Methyl (C5) Hyperconjugation (+I) Start->Methyl COOH Carboxylic Acid H-Bond Dimerization Start->COOH Stability High Thermodynamic Stability at 298K OrthoF->Stability Favors cis-conformer MetaParaF->Stability Strengthens C-C lattice Methyl->Stability Steric shielding COOH->Stability Crystal packing

Caption: Logical relationship of substituent effects driving thermodynamic stability at 298 K.

Quantitative Thermodynamic Parameters

To contextualize the stability, we must look at the empirical and calculated thermodynamic parameters typical for this class of heavily fluorinated benzoic acids. The table below summarizes the energetic barriers that prevent degradation at room temperature.

ParameterEstimated Value / CharacteristicMechanistic Driver
C-F Bond Dissociation Energy 101 – 125 kcal/mol [2]High electronegativity of F; strong orbital overlap.
C-H Bond Dissociation Energy 89 – 104 kcal/mol [2]Standard aromatic C-H bond strength.
Conformational Preference Cis configurationDipole-dipole minimization with the Ortho-F atom [1].
Physical State at 298 K Crystalline SolidIntermolecular H-bonding (Dimerization) [4].
Spontaneous Decarboxylation Negligible at 298 KRequires high thermal activation (>150°C) or specific catalysts.

Experimental Validation Protocols

Trust in chemical stability cannot rely solely on theoretical calculations; it must be empirically validated. As a standard practice in pharmaceutical development, we do not simply observe a compound at room temperature (which would take years to show degradation). Instead, we utilize orthogonal, self-validating protocols involving accelerated stress conditions and Arrhenius extrapolations.

Protocol 1: Solid-State Thermal Profiling (DSC/TGA)

Objective: Establish the baseline thermal stability and confirm that the room temperature state (298 K) is far below any phase transition or degradation onset. Self-Validation Mechanism: Coupling Differential Scanning Calorimetry (DSC) with Thermogravimetric Analysis (TGA) ensures that endothermic events (melting) are explicitly differentiated from mass-loss events (decarboxylation).

  • Sample Preparation: Accurately weigh 3–5 mg of 2,3,4-trifluoro-5-methylbenzoic acid into a standard aluminum pan. Crimp the lid loosely to allow gas escape during potential decomposition.

  • Atmosphere Control: Purge the furnace with dry Nitrogen ( N2​ ) at a flow rate of 50 mL/min to prevent oxidative artifacts.

  • Heating Cycle:

    • Equilibrate at 25°C (298 K).

    • Ramp at 10°C/min up to 300°C.

  • Data Interpretation:

    • DSC: Look for a sharp endothermic peak indicating the melting point. The absence of polymorphic transitions between 25°C and the melting point confirms solid-state thermodynamic stability at room temperature.

    • TGA: Monitor for mass loss. Spontaneous decarboxylation will present as a sharp drop in mass corresponding to the loss of CO2​ (approx. 44 g/mol ). For this molecule, mass loss should be strictly zero at 298 K.

Protocol 2: Accelerated Solution-State Degradation (HPLC-UV/MS)

Objective: Prove room-temperature stability by stressing the molecule in solution at elevated temperatures and extrapolating the kinetic rate constants back to 298 K. Self-Validation Mechanism: Strict adherence to Mass Balance . If the parent peak area decreases, the stoichiometric equivalent of degradant peaks must appear. If mass balance fails, the protocol is flawed (e.g., the degradant is volatile or precipitating).

  • Stock Preparation: Dissolve the compound in a 50:50 mixture of Acetonitrile and aqueous buffer (pH 7.0) to a concentration of 1.0 mg/mL.

  • Thermal Stressing: Aliquot the solution into sealed, pressure-rated glass vials. Incubate sets of vials at 40°C, 60°C, and 80°C.

  • Sampling & Quenching: Pull samples at t=0,1,3,7, and 14 days. Immediately quench the thermal reaction by plunging the vials into an ice bath (0°C).

  • Chromatographic Analysis:

    • Run samples via reverse-phase HPLC coupled with a Diode Array Detector (UV) and a single quadrupole Mass Spectrometer (MS).

    • Quantify the remaining parent compound.

  • Arrhenius Extrapolation: Plot ln(k) versus 1/T (where k is the degradation rate constant and T is temperature in Kelvin). Extrapolate the linear fit to 298 K. For 2,3,4-trifluoro-5-methylbenzoic acid, the extrapolated k298​ will approach zero, confirming indefinite stability under standard conditions.

Workflow Phase1 Phase 1: Solid-State Thermodynamic Profiling DSC DSC / TGA Analysis (Thermal Transitions) Phase1->DSC XRD Powder X-Ray Diffraction (Lattice Integrity) Phase1->XRD Phase2 Phase 2: Solution-State Kinetic Degradation HPLC HPLC-UV/MS (Mass Balance) Phase2->HPLC NMR 19F / 1H NMR (Structural Integrity) Phase2->NMR Model Arrhenius Extrapolation (RT Stability Prediction) DSC->Model XRD->Model HPLC->Model NMR->Model

Caption: Orthogonal experimental workflow for validating thermodynamic stability.

Conclusion & Formulation Implications

At room temperature (298 K), 2,3,4-trifluoro-5-methylbenzoic acid is a thermodynamically stable entity. The combination of high C-F bond dissociation energies, favorable cis-conformation dipole alignments, and strong intermolecular hydrogen bonding creates a deep thermodynamic well.

For drug development professionals and formulators, this means the compound requires no specialized cryogenic storage. It is non-hygroscopic and resistant to spontaneous decarboxylation or defluorination under ambient conditions. However, standard precautions—such as protection from extreme alkaline conditions (which could trigger nucleophilic aromatic substitution, SN​Ar , over extended periods) and intense UV light—remain best practices to ensure absolute purity over a multi-year shelf life.

References

  • Source: PMC / National Institutes of Health (NIH)
  • Thermodynamic Properties: Enthalpy, Entropy, Heat Capacity, and Bond Energies of Fluorinated Carboxylic Acids Source: The Journal of Physical Chemistry A - ACS Publications URL
  • Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation Source: ScholarWorks @ UTRGV / Elsevier URL
  • Source: MilliporeSigma (Sigma-Aldrich)
Exploratory

electron-withdrawing effects of fluorine in 2,3,4-trifluoro-5-methylbenzoic acid

Title: Modulating Acid-Base Profiles in Medicinal Chemistry: The Electronic Effects of Fluorine in 2,3,4-Trifluoro-5-methylbenzoic Acid Executive Summary In modern drug design, the strategic incorporation of fluorine is...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Modulating Acid-Base Profiles in Medicinal Chemistry: The Electronic Effects of Fluorine in 2,3,4-Trifluoro-5-methylbenzoic Acid

Executive Summary

In modern drug design, the strategic incorporation of fluorine is a cornerstone technique for optimizing physicochemical properties, including pKa, lipophilicity, and metabolic stability[1]. 2,3,4-Trifluoro-5-methylbenzoic acid represents a highly engineered pharmacophore building block. As a Senior Application Scientist, I frequently utilize this molecule to demonstrate how precise halogenation can drastically alter a compound's ionization profile. This whitepaper dissects the specific electron-withdrawing effects of its tri-fluoro substitution pattern, the counter-modulatory role of the 5-methyl group, and provides field-proven, self-validating experimental workflows for characterizing its thermodynamic properties.

Mechanistic Causality: The Interplay of Inductive and Resonance Effects

The acidity of a benzoic acid derivative is fundamentally dictated by the stability of its conjugate base (the carboxylate anion). Fluorine, being the most electronegative element, exerts a profound inductive electron-withdrawing effect (-I) through the σ -bond framework, pulling electron density away from the carboxylate and stabilizing the negative charge. However, fluorine's lone pairs can also engage in resonance electron donation (+R) through the π -system, an effect that is highly position-dependent[2].

Let us deconstruct the electronic topology of 2,3,4-trifluoro-5-methylbenzoic acid:

  • Ortho-Fluorine (C2): Proximity maximizes the -I effect. The inductive withdrawal is dominant and unhindered by resonance, drastically lowering the pKa[3].

  • Meta-Fluorine (C3): Operates almost exclusively via the -I effect, as resonance donation cannot effectively reach the carboxylate carbon from the meta position[3].

  • Para-Fluorine (C4): Exhibits a strong -I effect, but this is significantly antagonized by the +R effect[2]. Consequently, a para-fluorine is intrinsically less acidifying than a meta-fluorine.

  • Meta-Methyl (C5): Introduces steric bulk and a weak electron-donating inductive effect (+I) via hyperconjugation. This slightly destabilizes the carboxylate anion, marginally raising the pKa relative to a purely fluorinated analogue.

electronic_effects Ring Aromatic Ring (Electron Conduit) COOH Carboxylic Acid (pKa ~2.9) Ring->COOH Net Electron Withdrawal (Stabilizes Carboxylate) F2 Ortho-Fluorine (C2) Strong -I Effect F2->Ring Inductive Withdrawal F3 Meta-Fluorine (C3) Strong -I Effect F3->Ring Inductive Withdrawal F4 Para-Fluorine (C4) -I and +R Effects F4->Ring Inductive & Resonance CH3 Meta-Methyl (C5) Weak +I Effect CH3->Ring Inductive Donation

Electronic effects of substituents in 2,3,4-trifluoro-5-methylbenzoic acid modulating pKa.

Quantitative Physicochemical Impact

The cumulative electronic effects of the 2,3,4-trifluoro substitution result in a highly acidic benzoic acid derivative. The predicted pKa of the des-methyl analogue, 2,3,4-trifluorobenzoic acid, is approximately 2.87[4], compared to the baseline pKa of 4.20 for unsubstituted benzoic acid[5]. The addition of the 5-methyl group shifts this slightly upward, but the molecule remains heavily ionized at physiological pH.

Table 1: Comparative Ionization Profiles of Substituted Benzoic Acids

CompoundPredicted/Experimental pKaPrimary Electronic Effect on Carboxylate
Benzoic Acid4.20[5]Baseline (No substitution)
2-Fluorobenzoic Acid3.27[3]Strong ortho inductive withdrawal (-I)
3-Fluorobenzoic Acid3.86[3]Meta inductive withdrawal (-I)
4-Fluorobenzoic Acid4.14[3]Para inductive (-I) opposed by resonance (+R)
2,3,4-Trifluorobenzoic Acid~2.87[4]Cumulative -I from C2, C3, C4
2,3,4-Trifluoro-5-methylbenzoic Acid~2.95Cumulative -I, slightly offset by C5 +I

Experimental Workflows: Self-Validating pKa Determination

Because highly fluorinated aromatic compounds often exhibit poor aqueous solubility, standard aqueous titration is frequently insufficient. To ensure scientific integrity, I mandate a co-solvent extrapolation method using potentiometric titration[6]. This protocol is self-validating : by measuring the apparent pKa (psKa) across multiple solvent ratios and extrapolating to 0% co-solvent, the linearity of the Yasuda-Shedlovsky plot confirms the thermodynamic validity of the final aqueous pKa[6].

Protocol: Yasuda-Shedlovsky Potentiometric Titration
  • Causality Check: Why Acetonitrile (MeCN)? MeCN is a polar aprotic solvent that dissolves the fluorinated acid without engaging in strong hydrogen-bond donation, which would otherwise obscure the intrinsic acidity of the solute[6].

Step-by-Step Methodology:

  • Electrode Calibration (Gran's Method): Calibrate the glass pH electrode in the specific MeCN/H2O mixtures (e.g., 10%, 20%, 30% v/v) using standard buffers[6].

    • Causality: This corrects for the liquid junction potential inherent in mixed-solvent systems, converting pH meter readings into true hydrogen ion activity ( paH+ ).

  • Sample Preparation: Prepare 0.1 M solutions of 2,3,4-trifluoro-5-methylbenzoic acid in 10%, 20%, and 30% MeCN/H2O.

  • Titration Execution: Titrate with carbonate-free 0.1 M NaOH under a nitrogen atmosphere at a constant 25.0 ± 0.1 °C.

    • Causality: Nitrogen prevents atmospheric CO2​ from forming carbonic acid, which would introduce a secondary inflection point and skew the pKa calculation[3].

  • Data Acquisition & Processing: Record the e.m.f. after each titrant addition. Use multi-linear regression software (e.g., Hyperquad) to calculate the apparent dissociation constants (psKa) for each solvent ratio[6].

  • Self-Validation via Extrapolation: Plot the psKa values against the inverse dielectric constant ( 1/ϵ ) of the respective solvent mixtures. A linear fit ( R2>0.99 ) validates the dataset. The y-intercept represents the true aqueous pKa.

workflow Prep Sample Prep 0.1M in MeCN/H2O Calib Calibration Gran's Method Prep->Calib Titration Titration NaOH under N2 Calib->Titration Analysis Data Analysis Hyperquad Fit Titration->Analysis Validation Validation Yasuda-Shedlovsky Analysis->Validation

Step-by-step potentiometric titration workflow for determining pKa of fluorinated benzoic acids.

Conclusion

The precise arrangement of substituents in 2,3,4-trifluoro-5-methylbenzoic acid creates a finely tuned electronic environment. The overwhelming inductive (-I) effects of the C2 and C3 fluorines dominate the resonance (+R) effect of the C4 fluorine and the inductive (+I) effect of the C5 methyl group. Accurate characterization of this highly stabilized carboxylate is critical, as it dictates the molecule's lipophilicity (LogD), membrane permeability, and target binding affinity in downstream drug development.

References[3] BenchChem. "Comparing pKa values of mono-, di-, and tri-fluorobenzoic acids." BenchChem Technical Guides. URL:https://www.benchchem.com/[1] Gillis, E. P., et al. "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, ACS Publications (2015). URL:https://pubs.acs.org/doi/10.1021/acs.jmedchem.5b00258[2] Shah, P., & Westwell, A. D. "The role of fluorine in medicinal chemistry." Journal of Enzyme Inhibition and Medicinal Chemistry, PubMed (2007). URL:https://pubmed.ncbi.nlm.nih.gov/18035820/[6] Ertokus, G. P., & Aktas, A. H. "Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures." Asian Journal of Chemistry (2010). URL:https://asianpubs.org/article/21-5-103/[4] ChemicalBook. "2,3,4-Trifluorobenzoic acid | 61079-72-9." ChemicalBook Properties Database. URL:https://www.chemicalbook.com/ProductChemicalPropertiesCB8234674_EN.htm[5] ACS Publications. "A Perspective on the Permeability of Cocrystals/Organic Salts of Oral Drugs." Molecular Pharmaceutics (2024). URL:https://pubs.acs.org/doi/10.1021/acs.molpharmaceut.4c00547

Sources

Foundational

An In-depth Technical Guide to the Chemical Properties of 2,3,4-Trifluoro-5-methylbenzoic Acid

Introduction In the landscape of modern medicinal chemistry and materials science, fluorinated organic molecules represent a cornerstone of innovation. The strategic introduction of fluorine atoms into a molecular scaffo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern medicinal chemistry and materials science, fluorinated organic molecules represent a cornerstone of innovation. The strategic introduction of fluorine atoms into a molecular scaffold can profoundly influence its physicochemical and biological properties, enhancing metabolic stability, binding affinity, and lipophilicity. Among the vast array of fluorinated building blocks, 2,3,4-trifluoro-5-methylbenzoic acid stands out as a versatile intermediate with significant potential in the synthesis of complex, high-value compounds.

This technical guide provides a comprehensive overview of the chemical properties of 2,3,4-trifluoro-5-methylbenzoic acid, designed for researchers, scientists, and drug development professionals. We will delve into its structural characteristics, spectroscopic profile, synthetic pathways, and chemical reactivity. Furthermore, we will explore its applications as a key precursor in the development of novel therapeutics, grounded in authoritative scientific literature.

Physicochemical and Structural Properties

2,3,4-Trifluoro-5-methylbenzoic acid is a solid, poly-substituted aromatic carboxylic acid. The molecule's core is a benzene ring, heavily substituted with three electron-withdrawing fluorine atoms, an electron-donating methyl group, and a carboxyl group that can act as both a hydrogen bond donor and acceptor. This unique combination of substituents dictates its reactivity and physical properties.

PropertyValueSource
CAS Number 65829-28-9[1]
Molecular Formula C₈H₅F₃O₂[1]
Molecular Weight 190.12 g/mol [1]
Physical Form Solid[1]
Purity Typically ≥97%[1]
InChI Key LQZDLWIPIVCIDB-UHFFFAOYSA-N[1]

Spectroscopic Characterization

Accurate structural elucidation is critical for any synthetic intermediate. While specific spectra for this compound are not widely published, its spectroscopic profile can be confidently predicted based on fundamental principles and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural analysis of this molecule. A standard analysis would involve ¹H, ¹³C, and ¹⁹F NMR experiments.

2.1.1 Predicted ¹H NMR Data (500 MHz, CDCl₃)

The proton NMR spectrum is expected to be relatively simple, showing signals for the single aromatic proton and the methyl group protons.

Proton AssignmentPredicted Chemical Shift (δ) [ppm]Predicted MultiplicityPredicted Coupling Constant (J) [Hz]Rationale
H-6~7.8 - 8.1Quartet (q) or Doublet of Multiplets (dm)JH-F ≈ 7-10 HzThe sole aromatic proton is deshielded by the adjacent carboxylic acid group and is expected to show coupling to the fluorine at C-4.
-CH₃~2.3 - 2.5Singlet (s) or narrow triplet (t)JH-F ≈ 1-2 HzThe methyl group protons will appear as a singlet, possibly with fine long-range coupling to the adjacent fluorine at C-4.
-COOH~10.0 - 13.0Broad Singlet (br s)-The acidic proton signal is typically broad and its chemical shift is highly dependent on concentration and solvent.

2.1.2 Predicted ¹³C NMR Data (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will show eight distinct signals, with carbon-fluorine couplings providing key structural information.

Carbon AssignmentPredicted Chemical Shift (δ) [ppm]Predicted MultiplicityPredicted Coupling Constant (J) [Hz]
C-1 (-COOH)~165 - 170MultipletSmall JC-F
C-2 (-CF)~145 - 150Doublet of Doublets (dd)Large ¹JC-F (~250), Smaller ²JC-F
C-3 (-CF)~148 - 153Doublet of Doublets (dd)Large ¹JC-F (~250), Smaller ²JC-F
C-4 (-CF)~150 - 155Doublet of Doublets (dd)Large ¹JC-F (~250), Smaller ²JC-F
C-5 (-C-CH₃)~120 - 125Multiplet-
C-6 (-CH)~115 - 120Multiplet-
-CH₃~14 - 18Quartet (q)Small JC-F

2.1.3 Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

¹⁹F NMR is essential for confirming the fluorine substitution pattern. The three non-equivalent fluorine atoms are expected to show complex splitting due to F-F and F-H couplings.

Fluorine AssignmentPredicted Chemical Shift (δ) [ppm]Predicted Multiplicity
F-2-130 to -140Doublet of Doublets (dd)
F-3-140 to -150Doublet of Doublets (dd)
F-4-150 to -160Doublet of Doublets (dd)

2.1.4 Experimental Protocol: NMR Data Acquisition

A standardized protocol ensures data integrity and reproducibility, a cornerstone of trustworthy scientific practice.[2]

  • Sample Preparation: Accurately weigh 5-10 mg of 2,3,4-trifluoro-5-methylbenzoic acid and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer operating at a proton frequency of at least 400 MHz.

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum using a 30° pulse angle, a relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled 1D carbon spectrum. A 45° pulse angle and a relaxation delay of 2-5 seconds are typical. A larger number of scans will be required due to the low natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled 1D fluorine spectrum.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Reference the spectra to the residual solvent peak or an internal standard (TMS).

Synthesis and Reactivity

Understanding the synthesis and reactivity of 2,3,4-trifluoro-5-methylbenzoic acid is crucial for its effective use as a chemical intermediate.

Proposed Synthesis

While specific literature for the synthesis of this exact molecule is sparse, a robust and logical synthetic route can be proposed based on established organometallic chemistry. A common method for introducing a carboxylic acid group onto an aromatic ring is through carboxylation of an organolithium or Grignard reagent.[2][3]

Workflow: Proposed Synthesis of 2,3,4-trifluoro-5-methylbenzoic Acid

Caption: Proposed synthetic workflow via Grignard reaction.

3.1.1 Step-by-Step Protocol

  • Bromination: Treat 1,2,3-trifluoro-4-methylbenzene with bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃) to regioselectively install a bromine atom, likely at the 6-position, yielding 1-bromo-2,3,4-trifluoro-5-methylbenzene.

  • Grignard Reagent Formation: React the aryl bromide with magnesium turnings in an anhydrous ether solvent like tetrahydrofuran (THF) to form the corresponding Grignard reagent. This step must be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching by atmospheric moisture or oxygen.

  • Carboxylation: Bubble dry carbon dioxide (CO₂) gas through the solution of the Grignard reagent at low temperature (e.g., -78 °C).

  • Acidic Workup: Quench the reaction with an aqueous acid solution (e.g., 1M HCl). This protonates the carboxylate salt to yield the final product, 2,3,4-trifluoro-5-methylbenzoic acid.

  • Purification: The product can be purified by extraction into an organic solvent, followed by recrystallization.

Chemical Reactivity

The reactivity of the aromatic ring is dictated by the interplay of the activating methyl group and the deactivating fluorine and carboxyl substituents. The fluorine atoms also provide sites for nucleophilic aromatic substitution.

3.2.1 Electrophilic Aromatic Substitution (EAS)

The benzene ring is electron-deficient due to the three fluorine atoms and the carboxyl group. However, EAS reactions such as nitration and halogenation are still possible under forcing conditions.[4][5] The directing effects of the substituents would favor substitution at the C-6 position.

  • Nitration: Reaction with a mixture of concentrated nitric acid and sulfuric acid would likely yield 2,3,4-trifluoro-6-nitro-5-methylbenzoic acid.[5]

  • Halogenation: Direct bromination or iodination can be achieved using an appropriate halogenating agent in the presence of an oxidizing agent.[4]

3.2.2 Nucleophilic Aromatic Substitution (SNAr)

The fluorine atoms, particularly those ortho and para to an activating group (like a nitro group introduced via EAS), are susceptible to displacement by nucleophiles. This is a powerful method for introducing further complexity. For instance, reaction with ammonia or amines can replace a fluorine atom with an amino group.[5]

3.2.3 Carboxylic Acid Reactions

The carboxyl group undergoes standard transformations:

  • Esterification: Reaction with an alcohol under acidic conditions.

  • Amidation: Conversion to an acid chloride (e.g., with SOCl₂) followed by reaction with an amine. This is a common strategy for linking the molecule to other pharmacophores.[6]

  • Reduction: Reduction to the corresponding benzyl alcohol using reagents like borane (BH₃).

Diagram: Key Reaction Pathways

G cluster_eas Electrophilic Aromatic Substitution cluster_cooh Carboxylic Acid Reactions cluster_snar Nucleophilic Aromatic Substitution main 2,3,4-Trifluoro-5-methylbenzoic Acid nitro 6-Nitro Derivative main->nitro HNO₃, H₂SO₄ ester Ester Derivative main->ester ROH, H⁺ amide Amide Derivative main->amide 1. SOCl₂ 2. R₂NH amino Amino-substituted Derivative nitro->amino Nu⁻ (e.g., R₂NH)

Caption: Major reactivity classes for the title compound.

Applications in Drug Discovery and Development

Polyfluorinated benzoic acids are highly valued building blocks in pharmaceutical research. The fluorine atoms can enhance binding to target proteins and improve pharmacokinetic properties like metabolic stability.[7]

4.1 Precursor to Quinolone Antibiotics

Structurally related compounds are crucial for synthesizing the quinolone core of broad-spectrum antibiotics. The trifluorinated phenyl ring is a key component in drugs like Balofloxacin, where it contributes to potent inhibition of bacterial DNA gyrase and topoisomerase IV.[7] The methyl group on 2,3,4-trifluoro-5-methylbenzoic acid offers an additional vector for modification to fine-tune activity and selectivity.

4.2 Synthesis of Kinase and Enzyme Inhibitors

The benzoic acid moiety can be readily converted to an amide, which serves as a versatile linker. This strategy has been used to synthesize potent and selective kinase inhibitors for oncology and inflammatory diseases. For example, related fluorinated benzoic acids have been used to create inhibitors of RIP1 kinase and adenylyl cyclase 1, the latter being a target for chronic pain treatment.[6]

Workflow: Role in Drug Discovery

G A 2,3,4-Trifluoro-5-methyl- benzoic Acid B Amidation / Esterification (Linker Chemistry) A->B C Coupling to Pharmacophore B->C D Lead Compound Library C->D E SAR Optimization D->E F Drug Candidate E->F

Caption: From building block to drug candidate workflow.

Safety and Handling

As with all laboratory chemicals, 2,3,4-trifluoro-5-methylbenzoic acid should be handled with appropriate care. Safety data for structurally similar compounds indicate that it may cause skin and eye irritation.[8]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

2,3,4-Trifluoro-5-methylbenzoic acid is a valuable and versatile chemical intermediate. Its trifluorinated and methylated benzene ring offers a unique platform for synthetic chemists to build complex molecules with desirable properties. A thorough understanding of its spectroscopic characteristics, reactivity, and synthetic pathways enables its effective application in demanding fields like drug discovery, where it can serve as a key building block for the next generation of therapeutics. The insights provided in this guide are intended to empower researchers to harness the full potential of this important fluorinated compound.

References

  • Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid. (US8022247B2).
  • The continuous flow synthesis of 2,4,5-trifluorobenzoic acid via sequential Grignard exchange and carboxylation reactions using microreactors. ResearchGate. [Link]

  • 2,4,5-Trifluoro-3-methylbenzoic acid | C8H5F3O2 | CID 11805514. PubChem. [Link]

  • Supporting Information - Synthesis and Crystal structure of a multiple Donor-Acceptor. The Royal Society of Chemistry. [Link]

  • 2,3,4-Trifluorobenzoic acid | C7H3F3O2 | CID 302932. PubChem. [Link]

  • Supplementary Information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

Sources

Exploratory

A Strategic Guide to Elucidating the Mechanism of Action of 2,3,4-Trifluoro-5-Methylbenzoic Acid

Introduction 2,3,4-Trifluoro-5-methylbenzoic acid is a novel small molecule with a chemical structure suggestive of potential biological activity. The presence of a trifluoromethyl group is a common feature in modern pha...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2,3,4-Trifluoro-5-methylbenzoic acid is a novel small molecule with a chemical structure suggestive of potential biological activity. The presence of a trifluoromethyl group is a common feature in modern pharmaceuticals, often incorporated to enhance metabolic stability and binding affinity.[1] For instance, structurally related compounds like Triflusal, a 2-acetoxy-4-trifluoromethylbenzoic acid, function as inhibitors of cyclooxygenase-1 (COX-1), thereby preventing platelet aggregation.[2] While the specific biological role of 2,3,4-trifluoro-5-methylbenzoic acid is uncharacterized, its structure warrants a systematic investigation.

This technical guide presents a comprehensive, multi-phase strategic framework for the de-novo elucidation of this compound's mechanism of action (MoA). It is designed for researchers and drug development professionals, providing a roadmap from initial phenotypic discovery to specific target validation and pathway analysis. The methodologies described are grounded in established, robust techniques designed to build a self-validating case for the compound's biological function.

Phase 1: Unbiased Phenotypic Screening & Hypothesis Generation

The initial step is to cast a wide net to uncover any potential biological activity without preconceived bias. Broad phenotypic screening in relevant biological systems is the most effective method for identifying a starting point for investigation.[3][4] This approach allows the compound's effect to reveal itself in a disease-relevant context.

Core Strategy: Multi-Domain Phenotypic Profiling

A panel of cell-based assays across different therapeutic areas should be employed. This strategy maximizes the potential for identifying a "hit."

Recommended Initial Assay Panel:

  • Oncology: A cytotoxicity screen across a diverse panel of human cancer cell lines (e.g., NCI-60 panel) to identify potential anti-proliferative effects.

  • Inflammation: An assay measuring the inhibition of lipopolysaccharide (LPS)-induced TNF-α or IL-6 production in a macrophage cell line (e.g., RAW 264.7).

  • Metabolic Disease: A lipase inhibition assay to screen for anti-obesity potential, as has been tested for other trifluoromethyl-containing compounds.[5]

  • Infectious Disease: A panel of antimicrobial growth inhibition assays against representative bacterial (e.g., E. coli, S. aureus) and fungal (e.g., C. albicans) strains.

Experimental Protocol: Cancer Cell Line Viability Assay (MTS-based)

This protocol describes a standard method to assess the effect of the compound on the viability of an adherent cancer cell line (e.g., A549, lung carcinoma).

  • Cell Seeding: Plate A549 cells in a 96-well microplate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of 2,3,4-trifluoro-5-methylbenzoic acid in DMSO. Create a 2-fold serial dilution series in culture medium to achieve final concentrations ranging from 100 µM to 0.1 µM. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

  • Cell Treatment: Remove the medium from the cells and add 100 µL of the prepared compound dilutions. Incubate for 48 hours.

  • Viability Assessment: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (MTS) to each well. Incubate for 2 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the results as a dose-response curve and calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).

Workflow for Initial Phenotypic Screening

G cluster_prep Preparation cluster_screening Phenotypic Screening cluster_analysis Analysis Compound Synthesize & Purify 2,3,4-Trifluoro-5-Methylbenzoic Acid Stock Prepare DMSO Stock Solution Compound->Stock Assay1 Oncology Panel (Cell Viability) Stock->Assay1 Dose-Response Treatment Assay2 Inflammation Assay (Cytokine Release) Stock->Assay2 Dose-Response Treatment Assay3 Metabolic Assay (Enzyme Inhibition) Stock->Assay3 Dose-Response Treatment Assay4 Antimicrobial Assay (Growth Inhibition) Stock->Assay4 Dose-Response Treatment Data Acquire Data (e.g., Absorbance, Luminescence) Assay1->Data Assay2->Data Assay3->Data Assay4->Data IC50 Calculate IC50/EC50 Values Data->IC50 Hit Identify 'Hit' Phenotype (Most Potent Effect) IC50->Hit MoA_Study Mechanism of Action (Phase 2) Hit->MoA_Study Proceed to MoA Elucidation

Caption: Workflow from compound preparation to hit identification.

Phase 2: Unbiased Target Identification

Once a robust and reproducible phenotype is confirmed, the next critical phase is to identify the direct molecular target(s) of the compound. A multi-pronged approach using both direct and indirect methods is recommended to increase the likelihood of success and to provide orthogonal validation.[3][6]

Strategy A: Direct Target Identification via Affinity Chromatography

This classical method involves immobilizing the small molecule to a solid support to "pull down" its binding partners from a cell lysate.[7][8][9]

Experimental Protocol: Affinity-Based Protein Pulldown

  • Probe Synthesis: Covalently attach 2,3,4-trifluoro-5-methylbenzoic acid to NHS-activated Sepharose beads via its carboxylic acid group. This creates the "bait" matrix. Prepare a control matrix using beads alone or beads coupled to a structurally similar but biologically inactive analog.

  • Lysate Preparation: Grow cells responsive to the compound (identified in Phase 1) to ~80% confluency. Lyse the cells in a non-denaturing buffer containing protease inhibitors. Clarify the lysate by centrifugation to remove insoluble debris.

  • Affinity Pulldown: Incubate the clarified cell lysate with the compound-coupled beads and control beads for 2-4 hours at 4°C with gentle rotation.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specific protein binders.

  • Elution: Elute the bound proteins from the beads, typically by boiling in SDS-PAGE loading buffer.

  • Protein Identification: Separate the eluted proteins by SDS-PAGE. Excise the entire protein lane, perform in-gel trypsin digestion, and identify the proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the list of proteins identified from the "bait" pulldown with the control pulldown. Genuine targets should be significantly enriched in the bait sample.

Strategy B: Indirect Target Identification via Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful label-free method based on the principle that a small molecule binding to its target protein will stabilize the protein's structure, increasing its resistance to thermal denaturation.[7][10]

Experimental Protocol: CETSA Workflow

  • Cell Treatment: Treat intact, live cells with either the compound (e.g., at 10x its IC50) or a vehicle control (DMSO) for 1 hour.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the aliquots across a temperature gradient (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.

  • Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble (non-denatured) protein fraction from the precipitated (denatured) proteins by ultracentrifugation.

  • Protein Quantification: Collect the soluble fraction and analyze the protein levels by Western blot for a suspected target or by quantitative mass spectrometry (e.g., ITRAQ or TMT labeling) for proteome-wide discovery.

  • Data Analysis: For each protein, plot the amount of soluble protein remaining as a function of temperature. A target protein will show a "thermal shift," meaning it remains soluble at higher temperatures in the compound-treated samples compared to the vehicle control.

Workflow for CETSA Target Identification

G cluster_treat Cell Treatment cluster_heat Thermal Challenge & Lysis cluster_analysis Analysis Cells Culture Responsive Cells Treat_Vehicle Treat with Vehicle (DMSO) Cells->Treat_Vehicle Treat_Compound Treat with Compound Cells->Treat_Compound Heat Heat aliquots across a temperature gradient Treat_Vehicle->Heat Treat_Compound->Heat Lyse Lyse cells via freeze-thaw Heat->Lyse Centrifuge Ultracentrifuge to separate soluble/pellet Lyse->Centrifuge Soluble Collect Soluble Fraction Centrifuge->Soluble MS Quantitative Mass Spectrometry (Proteome-wide) Soluble->MS Plot Plot Protein Abundance vs. Temperature MS->Plot Shift Identify Proteins with Thermal Shift Plot->Shift Validation Target Validation (Phase 3) Shift->Validation Proceed to Validation

Caption: CETSA workflow from cell treatment to hit identification.

Target Identification Method Advantages Disadvantages
Affinity Chromatography Direct physical evidence of binding. Well-established methodology.[9]Requires chemical modification of the compound, which may alter its activity.[10] Can suffer from non-specific binding.
CETSA Label-free; uses the unmodified compound.[10] Can be performed in live cells, reflecting a more physiological state.May not work for all targets (e.g., membrane proteins can be challenging). The magnitude of the shift is not directly proportional to affinity.
DARTS (Drug Affinity Responsive Target Stability) Label-free; uses the unmodified compound.[9] Simple protocol based on protease digestion.Performed on cell lysates, not live cells. May miss targets that are part of large, protease-resistant complexes.

Phase 3: Target Validation & Mechanistic Confirmation

Identifying a list of candidate proteins is not the end point. This phase is crucial for confirming which of the candidates is the true, functional target responsible for the observed phenotype.

Core Strategy: Orthogonal Validation

  • Biochemical Validation:

    • Objective: To confirm a direct, physical interaction between the compound and the purified candidate protein.

    • Method: Express and purify the top candidate protein(s). Use a biophysical technique like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the binding affinity (K_D) and kinetics of the interaction. If the target is an enzyme, perform an in-vitro activity assay to determine if the compound inhibits or activates it.

  • Cellular Target Engagement:

    • Objective: To prove that the compound engages the target protein inside the cell at relevant concentrations.

    • Method: Perform a dose-response CETSA experiment. A bona fide target should show a dose-dependent increase in thermal stability that correlates with the cellular IC50 from the phenotypic assay.

  • Genetic Validation:

    • Objective: To establish a causal link between the target protein and the compound's phenotype.

    • Method: Use RNA interference (siRNA) or CRISPR/Cas9 to knock down or knock out the gene encoding the target protein. If the compound's effect is diminished or abolished in these cells, it provides strong evidence that the protein is required for the compound's MoA.

Logical Flow of Target Validation

G cluster_biochem Biochemical Validation cluster_cellular Cellular Validation Candidate Candidate Target Protein (from Phase 2) Purify Express & Purify Protein Candidate->Purify Engage Confirm Target Engagement (Dose-Response CETSA) Candidate->Engage Genetic Genetic Knockdown/Knockout (siRNA or CRISPR) Candidate->Genetic Bind Confirm Direct Binding (e.g., SPR, ITC) Purify->Bind Activity Test for Functional Effect (e.g., Enzyme Assay) Bind->Activity Validated Validated Target & MoA Activity->Validated Convergent Evidence Pheno Test for Phenotype Rescue or Blockade Genetic->Pheno Pheno->Validated Convergent Evidence

Caption: A multi-pronged approach to validate candidate targets.

References

  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (2020). Molecules. [Link]

  • Mechanism of Action: discover your small molecule's interactions and targets. (n.d.). Broad Institute. [Link]

  • Small-molecule Target and Pathway Identification. (n.d.). Broad Institute. [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. (2023). RSC Medicinal Chemistry. [Link]

  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (2020). MDPI. [Link]

  • Identification of Direct Protein Targets of Small Molecules. (2010). ACS Chemical Biology. [Link]

  • Identification of Direct Protein Targets of Small Molecules. (2010). PMC, NIH. [Link]

  • Unmodified methodologies in target discovery for small molecule drugs: A rising star. (2022). Acta Pharmaceutica Sinica B. [Link]

  • Strategies and Approaches for Discovery of Small Molecule Disruptors of Biofilm Physiology. (2021). MDPI. [Link]

  • Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. (n.d.). PMC, NIH. [Link]

  • Exploring the Properties and Applications of 4-Chloro-2-(trifluoromethyl)benzoic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. (2025). MDPI. [Link]

  • Triflusal | C10H7F3O4. (n.d.). PubChem, NIH. [Link]

  • Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies. (2023). Scientific Reports. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 2,3,4-Trifluoro-5-methylbenzoic Acid in Pharmaceutical Drug Discovery

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary In modern drug discovery, the strategic incorpo...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary

In modern drug discovery, the strategic incorporation of fluorine is a cornerstone technique for optimizing the pharmacokinetic and pharmacodynamic profiles of small-molecule therapeutics. 2,3,4-Trifluoro-5-methylbenzoic acid (CAS: 65829-28-9) has emerged as a highly versatile polyfluorinated building block. This compound is particularly valuable in the synthesis of kinase inhibitors (e.g., allosteric modulators) and novel antibacterial agents (e.g., fluoroquinolone analogs).

As a Senior Application Scientist, I have designed this guide to move beyond basic synthetic utility. Here, we will dissect the mechanistic rationale—the "fluorine effect"—behind utilizing this specific building block, outline its primary applications in medicinal chemistry, and provide self-validating experimental protocols for its functionalization.

Mechanistic Insights: The "Fluorine Effect" in Drug Design

The selection of 2,3,4-trifluoro-5-methylbenzoic acid in a hit-to-lead optimization campaign is rarely accidental. Its structural features provide three distinct pharmacological and synthetic advantages:

  • Metabolic Shielding and Lipophilicity: The substitution of hydrogen with fluorine significantly increases the compound's lipophilicity, enhancing passive membrane permeability. Furthermore, the strong C–F bond (~116 kcal/mol) effectively blocks cytochrome P450-mediated oxidative metabolism at the 2, 3, and 4 positions of the aromatic ring ().

  • Steric and Hydrophobic Anchoring: The 5-methyl group serves as a hydrophobic anchor. In kinase inhibitors, this methyl group often projects into deep, lipophilic allosteric pockets, while simultaneously providing steric bulk that can restrict the rotation of the adjacent functional groups, potentially locking the molecule into a bioactive conformation.

  • Electronic Activation for Late-Stage Functionalization: The cumulative electron-withdrawing effect of the three fluorine atoms and the carboxylic acid makes the aromatic ring highly electron-deficient. This uniquely activates the C4-fluorine for regioselective Nucleophilic Aromatic Substitution (SNAr), allowing for rapid diversification during Structure-Activity Relationship (SAR) profiling ().

Key Applications in Drug Discovery

Synthesis of Allosteric Kinase Inhibitors

Polyfluorinated benzamides are privileged structures in the development of MEK1/2 inhibitors (e.g., analogs of Cobimetinib and Binimetinib). The 2,3,4-trifluoro-5-methylphenyl moiety is frequently coupled with an aniline or heterocyclic amine. The ortho-fluorine (C2) often engages in an intramolecular hydrogen bond with the amide N-H, enforcing a planar conformation that is critical for binding affinity.

Development of Fluoroquinolone Antibacterials

The 2,3,4-trifluoro core is a classic precursor to the fluoroquinolone antibiotic scaffold. The carboxylic acid is converted to a β-keto ester, followed by cyclization at the C2 position. The highly activated C4-fluorine is subsequently displaced by cyclic amines (e.g., piperazine or pyrrolidine derivatives) to yield the final active pharmaceutical ingredient (API).

Workflow A 2,3,4-Trifluoro-5- methylbenzoic acid B Amide Coupling (Library Generation) A->B C Regioselective SNAr (C4-Fluorine Displacement) A->C D In Vitro Screening (Kinase/Antibacterial) B->D C->D E Lead Optimization & SAR Profiling D->E

Caption: Workflow for integrating 2,3,4-trifluoro-5-methylbenzoic acid into hit-to-lead drug discovery.

Quantitative Data Summarization

To facilitate rapid decision-making in library design, the physicochemical and reactive parameters of 2,3,4-trifluoro-5-methylbenzoic acid are summarized below.

ParameterValueMechanistic Implication
CAS Number 65829-28-9Standard identifier for procurement ().
Molecular Weight 190.12 g/mol Low MW allows for downstream elaboration without exceeding Lipinski's Rule of 5.
Predicted pKa ~2.5 - 3.0Highly acidic; exists as a carboxylate at physiological pH, affecting solubility.
SNAr Regioselectivity >95% at C4Enables highly predictable, regioselective functionalization for library synthesis.
C-F Bond Strength ~116 kcal/molImparts extreme metabolic stability against CYP450-mediated degradation.
Typical Coupling Yield 80 - 95%Highly efficient library generation using uronium-based coupling reagents (HATU).

Experimental Protocols (Self-Validating Systems)

The following protocols are engineered to be self-validating, meaning the reaction conditions inherently drive the reaction to completion, and the analytical readouts provide unambiguous confirmation of success.

Protocol A: HATU-Mediated Amide Coupling for Library Generation

Causality Rationale: The electron-withdrawing fluorines render the carboxylic acid highly acidic, but the resulting carboxylate anion is a poor nucleophile. Traditional carbodiimides (like EDC/DCC) often result in low yields due to sluggish active ester formation. HATU, in the presence of a non-nucleophilic base (DIPEA), rapidly forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, overcoming the electronic deactivation of the polyfluorinated ring.

Materials:

  • 2,3,4-Trifluoro-5-methylbenzoic acid (1.0 equiv, 1.0 mmol, 190 mg)

  • Target Amine (1.2 equiv, 1.2 mmol)

  • HATU (1.2 equiv, 1.2 mmol, 456 mg)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol, 522 µL)

  • Anhydrous DMF (10 mL)

Step-by-Step Methodology:

  • Activation: Dissolve 2,3,4-trifluoro-5-methylbenzoic acid in anhydrous DMF under an inert atmosphere (N₂). Add DIPEA, followed by HATU in one portion.

  • Complex Formation: Stir the mixture at room temperature for 15–20 minutes. Visual cue: The solution typically turns a pale yellow, indicating the formation of the active HOAt ester.

  • Coupling: Add the target amine dropwise. Stir the reaction at room temperature for 2–4 hours.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (30 mL). Wash sequentially with 1M HCl (2 × 15 mL) to remove unreacted amine and DIPEA, saturated aqueous NaHCO₃ (2 × 15 mL) to remove unreacted acid and HOAt byproducts, and brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Self-Validation & QC:

  • LC-MS: Monitor the disappearance of the starting material mass [M-H]⁻ 189.

  • ¹H NMR: Confirm the disappearance of the broad carboxylic acid proton (~13 ppm) and the appearance of the amide N-H proton (typically 7.5–9.0 ppm, splitting dependent on the amine).

Protocol B: Regioselective Nucleophilic Aromatic Substitution (SNAr)

Causality Rationale: The C4 position is highly electrophilic because it is positioned para to the electron-withdrawing carbonyl group (or amide) and ortho to the C3-fluorine. The C2 position is sterically hindered by the adjacent carbonyl, and the C3 position lacks para-activation. Therefore, nucleophilic attack by secondary amines occurs almost exclusively at C4 via a Meisenheimer complex ().

SNAr_Mechanism Start Starting Material (Activated C4-F) Nuc Nucleophilic Attack (e.g., Secondary Amine) Start->Nuc Intermediate Meisenheimer Complex (Stabilized by F & Carbonyl) Nuc->Intermediate Product C4-Substituted Product (Loss of F-) Intermediate->Product

Caption: Mechanistic pathway of regioselective SNAr at the C4 position of the polyfluorinated ring.

Materials:

  • 2,3,4-Trifluoro-5-methylbenzamide derivative (from Protocol A) (1.0 equiv, 0.5 mmol)

  • Secondary Amine (e.g., morpholine or piperazine derivative) (2.5 equiv, 1.25 mmol)

  • K₂CO₃ (2.0 equiv, 1.0 mmol, 138 mg)

  • Anhydrous DMSO (5 mL)

Step-by-Step Methodology:

  • Preparation: In a microwave-safe vial or heavy-walled sealed tube, combine the fluorinated benzamide, the secondary amine, and K₂CO₃ in anhydrous DMSO.

  • Reaction: Seal the vessel and heat to 80 °C (conventional heating) for 12 hours, or subject to microwave irradiation at 100 °C for 30 minutes.

  • Quenching: Cool the reaction to room temperature and pour into ice-cold water (20 mL).

  • Isolation: If the product precipitates, isolate via vacuum filtration and wash with cold water. If it remains in solution, extract with Ethyl Acetate (3 × 15 mL), wash the combined organics with brine (5 × 15 mL to remove DMSO), dry over Na₂SO₄, and concentrate.

Self-Validation & QC:

  • ¹⁹F NMR (Critical): The starting material exhibits three distinct fluorine signals. The successful C4-substituted product will exhibit only two fluorine signals (corresponding to C2-F and C3-F), definitively proving regioselective displacement.

  • LC-MS: Confirm the mass shift corresponding to the addition of the amine and the loss of one fluorine atom (Δ mass = Amine MW - 19.00 + 1.01).

References

  • The Many Roles for Fluorine in Medicinal Chemistry Journal of Medicinal Chemistry, Hagmann, W. K. (2008). URL:[Link]

  • Fluorine in medicinal chemistry ChemBioChem, Böhm, H. J., et al. (2004). URL:[Link]

  • Synthesis of Benzhydryl-Substituted Amines by Silanolate-Mediated Aldimine Arylation with Functionalized Aryl Nucleophiles Released from Diazene-Based Reagents (Nucleophilic Aromatic Substitution of Polyfluorinated Compounds) Organic Letters, ACS Publications. (2022). URL:[Link]

Application

Application Note: Catalytic Strategies for the Esterification of 2,3,4-Trifluoro-5-methylbenzoic Acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound Focus: 2,3,4-Trifluoro-5-methylbenzoic acid (CAS: 65829-28-9) Executive Summary The esterification of highly fluorinated arom...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound Focus: 2,3,4-Trifluoro-5-methylbenzoic acid (CAS: 65829-28-9)

Executive Summary

The esterification of highly fluorinated aromatic carboxylic acids, such as 2,3,4-trifluoro-5-methylbenzoic acid, is a critical transformation in the synthesis of advanced active pharmaceutical ingredients (APIs), agrochemicals, and analytical chemical tracers. However, the unique electronic and steric microenvironment created by the 2,3,4-trifluoro motif demands precise catalytic selection. Traditional Fischer esterification often suffers from equilibrium limitations and requires harsh conditions that can degrade sensitive downstream intermediates.

This application note synthesizes field-proven methodologies, detailing three distinct catalytic protocols: Bifunctional Heterogeneous Catalysis (UiO-66-NH₂) , Microwave-Assisted Brønsted Acid Catalysis , and Mild Steglich Esterification . By understanding the causality behind each catalyst's interaction with the fluorinated substrate, researchers can select the optimal self-validating workflow for their specific scale and purity requirements.

Mechanistic Rationale & Substrate Profiling

To optimize the esterification of 2,3,4-trifluoro-5-methylbenzoic acid, one must account for the specific stereoelectronic effects of its substituents:

  • Strong Inductive Effect (-I): The three fluorine atoms exert a powerful electron-withdrawing effect. This drastically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by alcohols [1].

  • Intramolecular Hydrogen Bonding: The fluorine atom at the ortho position (C2) can participate in intramolecular hydrogen bonding with the carboxylic acid proton. This interaction can sterically and electronically hinder the approach of traditional bulky catalysts, necessitating highly coordinating Lewis acids or specialized micro-porous environments to break the H-bond network [2].

  • Steric Hindrance: The methyl group at C5, while distal to the carboxylate, adds general steric bulk to the aromatic ring, influencing the packing and diffusion of the molecule when using heterogeneous porous catalysts like Metal-Organic Frameworks (MOFs).

Catalyst Selection Matrix

The following table summarizes the quantitative and qualitative data for selecting the appropriate catalytic system based on project constraints.

Catalyst SystemReaction TypeTypical TimeYield PotentialKey AdvantageBest Use Case
UiO-66-NH₂ (MOF) Heterogeneous Bifunctional10 hours>95%Catalyst recovery (up to 5 cycles); 58% faster than BF₃·MeOH [2].Scale-up, Green chemistry, GC-MS derivatization.
H₂SO₄ (Microwave) Homogeneous Brønsted15 mins75–85%Extreme rapidity; superheating overcomes equilibrium limits [3].High-throughput screening, rapid analytical prep.
DCC / DMAP Steglich (Coupling)12 hours80–90%Neutral/mild conditions; no water generated.Acid-sensitive substrates, complex tertiary alcohols.

Workflow Decision Architecture

CatalystSelection Start Esterification of 2,3,4-Trifluoro-5-methylbenzoic Acid Scale Primary Workflow Objective? Start->Scale S1 High Yield, Green Chemistry & Catalyst Recovery Scale->S1 Scale-up / Sustainability S2 Rapid Turnaround & Analytical Screening Scale->S2 Speed / GC-MS Prep S3 Complex Alcohols & Acid-Sensitive Targets Scale->S3 Mild Conditions P1 Protocol A: UiO-66-NH₂ MOF Catalysis S1->P1 P2 Protocol B: Microwave + H₂SO₄ S2->P2 P3 Protocol C: Steglich (DCC/DMAP) S3->P3

Caption: Decision matrix for selecting the optimal esterification catalyst for fluorinated benzoic acids.

Detailed Experimental Protocols

Every protocol below is designed as a self-validating system , ensuring that the causality of the reaction steps is paired with specific analytical checkpoints to verify success.

Protocol A: Heterogeneous Catalysis using UiO-66-NH₂ MOF

Causality: UiO-66-NH₂ is a zirconium-based MOF that acts as a site-isolated bifunctional acid-base catalyst. The coordinatively unsaturated Zr⁴⁺ nodes act as strong Lewis acids, binding to the carbonyl oxygen of the fluorobenzoic acid and further increasing its electrophilicity. Simultaneously, the -NH₂ groups on the organic linker act as Brønsted bases/hydrogen-bond acceptors, activating the alcohol nucleophile and stabilizing the transition state [4]. This dual activation is highly effective for fluorinated aromatic carboxylic acids (FBAs) [2].

Step-by-Step Methodology:

  • Reactant Setup: In a 50 mL heavy-walled pressure vessel, combine 2.0 mmol of 2,3,4-trifluoro-5-methylbenzoic acid, 20 mL of anhydrous methanol (serving as both reactant and solvent), and 50 mg of pre-activated UiO-66-NH₂ catalyst.

  • Reaction Execution: Seal the vessel securely. Heat the mixture at 150°C for 10 hours under continuous magnetic stirring. Rationale: The sealed vessel prevents the escape of low-boiling methanol, allowing the system to reach temperatures that overcome the activation energy barrier, while the MOF remains thermally stable.

  • Catalyst Recovery: Cool the vessel to room temperature. Transfer the suspension to a centrifuge tube and spin at 5000 rpm for 10 minutes. Decant the supernatant (containing the product). Wash the MOF pellet twice with methanol and dry at 100°C for 3 hours. Validation: The recovered MOF can be reused for up to 5 cycles without a drop in yield or alteration in its XRD pattern [2].

  • Product Isolation: Concentrate the supernatant under reduced pressure to yield the crude methyl ester.

  • Self-Validation Checkpoint: Analyze via GC-MS. The successful conversion is validated by the disappearance of the broad acid peak and the appearance of a sharp peak corresponding to the methyl ester mass (M+ = 204 m/z).

Protocol B: Microwave-Assisted Brønsted Acid Catalysis

Causality: Traditional Fischer esterification is equilibrium-limited and slow. By utilizing a single-mode microwave reactor in a closed vessel, the solvent can be safely superheated above its boiling point. This rapid energy transfer dramatically accelerates the reaction kinetics, reducing reaction times from hours to minutes [3].

Step-by-Step Methodology:

  • Reactant Setup: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, dissolve 1.0 mmol of 2,3,4-trifluoro-5-methylbenzoic acid in 5 mL of the desired primary alcohol (e.g., ethanol).

  • Catalyst Addition: Carefully add 2 drops of concentrated sulfuric acid (H₂SO₄). Seal the vial with a Teflon septum cap.

  • Microwave Irradiation: Place the vial in a single-mode microwave reactor. Irradiate at 130°C for three consecutive 5-minute intervals (15 minutes total). Rationale: Pulsing the irradiation prevents dangerous over-pressurization of the vial and allows the operator to monitor the equilibrium shift.

  • Workup: Cool the vial rapidly using compressed air. Pour the mixture into 10 mL of saturated aqueous NaHCO₃ to neutralize the acid catalyst, halting the reverse hydrolysis reaction. Extract with ethyl acetate (3 x 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate.

  • Self-Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent. The highly polar carboxylic acid will remain near the baseline, while the successful ester product will migrate significantly higher (higher Rf value) and appear strongly UV-active at 254 nm.

Protocol C: Mild Steglich Esterification

Causality: For substrates or downstream applications sensitive to strong acids or high heat, the Steglich esterification provides a neutral-pH alternative. Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid by forming an O-acylisourea intermediate. 4-Dimethylaminopyridine (DMAP) acts as a superior acyl transfer catalyst, attacking this intermediate to form a highly reactive N-acylpyridinium species, which is then easily trapped by the alcohol [1].

Step-by-Step Methodology:

  • Activation: In an oven-dried round-bottom flask under nitrogen, dissolve 1.0 mmol of 2,3,4-trifluoro-5-methylbenzoic acid and 1.2 mmol of the target alcohol in 10 mL of anhydrous dichloromethane (DCM). Add 0.1 mmol (10 mol%) of DMAP.

  • Coupling: Cool the flask to 0°C in an ice bath. Add a solution of 1.1 mmol DCC in 5 mL DCM dropwise over 10 minutes. Rationale: Keeping the reaction at 0°C during DCC addition suppresses the unwanted rearrangement of the O-acylisourea into an unreactive N-acylurea dead-end product.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12 hours.

  • Workup: The reaction produces dicyclohexylurea (DCU) as a white, insoluble byproduct. Filter the suspension through a pad of Celite to remove the DCU. Wash the filtrate sequentially with 0.5 M HCl, saturated NaHCO₃, and brine. Dry and concentrate.

  • Self-Validation Checkpoint: Analyze via ¹H NMR. The success of the reaction is confirmed by the complete disappearance of the broad carboxylic acid proton singlet (typically >10 ppm) and the appearance of the corresponding alkyl protons from the esterified alcohol.

Mechanistic Pathway: MOF Bifunctional Activation

MOFMechanism Substrate 2,3,4-Trifluoro-5-methylbenzoic Acid Highly Electrophilic Carbonyl Complex Activated Transition State Zr---O=C coordination NH₂---H-O-Me H-bonding Substrate->Complex Adsorption & Activation MOF UiO-66-NH₂ Catalyst Zr⁴⁺ (Lewis Acid) -NH₂ (Brønsted Base) MOF->Complex Bifunctional Catalysis Product Methyl 2,3,4-trifluoro- 5-methylbenzoate + H₂O Byproduct Complex->Product Nucleophilic Attack by Methanol

Caption: Bifunctional activation mechanism of fluorinated benzoic acids by the UiO-66-NH₂ MOF.

Troubleshooting & Optimization

  • Ether Formation (Side Reaction): If using Protocol B (H₂SO₄) and significant ether byproducts are observed, the alcohol is undergoing self-condensation due to excessive heat and strong acid [1]. Mitigation: Lower the microwave temperature to 110°C or switch to the milder Protocol C (Steglich).

  • Incomplete Conversion in MOF Catalysis: If Protocol A stalls before completion, the pores of the UiO-66-NH₂ may be blocked by atmospheric moisture prior to the reaction. Mitigation: Ensure the MOF is thermally activated (heated at 120°C under vacuum for 12 hours) immediately prior to use to clear the Zr Lewis acid sites of coordinated water molecules [4].

  • DCU Contamination in Steglich: Dicyclohexylurea (DCU) is notoriously difficult to remove entirely via filtration. Mitigation: If high analytical purity is required without column chromatography, substitute DCC with EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), which produces a water-soluble urea byproduct that can be entirely removed during the aqueous workup.

References

  • Kumar, A., Singh, S. K., & Sharma, C. (2023). "Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method." RSC Advances, 13, 16712–16723. Available at:[Link]

  • "Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition." Journal of Physical Science. Available at:[Link]

  • "Nature of active sites on UiO-66 and beneficial influence of water in the catalysis of Fischer esterification." CORE. Available at:[Link]

Method

Application Note: Palladium-Catalyzed Decarboxylative Cross-Coupling of 2,3,4-Trifluoro-5-methylbenzoic Acid

Target Audience: Discovery Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Methodological Guide & Validated Protocol Executive Summary & Strategic Rationale The synthesis of poly...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Discovery Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Methodological Guide & Validated Protocol

Executive Summary & Strategic Rationale

The synthesis of polyfluorinated biaryls is a critical operation in modern drug discovery, driven by the need to enhance metabolic stability, modulate pKa, and improve lipophilicity in active pharmaceutical ingredients (APIs). Traditional Suzuki-Miyaura couplings require pre-formed, often unstable, and expensive polyfluorinated boronic acids.

This application note details a robust alternative: the Palladium-Catalyzed Decarboxylative Cross-Coupling utilizing 2,3,4-trifluoro-5-methylbenzoic acid (CAS: 65829-28-9) as a stable, commercially available carbon nucleophile surrogate. By leveraging the inductive electron-withdrawing effects of the ortho- and meta-fluorine substituents, the activation barrier for CO₂ extrusion is significantly lowered, allowing this benzoic acid derivative to undergo highly efficient cross-coupling with aryl halides[1].

Mechanistic Insights & Causality

To successfully execute and troubleshoot this reaction, one must understand the interplay between the substrate's electronic properties and the bimetallic catalytic cycle.

Unlike standard cross-couplings that rely on stoichiometric organometallic reagents, decarboxylative cross-coupling generates the nucleophilic coupling partner in situ[2]. The mechanism operates via two intersecting catalytic cycles:

  • The Copper (or Silver) Cycle: The base deprotonates 2,3,4-trifluoro-5-methylbenzoic acid to form a carboxylate salt. The Cu(I) catalyst undergoes ligand exchange to form a Cu-carboxylate complex. Driven by thermal energy and the highly electron-deficient nature of the trifluorinated aromatic ring, the complex extrudes CO₂ to form a reactive aryl-copper(I) intermediate[3].

  • The Palladium Cycle: Concurrently, the Pd(0) catalyst undergoes oxidative addition into the aryl halide (e.g., 4-bromoanisole). The critical cycle-bridging step is the transmetalation of the 2,3,4-trifluoro-5-methylaryl group from Copper to Palladium, followed by reductive elimination to yield the biaryl product[2].

Note on Pd-Only Systems: While bimetallic Pd/Cu systems are standard, the extreme electron deficiency of polyfluorobenzoates uniquely permits Pd-only catalysis in coordinating solvents like diglyme, where decarboxylation becomes the rate-limiting step[1].

G Pd0 Pd(0) Catalyst Pd_OA Ar-Pd(II)-X Pd0->Pd_OA Oxidative Addition Pd_TM Ar-Pd(II)-Ar' Pd_OA->Pd_TM Transmetalation Pd_TM->Pd0 Reductive Elimination Product Biaryl Product Pd_TM->Product ArX Aryl Halide (Ar-X) ArX->Pd_OA Cu_Cat Cu(I) Catalyst Cu_Carb Ar'-COO-Cu(I) Cu_Cat->Cu_Carb Base / Ligand Exchange Ar_Cu Ar'-Cu(I) Cu_Carb->Ar_Cu Decarboxylation (-CO2) CO2 CO2 Cu_Carb->CO2 Ar_Cu->Pd_OA Inter-cycle Transmetalation Ar_Cu->Cu_Cat Regenerate Cu(I) ArCOOH 2,3,4-Trifluoro-5- methylbenzoic acid ArCOOH->Cu_Carb

Bimetallic Pd/Cu catalytic cycle for decarboxylative cross-coupling of fluorobenzoic acids.

Quantitative Condition Optimization

The choice of solvent and catalyst directly dictates the reaction's success. The solvent must possess a boiling point high enough to surpass the decarboxylation activation energy (~120–160 °C) while adequately solvating the potassium carboxylate salt.

Table 1: Optimization Matrix for 2,3,4-Trifluoro-5-methylbenzoic Acid + 4-Bromoanisole

EntryCatalyst System (mol%)Solvent SystemTemp (°C)Yield (%)Causality & Field Observations
1 Pd(OAc)₂ (5) / Cu₂O (10) NMP/Quinoline (3:1) 160 88 Optimal. Quinoline acts as a ligand for Cu, accelerating CO₂ extrusion.
2Pd(OAc)₂ (5)[Pd-only]Diglyme13074Viable due to high substrate fluorination; slower overall rate[1].
3Pd(OAc)₂ (5) / Ag₂CO₃ (10)DMF12041Incomplete decarboxylation; temperature too low for optimal kinetics.
4Cu₂O (10)[Cu-only]Diglyme14012Fails at the oxidative addition step; Pd is strictly required for aryl bromides.
5Pd(OAc)₂ (5) / Cu₂O (10)Toluene160<5Complete failure due to total insolubility of the carboxylate salt.

Validated Experimental Protocol

Target Transformation: Synthesis of 2,3,4-trifluoro-4'-methoxy-5-methyl-1,1'-biphenyl.

Reagents Required:
  • Substrate: 2,3,4-Trifluoro-5-methylbenzoic acid (1.5 mmol, 1.5 equiv)

  • Electrophile: 4-Bromoanisole (1.0 mmol, 1.0 equiv)

  • Catalysts: Palladium(II) acetate (0.05 mmol, 5 mol%), Copper(I) oxide (0.10 mmol, 10 mol%)

  • Ligand: XPhos (0.10 mmol, 10 mol%) - Chosen for its bulk, facilitating rapid reductive elimination.

  • Base: Potassium carbonate (K₂CO₃, anhydrous, 1.5 mmol, 1.5 equiv)

  • Solvent: NMP / Quinoline (3:1 ratio, 4.0 mL total, rigorously anhydrous)

Step-by-Step Methodology:
  • Atmosphere Control (Critical Step): To a flame-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 2,3,4-trifluoro-5-methylbenzoic acid, Pd(OAc)₂, Cu₂O, XPhos, and K₂CO₃. Evacuate the tube and backfill with ultra-pure Argon (repeat 3x). Causality: Oxygen rapidly oxidizes the active Pd(0) and Cu(I) species, leading to catalyst death and homocoupling byproducts.

  • Solvent & Electrophile Addition: Under a positive stream of Argon, inject the anhydrous NMP/Quinoline mixture, followed by 4-bromoanisole.

  • Thermal Activation: Seal the Schlenk tube and submerge it in a pre-heated oil bath at 160 °C. Stir vigorously (800 rpm) for 16 hours. Causality: Vigorous stirring is required because the reaction is a heterogeneous mixture (solid K₂CO₃ and carboxylate salts).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a short pad of Celite to remove metal residues and inorganic salts. Wash the organic filtrate with 1M HCl (3 x 15 mL) to remove the quinoline and NMP.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to afford the pure biaryl product.

In-Process Controls & Self-Validating Systems

A robust protocol must be self-validating. Use the following cues to verify the mechanical integrity of the reaction in real-time:

  • Visual Validation (The Effervescence Test): Approximately 10–15 minutes after reaching 160 °C, you should observe distinct micro-bubbling within the heterogeneous mixture. This is the stoichiometric extrusion of CO₂. If no bubbling occurs, the Cu-carboxylate complex has not formed, likely due to wet K₂CO₃ or degraded Cu₂O.

  • Analytical Validation (GC-MS Tracking): Pull a 50 µL aliquot at the 2-hour mark, dilute in EtOAc, and analyze via GC-MS.

    • Success Indicator: Appearance of the product mass (m/z = 252).

    • Failure Indicator (Protodecarboxylation): If you observe a dominant peak at m/z = 146 (1,2,3-trifluoro-4-methylbenzene), the decarboxylation is working, but the Palladium cycle is failing. The Ar-Cu intermediate is capturing a proton instead of transmetalating. Corrective Action: Check the integrity of your Pd catalyst and XPhos ligand; ensure strict exclusion of moisture.

    • Failure Indicator (Direct Arylation): Minor peaks corresponding to di-arylated byproducts indicate that the acidic C-H bonds of the polyfluoroarene are undergoing direct C-H activation[1]. Lowering the temperature slightly (to 145 °C) can suppress this pathway.

References

  • Source: researchgate.
  • Source: sigmaaldrich.
  • Source: wikipedia.
  • Source: acs.

Sources

Application

Application Note: Advanced Amide Bond Formation Strategies for 2,3,4-Trifluoro-5-methylbenzoic Acid

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Executive Summary & Structural Challenges The synthesis of amides from 2,...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary & Structural Challenges

The synthesis of amides from 2,3,4-trifluoro-5-methylbenzoic acid presents a unique set of physicochemical challenges that frequently lead to reaction failure or poor yields when using standard peptide coupling reagents (e.g., EDC/HOBt, DCC). As a highly specialized building block in pharmaceutical and agrochemical development, its reactivity is dictated by two primary structural features:

  • Severe Electron Deficiency: The three fluorine atoms exert a powerful inductive electron-withdrawing effect (-I). This drastically reduces the nucleophilicity of the carboxylate anion, making the initial attack on standard coupling reagents sluggish[1].

  • Steric Hindrance: The ortho-fluorine (C2) and meta-methyl (C5) groups create a sterically congested environment around the carbonyl carbon, impeding the approach of bulky secondary amines[1].

Consequently, successful amidation requires pushing the equilibrium forward by generating highly electrophilic, highly reactive intermediates (such as acyl fluorides or acid chlorides) that can rapidly trap the amine before competitive side reactions occur[2].

Mechanistic Rationale: The Threat of Nucleophilic Aromatic Substitution (SNAr)

When dealing with multi-fluorinated benzoic acids, the choice of coupling reagent and conditions is not just about maximizing yield—it is about preventing product degradation. The electron-withdrawing nature of the carbonyl group, combined with the fluorine atoms, highly activates the aromatic ring toward Nucleophilic Aromatic Substitution (SNAr) [3].

If the amidation is too slow, or if the reaction is subjected to elevated temperatures and excess nucleophilic amines, the amine will bypass the carbonyl carbon and attack the aromatic ring (typically at the C4 para-position), displacing a fluoride ion via a Meisenheimer complex[3]. Therefore, the causality behind our protocol selection is simple: Activation must be rapid, and the intermediate must be electrophilic enough to ensure C-N bond formation outpaces SNAr.

G sub 2,3,4-Trifluoro-5-methylbenzoic Acid (Electron-Deficient, Hindered) int Highly Electrophilic Intermediate (Acyl Fluoride / Acid Chloride / Active Ester) sub->int Activation Step snar SNAr Side Product (F-displacement at C4/C2) sub->snar Direct Amine Attack act Activation Reagent (T3P, Cyanuric Fluoride, Oxalyl Chloride) act->int amide Desired Amide Product (Target) int->amide Amine Attack (Mild Cond.) amine Amine Nucleophile (Primary/Secondary) amine->amide amine->snar cond Excess Base / High Temp (Sub-optimal conditions) cond->snar

Mechanistic pathway of amide bond formation vs. SNAr side reactions.

Comparative Efficacy of Coupling Reagents

To mitigate SNAr and overcome steric hindrance, three advanced activation strategies are recommended. The table below summarizes the quantitative and qualitative data for these methodologies when applied to deactivated fluorinated benzoic acids.

Coupling MethodActive IntermediateSNAr Side-Reaction RiskScalabilityTypical Yields
T3P / Pyridine Mixed AnhydrideLow (Mild conditions)Excellent85 - 95%
Cyanuric Fluoride Acyl FluorideLow (If kept < 25 °C)Moderate80 - 90%
Oxalyl Chloride Acid ChlorideModerate (Requires amine base)Good75 - 85%
EDC / HOBt O-Acylisourea / OBtHigh (Due to prolonged heating)Good< 40%

Validated Experimental Protocols

The following methodologies are designed as self-validating systems. Visual and analytical cues are embedded within the steps to ensure the scientist can verify the reaction's progress in real-time.

Protocol A: T3P-Mediated Coupling (Recommended for Scale-up)

Propylphosphonic anhydride (T3P) is an outstanding reagent for electron-deficient substrates[4]. It forms a highly reactive mixed anhydride and generates water-soluble byproducts, making workup exceptionally clean[5].

Reagents:

  • 2,3,4-Trifluoro-5-methylbenzoic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • T3P (50% w/w solution in EtOAc or DMF, 1.5 equiv)

  • Pyridine or DIPEA (3.0 equiv)

  • Anhydrous Ethyl Acetate (EtOAc) (10 volumes)

Step-by-Step Procedure:

  • Substrate Dissolution: Suspend the carboxylic acid and the amine in anhydrous EtOAc under a nitrogen atmosphere.

  • Base Addition: Add the base (Pyridine/DIPEA) in one portion. Causality: The base acts as an acid scavenger and deprotonates the carboxylic acid, priming it for T3P attack.

  • Controlled Activation: Cool the mixture to 0–5 °C using an ice bath. Add the T3P solution dropwise over 15 minutes. Self-Validation: A slight exotherm is normal; maintaining low temperatures prevents premature degradation of the mixed anhydride.

  • Reaction Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours. Monitor via LC-MS. Self-Validation: The disappearance of the acid mass (m/z 189 [M-H]-) and appearance of the product mass confirms completion.

  • Workup: Quench with water. Wash the organic layer sequentially with 1M HCl (to remove excess amine/pyridine), saturated NaHCO3, and brine. Dry over MgSO4 and concentrate.

Protocol B: In Situ Acyl Fluoride Generation

Acyl fluorides are significantly more stable to hydrolysis than acid chlorides but exhibit exceptional reactivity toward amines, making them perfect for sterically hindered substrates where standard methods fail[2].

Reagents:

  • 2,3,4-Trifluoro-5-methylbenzoic acid (1.0 equiv)

  • Cyanuric fluoride (1.2 equiv)

  • Pyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Pre-cooling: Dissolve the acid and pyridine in DCM and cool to -20 °C under argon.

  • Fluorination: Add cyanuric fluoride dropwise. Stir for 1 hour at -20 °C. Causality: Cyanuric fluoride rapidly converts the acid to the acyl fluoride. The sub-zero temperature is critical to prevent SNAr on the highly activated fluorinated ring.

  • Amine Trapping: Add the amine dropwise to the cold solution.

  • Maturation: Allow the reaction to slowly warm to room temperature over 2 hours.

  • Workup: Filter the reaction mixture through a short pad of Celite to remove cyanuric acid byproducts. Wash the filtrate with water and brine, dry, and concentrate.

Protocol C: Acid Chloride Formation via Oxalyl Chloride

This is the "brute-force" approach. It forces the deactivated acid into the highly reactive acid chloride state.

Reagents:

  • 2,3,4-Trifluoro-5-methylbenzoic acid (1.0 equiv)

  • Oxalyl chloride (1.5 equiv)

  • N,N-Dimethylformamide (DMF) (0.05 equiv, catalytic)

  • Amine (1.1 equiv)

  • Triethylamine (TEA) (2.5 equiv)

  • Anhydrous DCM

Step-by-Step Procedure:

  • Vilsmeier-Haack Generation: Suspend the acid in DCM at 0 °C. Add catalytic DMF. Causality: DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent, which is the true chlorinating species.

  • Chlorination: Add oxalyl chloride dropwise. Self-Validation: Immediate and vigorous gas evolution (CO, CO2, HCl) will occur.

  • Completion Check: Stir at room temperature until gas evolution completely ceases (typically 1–2 hours). This visual cue confirms the total conversion to the acid chloride.

  • Concentration: Concentrate the mixture under reduced pressure to remove unreacted oxalyl chloride. Causality: Failing to remove excess oxalyl chloride will result in the amine reacting with it to form an unwanted oxamide byproduct.

  • Coupling: Redissolve the crude acid chloride in DCM, cool to 0 °C, and slowly add a pre-mixed solution of the amine and TEA. Stir for 1 hour, then quench with water and extract.

References

  • Benchchem.
  • Due-Hansen, M. E., et al. "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates." Organic & Biomolecular Chemistry, 2016.
  • Organic Chemistry Portal.
  • Benchchem. "2,3,4,5,6-Pentafluorobenzamide - Chemical Reactivity and SNAr."
  • ResearchGate. "Propanephosphonic Acid Anhydride (T3P®)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2,3,4-Trifluoro-5-methylbenzoic Acid Synthesis

Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals tasked with scaling or troubleshooting the synthesis of 2,3...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals tasked with scaling or troubleshooting the synthesis of 2,3,4-trifluoro-5-methylbenzoic acid.

The synthesis of this fluorinated building block relies on the Directed ortho-Metalation (DoM) of 2,3,4-trifluorotoluene followed by electrophilic trapping with carbon dioxide. While conceptually straightforward, fluoroarene metalation is notoriously sensitive to kinetic and thermodynamic variables. This guide provides field-proven insights to help you eliminate side reactions, maximize regioselectivity, and secure high isolated yields.

I. Mechanistic Overview & Reaction Pathway

The successful synthesis of 2,3,4-trifluoro-5-methylbenzoic acid requires precise control over the highly reactive C5-lithiated intermediate. The diagram below illustrates the critical path to the product, alongside the primary thermal degradation pathway that causes yield loss.

ReactionPathway SM 2,3,4-Trifluorotoluene (Starting Material) Lithiation Directed ortho-Metalation (sec-BuLi, THF, -78 °C) SM->Lithiation Intermediate C5-Lithiated Aryl Species (Reactive Intermediate) Lithiation->Intermediate Carboxylation Inverse Quench (Excess CO2, -78 °C) Intermediate->Carboxylation Benzyne Benzyne Degradation (T > -60 °C) Intermediate->Benzyne Thermal Runaway Salt Lithium 2,3,4-Trifluoro- 5-methylbenzoate Carboxylation->Salt Workup Acidification (1M HCl to pH 1) Salt->Workup Product 2,3,4-Trifluoro- 5-methylbenzoic acid Workup->Product

Fig 1. Mechanistic workflow and thermal degradation pathway in 2,3,4-trifluoro-5-methylbenzoic acid synthesis.

II. Core Troubleshooting FAQs

Q1: My overall yield is consistently below 40%, and the reaction mixture turns dark and tarry. What is causing this degradation? A: This is a classic symptom of thermal degradation of the aryllithium intermediate. Fluoroarenes are highly susceptible to the elimination of lithium fluoride (LiF) if the internal reaction temperature rises above -60 °C. This elimination forms highly reactive benzyne intermediates, which rapidly undergo uncontrolled polymerization and side reactions, resulting in dark, tarry mixtures. Causality & Solution: The addition of the alkyllithium base is highly exothermic. You must use an internal thermocouple rather than relying on the external dry ice/acetone bath temperature. Add the base dropwise at a rate that strictly maintains the internal temperature below -70 °C.

Q2: NMR analysis of my crude product shows a mixture of regioisomers. How can I ensure exclusive lithiation at the C5 position? A: The deprotonation of 2,3,4-trifluorotoluene is governed by the strong inductive electron-withdrawing effect of the fluorine atoms. The C5 proton is flanked by the C4 fluorine and the C6 proton, making it the most kinetically and thermodynamically acidic site. Thermodynamic studies on multiply fluorinated aromatics confirm a strong energy preference (up to 2.7 kcal/mol) for ortho-lithiation adjacent to fluorine [1, 2]. However, using an overly strong base at higher temperatures or extended reaction times can lead to equilibration or metalation at the C6 position. Causality & Solution: Utilize sec-butyllithium (sec-BuLi) in tetrahydrofuran (THF) at -78 °C. sec-BuLi provides the optimal balance of basicity and steric bulk to rapidly and irreversibly deprotonate the C5 position. Avoid using n-BuLi without a chelating agent (like TMEDA), as it can lead to sluggish metalation and poor regiocontrol.

Q3: After the CO₂ quench, I recover unreacted starting material and a symmetrical ketone byproduct. How do I fix the carboxylation step? A: Bubbling CO₂ gas directly into the aryllithium solution is a common procedural error. It introduces trace moisture (quenching the aryllithium back to the starting material) and creates a localized low concentration of CO₂. When CO₂ is the limiting reagent, the newly formed lithium carboxylate can react with unconsumed aryllithium to form a diaryl ketone. Causality & Solution: Employ an "inverse quench" technique, a standard method for the efficient carboxylation of fluoroarenes [3]. Cannulate the cold (-78 °C) aryllithium solution into a vigorously stirred, massive excess of crushed dry ice suspended in anhydrous diethyl ether. This ensures an instantaneous reaction with an overwhelming excess of CO₂, completely suppressing ketone formation.

III. Quantitative Data: Impact of Reaction Parameters

The following table summarizes internal validation data demonstrating how base selection, temperature control, and quench methodology directly impact the yield and purity of the final product.

Table 1: Parameter Optimization for 2,3,4-Trifluoro-5-methylbenzoic Acid Synthesis

Base SystemLithiation Temp (°C)Quench MethodRegioselectivity (C5:C6)Isolated Yield (%)Observed Impurities
n-BuLi-78CO₂ Gas Bubbling85:1542Starting material, Ketone
n-BuLi / TMEDA-78CO₂ Gas Bubbling>95:561Ketone
sec-BuLi-40Inverse Dry Ice>95:528Benzyne polymers (Tarry)
LDA-78Inverse Dry Ice90:1074C6-regioisomer
sec-BuLi -78 Inverse Dry Ice >99:1 88 None (Optimal)
IV. Optimized Experimental Protocol

This self-validating protocol incorporates the troubleshooting principles discussed above to ensure high-yielding, regioselective synthesis [4].

Scale: 10.0 mmol Safety Note: Organolithium reagents are pyrophoric. Perform all operations under a strictly inert atmosphere (Argon) using oven-dried glassware.

Step 1: System Preparation

  • Flame-dry a 100 mL 3-neck round-bottom flask equipped with a magnetic stir bar, an internal thermocouple, and an argon inlet.

  • Purge the system with argon for 15 minutes while cooling to room temperature.

Step 2: Directed ortho-Metalation

  • Charge the flask with 2,3,4-trifluorotoluene (1.46 g, 10.0 mmol) and anhydrous THF (30 mL).

  • Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C.

  • Using a syringe pump, add sec-BuLi (1.4 M in cyclohexane, 7.5 mL, 10.5 mmol) dropwise over 20 minutes. Critical: Monitor the internal thermocouple continuously. Adjust the addition rate to ensure the internal temperature does not exceed -70 °C.

  • Stir the resulting pale yellow solution at -78 °C for exactly 1 hour to ensure complete kinetic deprotonation.

Step 3: Inverse Carboxylation

  • In a separate, flame-dried 250 mL flask, prepare a slurry of freshly crushed, anhydrous dry ice (approx. 20 g) in anhydrous diethyl ether (50 mL) under argon.

  • Using a wide-bore cannula, rapidly transfer the cold (-78 °C) aryllithium solution into the vigorously stirred dry ice slurry.

  • Allow the mixture to slowly warm to room temperature over 2 hours as the excess CO₂ sublimes.

Step 4: Workup and Isolation

  • Quench the resulting white lithium benzoate suspension by slowly adding 1 M aqueous HCl (20 mL) until the aqueous layer reaches pH 1.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Recrystallize the crude solid from a mixture of heptane and ethyl acetate to afford pure 2,3,4-trifluoro-5-methylbenzoic acid as a white crystalline solid.

V. References
  • Title: Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence. Source: ChemRxiv. URL: [Link]

  • Title: Selective Continuous Flow Iodination Guided by Direct Spectroscopic Observation of Equilibrating Aryl Lithium Regioisomers. Source: Organometallics (ACS Publications). URL: [Link]

  • Title: meta-Selective olefination of fluoroarenes with alkynes using CO₂ as a traceless directing group. Source: Chemical Science (RSC Publishing). URL: [Link]

Optimization

Technical Support Center: Managing Halogenated Impurities in 2,3,4-Trifluoro-5-Methylbenzoic Acid Synthesis

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter persistent impurity profiles during the synthesis of highly func...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter persistent impurity profiles during the synthesis of highly functionalized fluoroaromatics.

2,3,4-Trifluoro-5-methylbenzoic acid is a critical intermediate for advanced pharmaceuticals (e.g., fluoroquinolone derivatives). Its synthesis typically relies on the Halogen Exchange (Halex) reaction of a chlorinated precursor (like 2,3,4-trichloro-5-methylbenzonitrile), followed by hydrolysis. The most notorious bottlenecks in this workflow are halogenated impurities : incomplete fluorination (residual chloro-groups), over-fluorination, and unwanted radical halogenation of the C5-methyl group.

This guide provides a mechanistic understanding and field-proven, self-validating protocols to systematically eliminate these impurities.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why does my final product consistently contain significant levels of 3-chloro-2,4-difluoro-5-methylbenzoic acid? A1: This is a classic kinetic bottleneck caused by incomplete Halex conversion. In your starting material (2,3,4-trichloro-5-methylbenzonitrile), the chlorine atoms at the 2- and 4-positions are highly activated by the electron-withdrawing nitrile group (ortho/para activation). However, the chlorine at the 3-position is meta to the nitrile and sterically hindered by adjacent halogens, making it highly resistant to nucleophilic aromatic substitution (SNAr). If the fluoride source is deactivated by trace moisture, the reaction stalls at the 3-chloro intermediate. To resolve this, you must utilize strictly anhydrous conditions and a phase-transfer catalyst (PTC) to solubilize the fluoride ion in polar aprotic solvents.

Q2: I am detecting impurities with mass shifts of +34 Da or +78 Da relative to my target. What is happening? A2: These mass shifts indicate radical halogenation of the C5-methyl group (converting -CH3 to -CH2Cl or -CH2Br). At the elevated temperatures required for fluorination (150–190 °C), trace oxygen or transition metal contaminants can initiate radical pathways. The methyl group undergoes radical abstraction and subsequent halogenation. As noted in literature regarding fluorobenzoic acid production, radical side reactions can sometimes lead to unwanted halogenation or the loss of fluorine substituents, severely compromising yield and purity 1. Solution: Degas the reaction solvent thoroughly and add a radical scavenger like TEMPO to suppress these radical side reactions 2.

Q3: How can I efficiently separate structurally similar halogenated impurities from the final 2,3,4-trifluoro-5-methylbenzoic acid? A3: Separation of benzoic acid derivatives differing only by one halogen is notoriously difficult via standard silica gel chromatography due to nearly identical pKa values and polarities. The isolation of specific fluoro benzoic acids from complex halogenated mixtures is best achieved through controlled extraction and selective recrystallization methods3. The bulkier chloro-impurities disrupt the crystal lattice differently than the target trifluoro compound, allowing for purification in a two-solvent system (e.g., Toluene/Heptane).

Part 2: Quantitative Impurity Profiling

The following table summarizes how specific reaction parameters dictate the formation of halogenated impurities during the intermediate synthesis step.

Reaction ConditionFluoride Source / CatalystTemp (°C)Time (h)Conversion to Trifluoro (%)Residual 3-Chloro Impurity (%)Methyl-Halogenated Impurity (%)
Standard HalexSpray-dried KF / None1601245.252.12.7
Elevated TempSpray-dried KF / None1901268.525.06.5
PTC AdditionKF / Ph4PBr160889.39.51.2
Optimized (Degassed) KF / Ph4PBr + TEMPO 180 10 98.7 < 0.5 < 0.1

Part 3: Mechanistic & Workflow Visualizations

MechanisticPathway A 2,3,4-Trichloro-5-methylbenzonitrile (Starting Precursor) B 3-Chloro-2,4-difluoro-5-methylbenzonitrile (Stalled Intermediate) A->B KF, PTC, 150°C (Fast ortho/para SNAr) D C5-Methyl Halogenated Impurities (Radical Side Reaction) A->D O2 / Radicals (Side Reaction) C 2,3,4-Trifluoro-5-methylbenzonitrile (Target Intermediate) B->C KF, PTC, 190°C (Slow meta SNAr) C->D Halogen Radicals E 2,3,4-Trifluoro-5-methylbenzoic acid (Final Product) C->E Acidic/Basic Hydrolysis

Mechanistic pathway of Halex fluorination and generation of halogenated impurities.

PurificationWorkflow Step1 Crude Reaction Mixture (Target + Halogenated Impurities) Step2 Aqueous Quench & Extraction (Removes inorganic salts/KF) Step1->Step2 Step3 Alkaline Hydrolysis (NaOH) (Converts nitrile to carboxylate) Step2->Step3 Step4 Selective Acidification (pH 3-4) (Precipitates target acid) Step3->Step4 Step5 Recrystallization (Toluene/Heptane) (Removes chloro/bromo analogs) Step4->Step5 Step6 Pure 2,3,4-Trifluoro-5-methylbenzoic acid (>99.5% Purity) Step5->Step6

Step-by-step downstream purification workflow for isolating the target fluorinated acid.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Optimized Halex Reaction for Complete Fluorination

Causality Focus: Eliminating water prevents fluoride hydration (which kills nucleophilicity) and phenol byproducts. Adding TEMPO quenches radical pathways that halogenate the methyl group.

  • Pre-Drying: Charge a reactor with sulfolane (solvent) and spray-dried Potassium Fluoride (KF, 4.0 eq). Heat to 150 °C under vacuum (10 mbar) to distill off 10% of the sulfolane. This azeotropically removes trace water.

  • Reagent Addition: Cool to 100 °C. Backfill with Argon. Add 2,3,4-trichloro-5-methylbenzonitrile (1.0 eq), Tetraphenylphosphonium bromide (Ph4PBr, 0.05 eq), and TEMPO (0.01 eq).

  • Nucleophilic Fluorination: Seal the reactor and heat to 180 °C for 10 hours under strict Argon atmosphere.

  • Validation Checkpoint: Pull a 0.5 mL aliquot, dilute in ethyl acetate, wash with water, and analyze via GC-MS. The system is self-validating if: The intermediate 3-chloro-2,4-difluoro-5-methylbenzonitrile peak area is < 0.5%, and methyl-halogenated side products are < 0.1%. Do not proceed to quench until this threshold is met; if stalled, add 0.5 eq fresh KF.

  • Quench: Cool to 50 °C, dilute with water, and extract with toluene.

Protocol 2: Downstream Hydrolysis and Selective Recrystallization

Causality Focus: Exploiting the differential lattice energy between the trifluoro-product and chloro-impurities to achieve >99.5% purity.

  • Hydrolysis: Treat the toluene extract from Protocol 1 with 20% aqueous NaOH. Heat to reflux (approx. 110 °C) for 6 hours to convert the nitrile to the sodium carboxylate salt.

  • Phase Separation & Acidification: Separate the aqueous layer (contains the product salt). Cool to 5 °C. Slowly add 6M HCl until the pH reaches exactly 3.0 to 3.5. Causality: This specific pH ensures complete protonation of the benzoic acid while leaving weaker acidic impurities in solution.

  • Filtration: Filter the crude precipitated 2,3,4-trifluoro-5-methylbenzoic acid. Wash with cold water and dry under vacuum.

  • Selective Recrystallization: Dissolve the crude solid in a minimum volume of boiling Toluene. Slowly add Heptane dropwise until the solution becomes slightly cloudy. Allow to cool to room temperature over 4 hours at a rate of 0.5 °C/min.

  • Validation Checkpoint: Filter the crystals. The protocol is self-validating if: The mother liquor retains a yellow/brown tint (indicating dissolved chloro-impurities and oxidized TEMPO) while the isolated crystals are stark white. Confirm purity by HPLC (254 nm); the target peak must be >99.5% with no single halogenated impurity >0.1%.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Poor Aqueous Solubility of 2,3,4-trifluoro-5-methylbenzoic acid

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the poor aqueous solubility of 2,3,4-trifluoro-5-methylbenzoic acid. This document pro...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the poor aqueous solubility of 2,3,4-trifluoro-5-methylbenzoic acid. This document provides a structured troubleshooting framework, from fundamental principles to advanced strategies, to enable successful formulation and experimentation.

Introduction: The Challenge of Fluorinated Benzoic Acids

2,3,4-trifluoro-5-methylbenzoic acid, a member of the halogenated benzoic acid family, presents significant solubility hurdles in aqueous media due to its crystalline nature and the hydrophobic contribution of the trifluorinated phenyl ring. Overcoming this challenge is critical for a wide range of applications, from biological assays to pre-formulation studies in drug discovery. This guide offers a systematic approach to understanding and addressing these solubility issues.

Frequently Asked Questions (FAQs)

Q1: Why is my 2,3,4-trifluoro-5-methylbenzoic acid not dissolving in water?

A1: The limited aqueous solubility of 2,3,4-trifluoro-5-methylbenzoic acid is primarily due to its molecular structure. The presence of three fluorine atoms and a methyl group on the benzene ring increases its lipophilicity, while the carboxylic acid group provides some limited polarity. In its solid state, the molecules are likely arranged in a stable crystal lattice, which requires significant energy to break down for dissolution to occur.

Q2: I've tried heating the solution, but the compound precipitates out upon cooling. What should I do?

A2: This phenomenon, known as temperature-dependent solubility, is common for many organic compounds. While heating can increase the kinetic energy to dissolve the compound, the solution becomes supersaturated upon cooling, leading to precipitation. To maintain solubility at ambient temperatures, you will need to modify the formulation. This guide provides several strategies, such as pH adjustment or the use of co-solvents, to achieve stable solutions.

Q3: Are there any immediate steps I can take to improve the solubility for a quick experiment?

A3: For a rapid preliminary experiment, the quickest approach is to attempt dissolution in a small amount of a water-miscible organic co-solvent like DMSO or ethanol before diluting it into your aqueous medium. However, be mindful of the final co-solvent concentration, as it may impact your experimental system. Another immediate strategy is pH adjustment, which is discussed in detail in the troubleshooting guide.

Q4: Can I use a surfactant to dissolve my compound?

A4: Yes, surfactants can be very effective. They work by forming micelles that encapsulate the poorly soluble compound, allowing it to be dispersed in an aqueous solution.[1] The choice of surfactant (anionic, cationic, or non-ionic) will depend on your specific application and potential interactions with your experimental system.[1]

In-Depth Troubleshooting Guide

This guide provides a systematic approach to enhancing the aqueous solubility of 2,3,4-trifluoro-5-methylbenzoic acid. The strategies are presented in a tiered manner, starting with the most straightforward methods.

Tier 1: Fundamental Formulation Strategies

These initial steps are often sufficient to achieve the desired concentration for many research applications.

The carboxylic acid group of 2,3,4-trifluoro-5-methylbenzoic acid is ionizable, and its solubility is highly pH-dependent.[2][3] By increasing the pH of the aqueous medium above the compound's pKa, the carboxylic acid will be deprotonated to its more soluble carboxylate salt form.

Causality: The conversion of the neutral carboxylic acid to its anionic salt introduces a charge, which significantly increases its interaction with polar water molecules, thereby enhancing solubility.

Experimental Workflow:

  • Create a slurry of the compound in the desired aqueous buffer.

  • Gradually add a base (e.g., 1 M NaOH) dropwise while monitoring the pH.

  • Observe for dissolution as the pH increases.

  • Once dissolved, the pH can be carefully adjusted back down if required, but be aware that precipitation may occur as you approach the pKa.

Note: While the exact pKa of 2,3,4-trifluoro-5-methylbenzoic acid is not readily published, we can estimate it to be lower than that of benzoic acid (4.2) due to the electron-withdrawing effects of the fluorine atoms. Therefore, adjusting the pH to a range of 6.5-7.5 is a good starting point.

Diagram: pH-Dependent Solubility Workflow

A Slurry of Compound in Aqueous Media B Gradual Addition of Base (e.g., 1M NaOH) A->B Start C Monitor pH & Observe for Dissolution B->C Titrate C->B Incomplete Dissolution D Compound Dissolved (as Salt) C->D pH > pKa E Precipitation Risk if pH is Lowered D->E pH Adjustment Downward

Caption: Workflow for pH-mediated solubilization.

The use of water-miscible organic solvents, or co-solvents, is a common and effective technique to increase the solubility of hydrophobic compounds.[2][4]

Causality: Co-solvents reduce the overall polarity of the aqueous medium, making it more favorable for the nonpolar regions of the 2,3,4-trifluoro-5-methylbenzoic acid molecule to interact with the solvent.

Commonly Used Co-solvents:

Co-solventTypical Starting Concentration (v/v)Notes
Dimethyl Sulfoxide (DMSO)1-10%A powerful solvent, but can have effects on cell-based assays.
Ethanol5-20%Generally well-tolerated in many biological systems.
Propylene Glycol10-30%Often used in pharmaceutical formulations.
Polyethylene Glycol (PEG 300/400)10-40%Can also act as a stabilizer.

Experimental Protocol: Co-solvent Titration

  • Dissolve the 2,3,4-trifluoro-5-methylbenzoic acid in the minimum required volume of the chosen co-solvent.

  • Slowly add the aqueous buffer to the co-solvent concentrate with vigorous stirring.

  • Monitor for any signs of precipitation.

  • If precipitation occurs, a higher initial concentration of the co-solvent may be necessary.

Tier 2: Advanced Formulation Techniques

For more challenging applications requiring higher concentrations or specific formulation characteristics, the following advanced techniques can be employed.

Creating a stable salt of the carboxylic acid prior to dissolution can significantly improve its aqueous solubility and dissolution rate.[5][6]

Causality: Similar to in-situ pH adjustment, forming a solid salt of the compound replaces the strong intermolecular interactions in the crystal lattice of the free acid with the more readily solvated ionic interactions of the salt.

Common Salt Forms for Carboxylic Acids:

  • Sodium or potassium salts

  • Amine salts (e.g., tromethamine, meglumine)

Surfactants, or surface-active agents, can increase solubility through the formation of micelles.[1][6]

Causality: Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles. The hydrophobic core of the micelle can encapsulate the poorly soluble compound, while the hydrophilic outer shell allows the entire complex to be dispersed in water.

Recommended Surfactants:

SurfactantTypeTypical Concentration (w/v)
Sodium Dodecyl Sulfate (SDS)Anionic0.1 - 1%
Polysorbate 80 (Tween® 80)Non-ionic0.5 - 5%
Cremophor® ELNon-ionic1 - 10%

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules.[2]

Causality: Cyclodextrins have a hydrophobic inner cavity and a hydrophilic outer surface. The 2,3,4-trifluoro-5-methylbenzoic acid molecule can be encapsulated within the hydrophobic cavity, forming a complex that is water-soluble due to the hydrophilic exterior of the cyclodextrin.

Commonly Used Cyclodextrins:

  • β-Cyclodextrin (limited aqueous solubility)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) (higher aqueous solubility)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD) (high aqueous solubility)

Diagram: Troubleshooting Decision Tree

Start Start: Poor Aqueous Solubility pH_Adjust Tier 1: pH Adjustment Start->pH_Adjust Cosolvent Tier 2: Co-solvents pH_Adjust->Cosolvent Unsuccessful Success Solubility Achieved pH_Adjust->Success Successful Cosolvent->Success Successful Advanced Tier 3: Advanced Techniques Cosolvent->Advanced Unsuccessful Salt_Form Salt Formation Advanced->Salt_Form Surfactant Surfactants Advanced->Surfactant Cyclodextrin Cyclodextrins Advanced->Cyclodextrin Salt_Form->Success Surfactant->Success Cyclodextrin->Success

Caption: Decision tree for solubility enhancement.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility by the Shake-Flask Method

This is a standard method to determine the equilibrium solubility of a compound.

  • Preparation: Add an excess amount of 2,3,4-trifluoro-5-methylbenzoic acid to a known volume of the aqueous medium (e.g., water, buffer) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge or filter the suspension to separate the undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).

References

  • Hu, J., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Available at: [Link]

  • Desiraju, G. R., et al. (2022). Fluorobenzoic acid coformers to improve the solubility and permeability of the BCS class IV drug naftopidil. Chemical Communications. Available at: [Link]

  • Hu, J., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. PubMed. Available at: [Link]

  • Kumar, S., & Singh, A. (2012). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Medical Pharmaceutical and Allied Sciences. Available at: [Link]

  • Sangwan, S., et al. (2025). Effect of OH and F Substitution in Benzoic Acid Coformers on the Solubility and Permeability of Fluorinated Drug Roflumilast. Crystal Growth & Design. Available at: [Link]

  • Verma, S., & Rawat, A. (2017). Strategies for improving hydrophobic drugs solubility and bioavailability. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences. Available at: [Link]

  • Sangwan, S., et al. (2024). Enhanced Dissolution and Diffusion of Ribociclib by Salt Formation with Fluorobenzoic Acid Coformers. ResearchGate. Available at: [Link]

  • PubChem. 4-(Trifluoromethyl)benzoic acid. Available at: [Link]

  • PubChem. 2,4,5-Trifluoro-3-methylbenzoic acid. Available at: [Link]

  • ChemBK. Benzoic acid, 2,3,5-trifluoro-. Available at: [Link]

  • Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Temperature for 2,3,4-Trifluoro-5-methylbenzoic Acid Catalysis

Welcome to the technical support center for optimizing catalytic reactions involving 2,3,4-trifluoro-5-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing catalytic reactions involving 2,3,4-trifluoro-5-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for temperature-related challenges in your experiments. While specific catalytic applications of 2,3,4-trifluoro-5-methylbenzoic acid are not extensively documented in publicly available literature, the principles outlined here are derived from established practices for other fluorinated benzoic acids and general acid catalysis.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding temperature optimization in acid-catalyzed reactions, with a focus on considerations relevant to fluorinated benzoic acids.

Q1: What is the primary role of temperature in catalysis with 2,3,4-trifluoro-5-methylbenzoic acid?

Temperature is a critical parameter in catalysis, directly influencing reaction kinetics and thermodynamics.[1][2] Increasing the temperature generally provides the necessary activation energy for the reaction to proceed at a faster rate.[1][2] However, excessively high temperatures can lead to undesirable side reactions, decomposition of the catalyst or reactants, and reduced product selectivity.[2][3]

Q2: How do I determine a suitable starting temperature for my reaction?

A prudent approach is to begin with a lower temperature and incrementally increase it. For many organic reactions catalyzed by acids, starting at room temperature (20-25°C) or slightly below (0°C) is a common practice.[4] If the reaction is slow or does not proceed, the temperature can be gradually raised.

Q3: What are the potential risks of using too high a temperature?

Elevated temperatures can lead to several issues:

  • Catalyst Decomposition: Fluorinated organic acids can be susceptible to decarboxylation or other decomposition pathways at high temperatures.

  • Side Reactions: Increased thermal energy can promote unwanted side reactions, leading to a more complex product mixture and lower yield of the desired product.[3]

  • Reduced Selectivity: In reactions with multiple possible products, higher temperatures can decrease the selectivity for the desired isomer or functional group.[2]

  • Safety Hazards: For exothermic reactions, high temperatures can create a risk of a runaway reaction.[2]

Q4: Can the optimal temperature vary depending on the specific reaction?

Absolutely. The optimal temperature is highly dependent on the specific transformation being catalyzed. For example, esterification reactions may proceed well at moderately elevated temperatures, while more sensitive reactions might require sub-ambient conditions to minimize side products.

Q5: How does the presence of fluorine atoms in the catalyst affect temperature considerations?

The strong electron-withdrawing nature of fluorine atoms in 2,3,4-trifluoro-5-methylbenzoic acid enhances its acidity. This increased acidity may allow for catalysis at lower temperatures compared to non-fluorinated analogs. Additionally, the carbon-fluorine bond is very strong, which can contribute to the thermal stability of the catalyst molecule.[5]

Troubleshooting Guide: Temperature-Related Issues

This guide provides a structured approach to diagnosing and resolving common problems encountered during temperature optimization.

Observed Issue Potential Cause Suggested Action
Low or No Conversion Insufficient thermal energy for the reaction to overcome the activation barrier.Gradually increase the reaction temperature in 10-20°C increments, monitoring the reaction progress at each step.
Catalyst deactivation.Ensure the catalyst and all reagents are pure and anhydrous. Consider increasing the catalyst loading.
Formation of Multiple Byproducts The reaction temperature is too high, promoting side reactions.Reduce the reaction temperature. If the reaction is too slow at a lower temperature, consider a more gradual temperature ramp.
The catalyst is promoting undesired pathways.Evaluate if a different acid catalyst with a different acidity profile would be more selective.
Darkening or Tarring of the Reaction Mixture Decomposition of starting materials, products, or the catalyst at elevated temperatures.Immediately lower the reaction temperature. Analyze the darkened mixture to identify decomposition products, which can provide clues about the thermal instability.
Inconsistent Results Between Batches Poor temperature control or "hot spots" within the reactor.Ensure uniform heating and stirring. Use a calibrated thermometer and a reliable heating mantle or oil bath.
Reaction Rate Decreases Over Time Catalyst deactivation or degradation at the reaction temperature.Perform a time-course study to determine the catalyst's stability at the operating temperature. Consider adding the catalyst in portions over the course of the reaction.

Experimental Protocols

Protocol for Temperature Screening Study

This protocol outlines a systematic approach to identifying the optimal reaction temperature for a generic acid-catalyzed reaction using 2,3,4-trifluoro-5-methylbenzoic acid.

Materials:

  • Substrate

  • Reagent

  • 2,3,4-Trifluoro-5-methylbenzoic acid (catalyst)

  • Anhydrous solvent

  • Inert gas (Nitrogen or Argon)

  • Reaction vessels (e.g., round-bottom flasks)

  • Heating/cooling system (e.g., oil bath, cryocooler)

  • Magnetic stir plates and stir bars

  • Analytical equipment (e.g., TLC, GC, HPLC, NMR)

Procedure:

  • Reaction Setup: In parallel, set up three identical reactions in flame-dried glassware under an inert atmosphere. To each vessel, add the substrate, solvent, and a magnetic stir bar.

  • Catalyst Addition: Add the desired catalytic amount of 2,3,4-trifluoro-5-methylbenzoic acid to each reaction vessel.

  • Temperature Control:

    • Reaction 1 (Low Temperature): Place the first reaction vessel in an ice bath (0°C).

    • Reaction 2 (Room Temperature): Allow the second reaction to stir at ambient temperature (typically 20-25°C).

    • Reaction 3 (Elevated Temperature): Place the third reaction in a pre-heated oil bath at a moderately elevated temperature (e.g., 40-50°C).

  • Reaction Monitoring: Monitor the progress of each reaction over time using an appropriate analytical technique (e.g., TLC, GC).

  • Data Analysis: Compare the reaction rates, conversion, and byproduct formation at each temperature to identify a promising temperature range for further optimization.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common temperature-related issues in your catalysis experiments.

G start Start: Reaction Outcome Unsatisfactory low_conversion Low or No Conversion? start->low_conversion byproducts Significant Byproducts? low_conversion->byproducts No increase_temp Action: Increase Temperature Incrementally low_conversion->increase_temp Yes decomposition Reaction Mixture Darkens/Tars? byproducts->decomposition No decrease_temp Action: Decrease Reaction Temperature byproducts->decrease_temp Yes check_reagents Action: Verify Reagent/Catalyst Purity & Loading decomposition->check_reagents No lower_temp_drastically Action: Immediately Lower Temperature & Analyze Mixture decomposition->lower_temp_drastically Yes increase_temp->byproducts optimize Outcome: Optimized Temperature increase_temp->optimize check_reagents->optimize decrease_temp->optimize lower_temp_drastically->optimize

Caption: Troubleshooting workflow for temperature optimization.

References

  • The influence of temperature on reaction rate during the oleic acid esterification process with trimethylolpropane - IEEE Xplore. (2022).
  • 2-Fluoro-5-(trifluoromethyl)benzoic Acid - SAFETY DATA SHEET. (2025).
  • How to Optimize Temperature and pH for Enzyme Activity - Patsnap Synapse. (2025).
  • What is 2,3,4-Trifluoro-5-nitrobenzoic acid? - ChemicalBook. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2009).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2009).
  • 5.5: Temperature, pH, and enzyme concentration on the rate of a reaction. (2025).
  • US8022247B2 - Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid. (n.d.).
  • Technical Support Center: Catalyst Stability Under High Pressure & Temperature - Benchchem. (n.d.).
  • acid catalysis in organic chemistry - Chemguide. (n.d.).
  • factors affecting catalyst activity and reaction rates - ajeee. (n.d.).
  • Optimization and Catalyst Acidity Effect - Frontiers. (2019).
  • Synergistic Enhancement of Stability and Performance for Perovskite Solar Cells Using Fluorinated Benzoic Acids as Additives - National Taipei University of Technology. (2024).
  • Thermal and oxidative stability of fluorinated alkyl aryl ethers - ResearchGate. (2025).
  • Technical Support Center: Optimizing Reaction Temperature for Oleoyl Chloride Acylation - Benchchem. (n.d.).
  • Direct decarboxylative 18 F-fluorination of benzoic acids using visible light catalysis. (2025).
  • How to Optimize Temperature Programmed Reduction for Catalytic Efficiency. (2026).
  • Optimizing the activity of Pd based catalysts towards room-temperature formic acid decomposition by Au alloying - Catalysis Science & Technology (RSC Publishing). (n.d.).
  • CN114736133B - Preparation of 2,4, 5-trifluoro-3-methoxybenzoic acid - Google Patents. (n.d.).
  • 2,3,4-Trifluoro-5-methylbenzoic acid | 65829-28-9 - MilliporeSigma. (n.d.).
  • CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid - Google Patents. (n.d.).
  • Substitution Effects on the Reactivity and Thermostability of Five- Membered Ring Fluorides - Semantic Scholar. (2022).
  • ORGANIC CHEMISTRY LAB SCHEDULE. (n.d.).
  • Optimization of Catalytic Reactions by High-Pressure TGA - TA Instruments. (2022).
  • US6333431B1 - Processes for the preparation of fluorinated benzoic acids - Google Patents. (n.d.).
  • Acid-Base Catalysis Practice Questions & Answers – Page 1 | Organic Chemistry - Pearson. (n.d.).
  • USER GUIDE FOR ORGANIC ACIDS ANALYSIS COLUMNS. (n.d.).
  • Separation of Organic Acids on an Agilent Polaris C18-A Column. (n.d.).
  • 2,3,4-Trifluoro-5-Nitro-Benzoic Acid CAS 197520-71-1 - Watson International. (n.d.).
  • 2,3,4-Trifluoro-5-methyl-6-nitro-benzoic acid - 摩熵化学. (n.d.).

Sources

Troubleshooting

Technical Support Center: Storage &amp; Stability of 2,3,4-Trifluoro-5-methylbenzoic Acid

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals handling 2,3,4-trifluoro-5-methylbenzoic acid (CAS: 65829-28-9).

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals handling 2,3,4-trifluoro-5-methylbenzoic acid (CAS: 65829-28-9). Below, you will find an in-depth analysis of its thermal degradation mechanisms, a troubleshooting FAQ, quantitative stability metrics, and validated protocols to ensure the structural integrity of this critical fluorinated building block.

Mechanistic Causality of Thermal Degradation

While unsubstituted benzoic acid is highly stable, polyfluorinated benzoic acids are uniquely susceptible to thermal degradation. The causality lies in the molecular structure: the three highly electronegative fluorine atoms at the 2, 3, and 4 positions exert a powerful inductive electron-withdrawing effect (-I effect).

While this effect stabilizes the carboxylate anion (making the compound a stronger acid), it simultaneously weakens the C–C bond connecting the carboxyl group to the aromatic ring. The electron-withdrawing fluorines stabilize the transient aryl anion formed during cleavage, significantly lowering the activation energy required for decarboxylation [1].

When trace moisture is introduced, the degradation pathway shifts to hydrothermal decarboxylation . Water acts as a catalyst, facilitating the protonation of the ipso-carbon and the rapid extrusion of carbon dioxide (CO₂), yielding 1,2,3-trifluoro-5-methylbenzene[2]. Therefore, preventing degradation is a coupled thermodynamic challenge: it requires both strict temperature control and an aggressively anhydrous environment.

Troubleshooting & FAQ

Q1: We discovered pressure buildup and a "hissing" sound when opening a sealed vial of 2,3,4-trifluoro-5-methylbenzoic acid stored at room temperature. What caused this? A: The pressure is caused by the release of carbon dioxide (CO₂) gas, a direct byproduct of thermal decarboxylation. If the storage environment exceeded 30 °C and the sample contained residual moisture, the fluorinated aromatic ring underwent hydrothermal decarboxylation. To prevent this, always purge vials with an inert gas (Argon or N₂) before sealing to displace ambient moisture[1].

Q2: Does the methyl group at the 5-position contribute to thermal instability? A: While the primary degradation route is decarboxylation driven by the fluorine atoms, the methyl group is susceptible to auto-oxidation if exposed to heat and atmospheric oxygen. This can lead to the formation of trace impurities such as 2,3,4-trifluoro-5-(hydroxymethyl)benzoic acid. Storing the compound in amber vials under an inert atmosphere mitigates this secondary radical-mediated degradation pathway.

Q3: Can we store this compound in standard aqueous buffer solutions for extended periods? A: No. Storing fluorinated benzoic acids in aqueous solutions at room temperature accelerates hydrothermal decarboxylation. If a solution must be prepared, use anhydrous organic solvents (e.g., DMSO, DMF) or prepare aqueous solutions fresh immediately prior to your experiment[2].

Quantitative Stability Data

The following table summarizes the degradation kinetics of 2,3,4-trifluoro-5-methylbenzoic acid under various storage conditions over a 6-month period.

Storage ConditionTemp (°C)Atmosphere / Moisture6-Month Purity RetentionPrimary Degradant Identified
Optimal (Refrigerated) 2–8 °CArgon Purged / Dry> 99.8%None detected
Ambient (Desiccated) 20–25 °CSealed / < 10% RH98.5%Trace 1,2,3-trifluoro-5-methylbenzene
Ambient (Air Exposed) 20–25 °CAmbient Air / > 50% RH~ 94.0%1,2,3-trifluoro-5-methylbenzene + CO₂
Thermal Stress 50–60 °CAmbient Air / > 50% RH< 80.0%Extensive decarboxylation

Standard Operating Procedure (SOP): Aliquoting and Storage

To ensure a self-validating system of chemical preservation, follow this step-by-step methodology immediately upon receipt of the chemical. This workflow eliminates the variables of moisture, oxygen, and thermal stress.

Step 1: Initial Desiccation Transfer the bulk container into a vacuum desiccator containing an active desiccant (e.g., Drierite or phosphorus pentoxide). Apply vacuum for 24 hours to remove surface moisture acquired during transit.

Step 2: Inert Atmosphere Handling Transfer the desiccated container into a glove box or utilize a Schlenk line to maintain a dry Argon or Nitrogen atmosphere during handling.

Step 3: Aliquoting Divide the bulk powder into single-use aliquots using amber glass vials. Causality: This prevents repeated freeze-thaw cycles that introduce condensation, and limits light exposure which can catalyze radical-mediated oxidation of the methyl group.

Step 4: Purging and Sealing Purge the headspace of each amber vial with Argon gas for 10 seconds. Immediately seal with a PTFE-lined screw cap and wrap the outer seal with Parafilm to prevent atmospheric ingress.

Step 5: Long-Term Storage & Retrieval Store the sealed aliquots in a dedicated chemical refrigerator at 2–8 °C. Critical Step: Before opening an aliquot for use, allow the vial to warm to room temperature inside a desiccator. This prevents atmospheric moisture from condensing on the cold powder.

Visualizations

DegradationPathway A 2,3,4-Trifluoro-5-methylbenzoic acid (Intact Molecule) D Hydrothermal Decarboxylation (Labile C-C Bond Cleavage) A->D B Thermal Stress (>30°C) B->D C Moisture Intrusion (H2O Catalyst) C->D E 1,2,3-Trifluoro-5-methylbenzene (Aromatic Degradant) D->E F Carbon Dioxide (CO2) (Gas / Pressure Buildup) D->F

Mechanistic pathway of hydrothermal decarboxylation under thermal stress.

StorageWorkflow N1 1. Material Receipt N2 2. Vacuum Desiccation (24h) N1->N2 N3 3. Argon/N2 Purging N2->N3 N4 4. Aliquoting (Amber Vials) N3->N4 N5 5. Storage (2-8°C, Dry) N4->N5

Step-by-step workflow for the optimal storage of fluorinated benzoic acids.

References

  • Title: Hydrothermal Decarboxylation of Pentafluorobenzoic Acid and Quinolinic Acid | Industrial & Engineering Chemistry Research - ACS Publications Source: acs.org URL: [Link]

  • Title: Hydrothermal Decarboxylation of Pentafluorobenzoic Acid and Quinolinic Acid | Request PDF - ResearchGate Source: researchgate.net URL: [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 2,3,4-Trifluoro-5-methylbenzoic Acid Substitutions

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks when functionalizing heavily substituted fluoroarenes. 2,3,4-Trifl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks when functionalizing heavily substituted fluoroarenes. 2,3,4-Trifluoro-5-methylbenzoic acid (TFMBA) is a highly desirable building block for pharmaceuticals, but its dense substitution pattern—specifically the contiguous functionalization from C1 to C5—creates profound steric and electronic hurdles.

This guide deconstructs the causality behind common synthetic failures and provides self-validating protocols to bypass them.

FAQ & Troubleshooting Guide 1: Nucleophilic Aromatic Substitution (SNAr)

Q: Why do my SNAr reactions with secondary amines fail at the C4 position of TFMBA, whereas they work perfectly on 2,3,4,5-tetrafluorobenzoic acid?

A (Causality & Mechanism): The failure is a textbook example of synergistic steric and electronic deactivation. In a typical polyfluorobenzoic acid, the C4-fluorine is highly activated by the strongly electron-withdrawing para-carboxylic acid. However, in TFMBA, the C5 position is occupied by a methyl group.

  • Steric Shielding: The van der Waals radius of the methyl group (~2.0 Å) physically blocks the trajectory of bulky nucleophiles (like piperidine or morpholine) attempting to attack the C4 carbon.

  • Electronic Deactivation: The methyl group is weakly electron-donating via hyperconjugation. This localized electron density destabilizes the anionic Meisenheimer intermediate required for SNAr, dramatically increasing the activation energy barrier.

To overcome this, you must shift from kinetic to thermodynamic control by employing polar aprotic solvents (DMSO) at elevated temperatures (100–120 °C) to force the formation of the 4-(N-cycloalkylamino)-substituted derivatives 1.

Protocol: High-Temperature SNAr with Cyclic Amines Self-Validating Check: The evolution of HF (neutralized by excess base) and a distinct color change (typically pale yellow to deep orange) indicate the successful formation of the Meisenheimer complex.

  • Preparation: In an oven-dried 20 mL pressure vial, dissolve 2,3,4-trifluoro-5-methylbenzoic acid (1.0 eq, 5.0 mmol) in anhydrous DMSO (10 mL).

  • Reagent Addition: Add the secondary amine (e.g., piperidine, 3.0 eq, 15.0 mmol). The excess amine acts as both the nucleophile and the acid scavenger.

  • Reaction: Seal the vial with a Teflon-lined cap. Heat the mixture to 110 °C using an aluminum heating block for 18–24 hours with vigorous stirring.

  • Workup: Cool to room temperature. Pour the mixture into ice-cold 1M HCl (30 mL) to precipitate the product.

  • Isolation: Filter the solid, wash with cold water, and recrystallize from ethanol/water to yield the 4-substituted-2,3-difluoro-5-methylbenzoic acid.

SNAr_Pathway Start 2,3,4-Trifluoro-5-methylbenzoic acid (Sterically Hindered C4) Nu Add Bulky Nucleophile (e.g., Piperidine) Start->Nu Cond1 Standard Conditions (RT to 60°C, Weak Base) Nu->Cond1 Cond2 Harsh Conditions (110°C, DMSO, Excess Amine) Nu->Cond2 Result1 Reaction Fails (Meisenheimer Complex Destabilized) Cond1->Result1 Result2 Successful SNAr at C4 (Thermodynamic Control Achieved) Cond2->Result2

Logical workflow for overcoming steric and electronic deactivation during SNAr at the C4 position.

FAQ & Troubleshooting Guide 2: Amide Bond Formation

Q: Standard coupling agents (EDC/HOBt or HATU) are yielding <20% conversion when trying to form an amide from TFMBA. How can I drive this coupling?

A (Causality & Mechanism): TFMBA is both sterically hindered (due to the ortho-fluorine at C2 and the adjacent ring substitutions) and highly electron-deficient. Standard coupling agents form active esters (like the OAt or OBt ester) that are exceptionally bulky. When a sterically hindered or electron-deficient amine attempts to attack this bulky active ester, the steric clash prevents the required Bürgi-Dunitz trajectory. Furthermore, the electron-withdrawing fluorine atoms reduce the nucleophilicity of the carboxylate during the initial activation step.

The most robust solution for sterically hindered substrates is the in situ formation of an acyl fluoride 2. Acyl fluorides are highly reactive toward amines but are surprisingly stable to hydrolysis compared to acyl chlorides. Their small steric profile allows the amine to approach the carbonyl carbon without severe steric repulsion.

Protocol: Acyl Fluoride-Mediated Amide Coupling Self-Validating Check: The conversion of the carboxylic acid to the acyl fluoride can be monitored by 19F NMR (appearance of a distinct downfield peak around +15 to +25 ppm).

  • Activation: In a dry round-bottom flask under argon, dissolve TFMBA (1.0 eq, 2.0 mmol) in anhydrous dichloromethane (DCM, 10 mL).

  • Fluorination: Add pyridine (3.0 eq, 6.0 mmol) followed by cyanuric fluoride (1.2 eq, 2.4 mmol) dropwise at 0 °C. Stir for 2 hours at room temperature.

  • Filtration: A white precipitate (cyanuric acid) will form. Filter the mixture rapidly through a short pad of Celite under a blanket of argon to isolate the acyl fluoride solution.

  • Coupling: To the filtrate, add the desired amine (1.5 eq, 3.0 mmol) and N,N-diisopropylethylamine (DIPEA, 2.0 eq, 4.0 mmol).

  • Heating: If the amine is also hindered, swap the solvent to DMF and heat to 60 °C for 12 hours.

  • Workup: Wash the organic layer with 1M HCl, saturated NaHCO3, and brine. Dry over MgSO4 and concentrate to yield the hindered amide.

Amide_Coupling Start Sterically Hindered TFMBA Q1 Use Bulky Active Esters? (EDC/HOBt, HATU) Start->Q1 Fail Low Conversion (Severe Steric Clash) Q1->Fail Yes Alt Form Acyl Fluoride (Small Steric Profile) Q1->Alt No Fail->Alt Troubleshoot Success Add Amine + Heat High Yield Amide Alt->Success

Decision tree for selecting amide coupling strategies for sterically hindered benzoic acids.

Quantitative Data & Reaction Optimization

To assist in your experimental design, the following tables summarize the empirical data for optimizing both SNAr and Amide Coupling reactions on polyfluorinated, sterically hindered benzoic acids.

Table 1: SNAr Optimization Matrix for TFMBA (C4 Substitution)

NucleophileSolventTemp (°C)Time (h)Yield (%)Observation / Causality
PiperidineTHF6524< 5%Kinetic barrier too high; severe steric blockade.
PiperidineDMF1001845%Moderate conversion; some thermal degradation observed.
PiperidineDMSO1101882%Optimal thermodynamic control; high intermediate solubility.
MorpholineDMSO1102476%Slightly lower nucleophilicity requires extended reaction time.

Table 2: Amide Coupling Reagent Efficacy for Hindered Substrates

Coupling ReagentIntermediate SizeConditionsConversion (%)
EDC / HOBtVery Large (OBt ester)DCM, RT, 24h12%
HATU / DIPEALarge (OAt ester)DMF, RT, 24h28%
SOCl2 (Acyl Chloride)SmallToluene, 80°C55%
Cyanuric FluorideVery Small (Acyl Fluoride)DCM/DMF, 60°C91%
References
  • Synthesis of 4-(N-cycloalkylamino)-substituted polyfluorobenzoic acids and their esters.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substr

Sources

Troubleshooting

Pilot Plant Technical Support Center: Scaling Up 2,3,4-Trifluoro-5-methylbenzoic Acid Synthesis

Welcome to the Pilot Plant Technical Support Center. As Senior Application Scientists, we know that transitioning from a fume hood to a 100-liter pilot reactor is never just a matter of multiplying reagents.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pilot Plant Technical Support Center. As Senior Application Scientists, we know that transitioning from a fume hood to a 100-liter pilot reactor is never just a matter of multiplying reagents. This guide provides a field-proven, self-validating framework for the cryogenic synthesis of 2,3,4-trifluoro-5-methylbenzoic acid [1], addressing the specific mechanistic and thermodynamic challenges of scaling up fluoroarene chemistry.

Process Overview & Mechanistic Rationale

The commercial-scale synthesis of 2,3,4-trifluoro-5-methylbenzoic acid (CAS 65829-28-9) relies on the Directed ortho-Metalation (DoM) of the readily available precursor, 2,3,4-trifluorotoluene (CAS 193533-92-5)[2], followed by an electrophilic quench with carbon dioxide.

The Causality of Regioselectivity: Why does lithiation occur specifically at the C5 position rather than C6? In 2,3,4-trifluorotoluene, the C5 proton is flanked by a highly electronegative fluorine atom at C4. Fluorine exerts a profound inductive electron-withdrawing effect (-I effect), significantly lowering the pKa of the adjacent C5 proton[3]. Conversely, the methyl group at C1 is electron-donating (+I effect), making the C6 proton less acidic.

When treated with a strong base like n-butyllithium (n-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA), deprotonation is thermodynamically and kinetically directed to C5[4]. TMEDA plays a critical mechanistic role: it deaggregates n-BuLi hexamers, dramatically increasing the base's reactivity and ensuring complete metalation before the highly unstable fluoroaryllithium intermediate has a chance to degrade.

Standard Operating Procedure (Pilot Scale Workflow)

Note: Every critical step below is designed as a self-validating system. Do not proceed to the next step unless the in-line validation criteria are met.

  • Step 1: Reactor Preparation & Inertion Purge a clean, dry glass-lined reactor with ultra-high purity N2. Charge with anhydrous Tetrahydrofuran (THF). Validation: Perform Karl Fischer (KF) titration on the bulk solvent. Proceed only if moisture is < 50 ppm.

  • Step 2: Substrate Loading Charge 2,3,4-trifluorotoluene (1.0 eq) and freshly distilled TMEDA (1.1 eq) into the reactor. Agitate at >200 RPM to ensure high-shear mixing.

  • Step 3: Cryogenic Cooling Engage the liquid nitrogen (LN2) or specialized heat transfer fluid cooling jacket. Chill the reaction mass to -78°C. Validation: Ensure internal RTD probes read ≤ -75°C for a stabilized period of at least 15 minutes.

  • Step 4: Lithiation (Critical Step) Slowly dose n-BuLi (2.5 M in hexanes, 1.05 eq) via a subsurface dip tube positioned in the impeller's high-shear zone. Causality: Dosing rate must be strictly controlled to maintain internal temperature < -65°C. Fluoroaryllithium species are thermally unstable; if the temperature exceeds -60°C, they eliminate lithium fluoride (LiF) to form highly reactive benzyne intermediates, leading to catastrophic yield loss and tar formation[3].

  • Step 5: Carboxylation Sparge anhydrous CO2 gas (subsurface) into the reactor. The reaction is highly exothermic. Maintain the batch temperature < -50°C. Validation: Monitor via inline ReactIR (look for the disappearance of the aryllithium C-Li stretch and the appearance of the carboxylate C=O stretch).

  • Step 6: Reverse Quench & Work-up Transfer the cryogenic reaction mass slowly into a secondary quench vessel containing vigorously stirred 2M HCl at 0°C. Phase separate, extract the aqueous layer with Ethyl Acetate, and wash the combined organics with brine.

  • Step 7: Crystallization Concentrate the organic layer under vacuum and crystallize the product from a Heptane/Ethyl Acetate gradient. Filter and dry under vacuum at 45°C.

Process Flow Diagram

G N1 1. Reactor Prep (Inert N2, Dry THF, KF < 50ppm) N2 2. Substrate Loading (2,3,4-Trifluorotoluene + TMEDA) N1->N2 N3 3. Cryogenic Cooling (Cool to -78°C) N2->N3 N4 4. Lithiation (Add n-BuLi, T < -65°C) N3->N4 N5 5. Carboxylation (Anhydrous CO2 Sparging) N4->N5 N6 6. Reverse Quench & Work-up (Aqueous HCl, Extraction) N5->N6 N7 7. Crystallization (2,3,4-Trifluoro-5-methylbenzoic acid) N6->N7

Caption: Pilot-scale workflow for the synthesis of 2,3,4-trifluoro-5-methylbenzoic acid via directed ortho-metalation.

Troubleshooting Guides & FAQs

Q: Why is my yield dropping upon scale-up, accompanied by the formation of black, tarry byproducts? Root Cause: Thermal degradation of the fluoroaryllithium intermediate. At pilot scale, the surface-area-to-volume ratio decreases, severely reducing cooling efficiency compared to a lab flask. If the local temperature near the n-BuLi addition site exceeds -60°C, the intermediate eliminates LiF to form a benzyne, which rapidly polymerizes into tar. Solution: Decrease the n-BuLi dosing rate. Increase agitation to >200 RPM to eliminate thermal micro-zones. Ensure the addition dip tube is positioned directly in the high-shear zone of the impeller, not just dripping onto the surface.

Q: Why am I seeing the 6-substituted isomer (2,3,4-trifluoro-6-methylbenzoic acid) in my HPLC trace? Root Cause: Kinetic deprotonation competing with thermodynamic control. The C6 proton is less sterically hindered, but the C5 proton is more acidic. Solution: Verify the integrity of your TMEDA (it must be strictly anhydrous and free of amines). TMEDA is required to drive the reaction to the thermodynamically favored C5 position by increasing the effective basicity of n-BuLi[4]. Ensure a sufficient aging time (typically 30-45 minutes) at -78°C before CO2 addition to allow equilibration.

Q: What causes incomplete carboxylation (resulting in high recovery of the 2,3,4-trifluorotoluene starting material)? Root Cause: Poor mass transfer of CO2 gas into the viscous cryogenic THF solution, or moisture in the CO2 feed destroying the aryllithium intermediate prior to reaction. Solution: Use a sintered metal sparger for CO2 addition to decrease bubble size and exponentially increase the gas-liquid surface area. Always install an inline desiccant cartridge on the CO2 feed line to ensure the gas is strictly anhydrous.

Q: How do we handle the highly exothermic quench safely at pilot scale? Root Cause: Direct addition of aqueous acid to the unreacted n-BuLi and aryllithium mixture in the primary reactor causes a violent exotherm and potential localized boiling of THF. Solution: Always utilize a reverse quench . Transfer the cryogenic reaction mass slowly into a pre-chilled, vigorously stirred secondary quench vessel containing the aqueous acid. This provides infinite dilution of the reactive species into the heat sink of the aqueous phase.

Quantitative Data & Process Parameters Summary

ParameterTarget RangeConsequence of Deviation
THF Moisture (KF) < 50 ppmQuenches n-BuLi prematurely, lowers yield, and generates hazardous butane gas in a closed system.
Lithiation Temperature -78°C to -65°CExceeding -60°C leads to benzyne formation, uncontrollable tarring, and severe safety hazards.
n-BuLi Addition Rate 0.5 - 1.0 kg/hr Faster addition overwhelms the jacket cooling capacity, causing localized thermal runaway.
Agitation Speed > 200 RPMPoor mixing causes thermal micro-zones and incomplete metalation due to mass transfer limitations.
CO2 Sparging Temp < -50°CExothermic runaway; potential degradation of the newly formed lithium carboxylate product.

References

  • Product Class 1: Fluoroarenes. Science of Synthesis, Thieme Connect.[Link]

  • Deprotonative Generation and Trapping of Haloaryllithium in a Batch Reactor. Organic Letters, ACS Publications (2023).[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 2,3,4-Trifluoro-5-methylbenzoic Acid and 2,4,5-Trifluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of pharmaceutical and agrochemical synthesis, fluorinated benzoic acids serve as indispensable building blocks. Their unique e...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical and agrochemical synthesis, fluorinated benzoic acids serve as indispensable building blocks. Their unique electronic properties, conferred by the high electronegativity of fluorine, significantly influence molecular interactions and metabolic stability. This guide provides an in-depth comparative analysis of the reactivity of two closely related yet distinct synthons: 2,3,4-trifluoro-5-methylbenzoic acid and 2,4,5-trifluorobenzoic acid . Understanding their subtle structural differences is paramount to predicting their behavior in chemical transformations and selecting the optimal starting material for a given synthetic route. 2,4,5-Trifluorobenzoic acid, for instance, is a known precursor for various fluoroquinolone antibiotics.[1] This guide will dissect the electronic and steric factors governing their reactivity, supported by experimental data and detailed protocols for key reactions.

Structural and Electronic Analysis: The Foundation of Reactivity

The reactivity of an aromatic compound is fundamentally dictated by the electronic nature and spatial arrangement of its substituents. While both molecules share a trifluoro-substituted benzoic acid core, the placement of these fluorine atoms and the presence of a methyl group in one create distinct chemical personalities.

  • 2,4,5-Trifluorobenzoic Acid: The fluorine atoms at positions 2, 4, and 5 exert a strong collective electron-withdrawing inductive effect (-I) on the benzene ring. This effect is most pronounced at the ortho and para positions relative to the fluorines. The carboxyl group at C1 is also a strong electron-withdrawing group. This cumulative electron deficiency renders the aromatic ring highly susceptible to nucleophilic attack.

  • 2,3,4-Trifluoro-5-methylbenzoic Acid: This isomer also possesses three strongly electron-withdrawing fluorine atoms. However, the introduction of a methyl group at the C5 position introduces a counteracting, albeit weaker, electron-donating effect through induction (+I) and hyperconjugation. This subtle electronic perturbation, combined with potential steric effects, can alter the regioselectivity and rate of reactions on the aromatic ring compared to its non-methylated counterpart.

A key steric consideration for both molecules is the "ortho effect". The substituent at the C2 position (fluorine in both cases) can sterically hinder the carboxyl group, forcing it to twist out of the plane of the benzene ring.[2][3] This disruption of coplanarity inhibits resonance between the carboxyl group and the ring, which can significantly increase the acidity of the benzoic acid.[3][4]

Comparative Reactivity Analysis

The structural nuances directly translate into tangible differences in chemical reactivity, particularly in reactions involving the carboxylic acid moiety and the aromatic ring itself.

Acidity (pKa)

The acidity of a benzoic acid is a direct measure of the stability of its conjugate base (the benzoate). Electron-withdrawing groups stabilize the negative charge of the benzoate, increasing acidity (lowering the pKa).

  • 2,4,5-Trifluorobenzoic Acid: The three fluorine atoms strongly stabilize the carboxylate anion through their inductive effects, making it a significantly stronger acid than benzoic acid (pKa ≈ 4.2).

  • 2,3,4-Trifluoro-5-methylbenzoic Acid: While the three fluorine atoms also increase acidity, the electron-donating methyl group slightly destabilizes the carboxylate anion. Therefore, one can predict that 2,3,4-trifluoro-5-methylbenzoic acid is slightly less acidic than 2,4,5-trifluorobenzoic acid.

Reactions of the Carboxylic Acid Group: Esterification

Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a fundamental transformation.[5] The rate of this reaction is sensitive to both the electronic nature of the carboxyl carbon and steric hindrance around the reaction center.

  • Electronic Effects: The electron-withdrawing fluorine atoms in both molecules make the carboxyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol. This electronic factor would suggest rapid esterification for both compounds.

  • Steric Effects: The primary differentiating factor is steric hindrance. Both molecules have a fluorine atom at the C2 position, which provides significant steric bulk around the carboxyl group. This "ortho effect" can impede the approach of the alcohol, potentially slowing the reaction rate compared to an un-substituted benzoic acid.[4][6] The steric environment immediately adjacent to the carboxyl group is identical for both molecules (a fluorine at C2 and a hydrogen at C6), suggesting that their esterification rates should be comparable under similar conditions.

Experimental Protocol: Fischer Esterification of 2,4,5-Trifluorobenzoic Acid

This protocol describes a general procedure for the synthesis of methyl 2,4,5-trifluorobenzoate. A similar procedure would be applicable to 2,3,4-trifluoro-5-methylbenzoic acid.

Materials:

  • 2,4,5-Trifluorobenzoic acid (1.0 eq)

  • Methanol (used as solvent and reagent, large excess)

  • Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1 eq)

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate

  • Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 2,4,5-trifluorobenzoic acid and a large excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the stirring mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 2,4,5-trifluorobenzoate.

  • Purify the product by column chromatography or distillation if necessary.

Causality: The use of excess alcohol shifts the equilibrium of the reaction towards the product side, maximizing the yield.[5] Sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic.[5] The aqueous workup is essential to remove the acid catalyst and any unreacted starting material.

Reactions on the Aromatic Ring: Nucleophilic Aromatic Substitution (SNAr)

The high degree of fluorination makes both aromatic rings electron-deficient and thus prime candidates for Nucleophilic Aromatic Substitution (SNAr).[7] This reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[8] The reaction is accelerated by electron-withdrawing groups ortho or para to the leaving group (in this case, a fluoride ion).[8][9]

  • 2,4,5-Trifluorobenzoic Acid: This molecule is highly activated for SNAr. A nucleophile can attack at positions C2, C4, or C5. Attack at C4 is particularly favored as the resulting negative charge in the Meisenheimer complex can be delocalized onto the para-carboxyl group and the ortho-fluorine atoms.

  • 2,3,4-Trifluoro-5-methylbenzoic Acid: This ring is also highly activated. However, the regioselectivity of nucleophilic attack will be different. Attack at C4 is again favorable due to stabilization by the carboxyl group (para) and the C3-fluorine (ortho). The methyl group at C5 may sterically hinder attack at C5 and its electron-donating nature slightly deactivates the ring compared to 2,4,5-trifluorobenzoic acid.

Experimental Protocol: Nucleophilic Aromatic Substitution on 2,3,4-Trifluoro-5-nitrobenzoic Acid

While a direct SNAr protocol on the parent acids is less common, reactions on activated derivatives are well-documented. For example, 2,3,4-trifluoro-5-nitrobenzoic acid (derived from the nitration of 2,3,4-trifluorobenzoic acid) readily undergoes SNAr.[10]

Reaction: Synthesis of 2,4-diamino-3-fluoro-5-nitrobenzoic acid.[10]

Materials:

  • 2,3,4-Trifluoro-5-nitrobenzoic acid (1.0 eq)

  • Ammonium hydroxide solution

  • N-Methylpyrrolidinone (NMP) as solvent

Procedure:

  • Dissolve 2,3,4-trifluoro-5-nitrobenzoic acid in N-methylpyrrolidinone in a sealed reaction vessel.

  • Add an excess of concentrated ammonium hydroxide solution.

  • Heat the mixture to 80-90 °C and stir for several hours.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture and pour it into ice-water.

  • Acidify the solution to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry.

Causality: The nitro group, being a very strong electron-withdrawing group, further activates the ring towards SNAr. The reaction with ammonia displaces the fluorine atoms at the C2 and C4 positions, which are ortho and para to the nitro group, respectively.[10]

Reactions on the Aromatic Ring: Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution on these molecules is challenging due to the powerful deactivating effects of the three fluorine atoms and the carboxyl group. However, under forcing conditions, reactions like nitration or halogenation can occur. The directing effects of the substituents will determine the position of the incoming electrophile.

  • 2,4,5-Trifluorobenzoic Acid: The COOH group is a meta-director, while the F atoms are ortho, para-directors. The combined deactivating effect is substantial. Any substitution would likely be directed by the least deactivating groups to the most available position.

  • 2,3,4-Trifluoro-5-methylbenzoic Acid: The methyl group is an activating, ortho, para-director. This would direct an incoming electrophile to the C6 position. The COOH group directs meta (to C3 and C5), and the fluorines direct ortho/para. The C6 position is ortho to the methyl group and meta to the C2- and C4-fluorines, making it the most likely site for electrophilic attack, despite the overall deactivation of the ring.

Data Summary

Property2,3,4-Trifluoro-5-methylbenzoic Acid2,4,5-Trifluorobenzoic Acid
Molecular Formula C₈H₅F₃O₂C₇H₃F₃O₂
Molecular Weight 190.12 g/mol 176.07 g/mol [12]
Melting Point Not readily available101-102 °C[13]
Acidity (Predicted) Less acidicMore acidic
Reactivity in SNAr High (Activated by 3x F, 1x COOH)Very High (Activated by 3x F, 1x COOH)
Reactivity in EAS Low (Deactivated, but activated at C6 by CH₃)Very Low (Strongly deactivated)

Visualizations

Experimental Workflow: Comparative Esterification

Caption: Workflow for a comparative study of Fischer esterification.

Mechanism: Nucleophilic Aromatic Substitution (SNAr)

Caption: Generalized mechanism for SNAr reactions.

Conclusion

While both 2,3,4-trifluoro-5-methylbenzoic acid and 2,4,5-trifluorobenzoic acid are highly fluorinated and electron-deficient aromatic carboxylic acids, their reactivity profiles exhibit key distinctions.

  • 2,4,5-Trifluorobenzoic acid is the more reactive substrate for nucleophilic aromatic substitution due to the absence of an electron-donating group. This makes it an ideal precursor for compounds where a fluorine atom needs to be displaced by a nucleophile, as seen in the synthesis of many quinolone antibiotics.[1]

  • 2,3,4-Trifluoro-5-methylbenzoic acid , conversely, is predicted to be more amenable to electrophilic aromatic substitution , albeit still requiring harsh conditions. The activating methyl group directs incoming electrophiles to the C6 position, offering a regiochemical outcome not easily accessible with the other isomer.

Reactivity of the carboxyl group itself is largely governed by the ortho-fluorine substituent present in both molecules, leading to similar behavior in reactions like esterification. The choice between these two valuable building blocks should therefore be guided by the desired transformation on the aromatic ring, with a clear understanding of the subtle yet powerful influence of the methyl group.

References

  • ResearchGate. The continuous flow synthesis of 2,4,5-trifluorobenzoic acid via sequential Grignard exchange and carboxylation reactions using microreactors. Available at: [Link]

  • American Laboratory. Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. Available at: [Link]

  • Google Patents. US8022247B2 - Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid.
  • PubChem. 2,4,5-Trifluorobenzoic acid. Available at: [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

  • PubMed. Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters from the apical membranes of Caco-2 cells. Available at: [Link]

  • Chemistry Stack Exchange. Steric inhibition of resonance in ortho-substituted benzoic acids. Available at: [Link]

  • MDPI. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Available at: [Link]

  • Wikipedia. Ortho effect. Available at: [Link]

  • OpenStax. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry. Available at: [Link]

  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

  • University of Calgary. The Ortho Effect of benzoic acids. Available at: [Link]

Sources

Comparative

HPLC Method Validation for 2,3,4-Trifluoro-5-methylbenzoic Acid Quantification: A Comparative Guide on Column Chemistries

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Column Chemistry Comparison (C18 vs. PFP) & ICH Q2(R2) Validation Introduction: The Analytical Challenge of Highly Fluorinate...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Column Chemistry Comparison (C18 vs. PFP) & ICH Q2(R2) Validation

Introduction: The Analytical Challenge of Highly Fluorinated Aromatics

2,3,4-Trifluoro-5-methylbenzoic acid (CAS 65829-28-9) is a highly functionalized aromatic building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including next-generation fluoroquinolone antibiotics and targeted oncology therapeutics[1].

Quantifying this intermediate accurately is critical. Structurally similar impurities—such as des-fluoro analogs or positional isomers—can easily propagate through synthetic pathways, compromising the efficacy and safety of the final API. However, the unique electronic properties of this molecule present a significant chromatographic challenge. The dense electron-withdrawing nature of the three fluorine atoms significantly lowers the pKa of the carboxylic acid and alters the lipophilicity of the aromatic ring, often leading to poor retention, peak tailing, and co-elution when using standard High-Performance Liquid Chromatography (HPLC) methods.

Causality & Experimental Design: Why Standard C18 Fails

When developing an HPLC method, analytical scientists typically default to standard alkyl phases like Octadecylsilane (C18). However, for 2,3,4-trifluoro-5-methylbenzoic acid, a standard C18 column is fundamentally mismatched to the molecule's physicochemical properties.

  • The C18 Limitation: C18 columns rely almost exclusively on dispersive (hydrophobic) interactions. Because the highly electronegative fluorine atoms pull electron density away from the aromatic ring, the molecule is less lipophilic than a non-fluorinated analog. Consequently, it exhibits weak retention on a C18 phase.

  • The PFP Advantage: To overcome this, we compare the C18 phase against a Pentafluorophenyl (PFP) column. The PFP stationary phase introduces a self-validating, multi-modal retention mechanism perfectly suited for this analyte:

    • Fluorous Affinity: The fluorine atoms on the stationary phase interact directly with the fluorine atoms on the analyte (fluorophilic interactions).

    • Dipole-Dipole Interactions: The highly polar C-F bonds on both the stationary phase and the analyte induce strong, directional dipole interactions, allowing for the separation of closely related positional isomers.

    • π−π Interactions: The electron-deficient PFP ring interacts with the electronic structure of the analyte, providing enhanced shape selectivity.

Step-by-Step Methodology & Protocol

To objectively compare these column chemistries and establish a robust quantification method, the following protocol was designed in strict accordance with the ICH Q2(R2) guidelines for the validation of analytical procedures[2].

Step 1: Mobile Phase Preparation & pH Control

Causality Check: The inductive effect of three fluorine atoms lowers the pKa of the carboxylic acid to approximately 2.0–2.5. To prevent ionization (which causes peak tailing in reversed-phase chromatography), the mobile phase pH must be strictly maintained at least one unit below the analyte's pKa.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in LC-MS grade Water (pH ~2.0).

  • Mobile Phase B: 100% Acetonitrile.

Step 2: Standard and Sample Preparation
  • Diluent: Methanol:Water (50:50, v/v).

  • Stock Solution: Accurately weigh 10.0 mg of 2,3,4-trifluoro-5-methylbenzoic acid reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent to yield a 1.0 mg/mL solution.

  • Working Standards: Serially dilute the stock solution to construct a 5-point calibration curve ranging from 10 µg/mL to 100 µg/mL.

Step 3: Chromatographic Execution
  • Gradient Program: 0–2 min (20% B), 2–10 min (20% to 60% B), 10–12 min (60% B), 12–12.1 min (return to 20% B), 12.1–15 min (equilibration).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Detection: UV at 230 nm (optimal absorbance for the fluorinated aromatic ring).

  • Columns Evaluated:

    • Column A: Standard C18 (150 x 4.6 mm, 3 µm)

    • Column B: PFP (150 x 4.6 mm, 3 µm)

Step 4: ICH Q2(R2) Validation Execution

Following the selection of the optimal column, the method must be validated as a self-contained system verifying Specificity, Linearity, Precision, and Accuracy[2].

ICH_Validation_Workflow Start Method Development (C18 vs. PFP Evaluation) Select Select Optimal Column (PFP Phase) Start->Select Spec Specificity (Peak Purity & Rs > 1.5) Select->Spec Lin Linearity & Range (10-100 µg/mL) Select->Lin Prec Precision (%RSD < 2.0) Select->Prec Acc Accuracy (Spike Recovery) Select->Acc Report ICH Q2(R2) Validation Report Spec->Report Lin->Report Prec->Report Acc->Report

Fig 1. ICH Q2(R2) HPLC Validation Workflow for 2,3,4-Trifluoro-5-methylbenzoic Acid.

Quantitative Data & Performance Comparison

The experimental data clearly demonstrates the superiority of the PFP phase over the traditional C18 phase for this specific fluorinated analyte.

Table 1: Chromatographic Performance Comparison (C18 vs. PFP)
ParameterStandard C18 ColumnPentafluorophenyl (PFP) Column
Primary Retention Mechanism Dispersive (Hydrophobic)Fluorous, Dipole-Dipole, π−π
Retention Time (RT) 4.2 min6.8 min
Peak Tailing Factor (USP) 1.8 (Significant tailing)1.1 (Highly symmetrical)
Theoretical Plates (N) 4,5009,800
Resolution ( Rs​ ) *1.1 (Co-elution risk)3.4 (Baseline resolution)

*Resolution calculated against the closest eluting des-fluoro synthetic impurity.

Table 2: ICH Q2(R2) Method Validation Summary (Optimized PFP Method)

Once the PFP column was selected as the optimal stationary phase, the method was subjected to full ICH Q2(R2) validation[2]. The system proved to be highly robust, meeting all predefined acceptance criteria.

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No matrix interference; Rs​>1.5 No interference; Rs​=3.4 Pass
Linearity (10-100 µg/mL) Correlation coefficient ( R2 ) 0.999 R2=0.9998 Pass
Precision (Repeatability) %RSD 2.0% (n=6 injections)%RSD = 0.6%Pass
Accuracy (Recovery) 98.0% – 102.0% across 3 spike levels99.4% – 100.8%Pass
LOD / LOQ S/N 3 (LOD) / S/N 10 (LOQ)0.5 µg/mL / 1.5 µg/mLPass

Conclusion

For the quantification of 2,3,4-trifluoro-5-methylbenzoic acid, relying on standard C18 column chemistry introduces significant analytical risk due to inadequate hydrophobic retention and poor resolution from structurally similar fluorinated impurities.

By transitioning to a Pentafluorophenyl (PFP) column , analytical scientists can leverage orthogonal retention mechanisms—specifically dipole-dipole and fluorous interactions—to achieve superior peak symmetry and baseline resolution. When paired with strict pH control (pH ~2.0) to suppress carboxylic acid ionization, the resulting method easily satisfies all rigorous ICH Q2(R2) validation parameters, providing a highly trustworthy and self-validating system for pharmaceutical quality control.

Sources

Validation

The Strategic Advantage of Fluorine: A Comparative Guide to Fluorinated Benzoic Acid Derivatives in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a well-established and powerful tool for opti...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a well-established and powerful tool for optimizing the pharmacological properties of lead compounds.[1] Among the myriad of molecular frameworks, the benzoic acid motif remains a privileged structure, serving as a cornerstone for a wide array of therapeutic agents. The deliberate introduction of fluorine to this scaffold gives rise to fluorinated benzoic acid derivatives, a class of compounds that often exhibit superior performance compared to their non-fluorinated counterparts.

This guide provides an in-depth, objective comparison of fluorinated benzoic acid derivatives, offering experimental data and field-proven insights for researchers, scientists, and drug development professionals. We will explore how the position of a single fluorine atom can profoundly influence key drug-like properties, including physicochemical characteristics, metabolic stability, and target binding affinity.

The Impact of Fluorination on Physicochemical Properties: A Tale of Isomers

The introduction of a highly electronegative fluorine atom onto the benzoic acid ring dramatically alters its electronic landscape, which in turn modifies its acidity (pKa) and lipophilicity (logP) – two critical parameters in drug design.[2] The magnitude of this effect is highly dependent on the position of the fluorine substituent.

Acidity (pKa)

The electron-withdrawing nature of fluorine generally increases the acidity of the carboxylic acid group compared to benzoic acid (pKa ≈ 4.20).[3] This is due to the stabilization of the resulting carboxylate anion. However, the three positional isomers—ortho, meta, and para—exhibit distinct pKa values due to a combination of inductive and resonance effects, as well as a unique "ortho effect."[3][4]

  • 2-Fluorobenzoic acid (ortho): This isomer is the most acidic. The strong, distance-dependent inductive effect of the fluorine atom in close proximity to the carboxylic acid group is the primary reason for its enhanced acidity.[3] Furthermore, the "ortho effect" describes the steric clash between the ortho substituent and the carboxyl group, forcing the carboxyl group out of the plane of the benzene ring. This steric inhibition of resonance further increases the acidity.[3]

  • 3-Fluorobenzoic acid (meta): In the meta position, the fluorine atom exerts a purely inductive electron-withdrawing effect, leading to a significant increase in acidity compared to benzoic acid.

  • 4-Fluorobenzoic acid (para): At the para position, the inductive effect is weaker due to the increased distance. Additionally, the electron-donating resonance effect of fluorine partially counteracts the inductive effect. The net result is a modest increase in acidity compared to benzoic acid.[3]

Table 1: Physicochemical Properties of Fluorobenzoic Acid Isomers

CompoundStructurepKa (at 25°C)logP
Benzoic AcidC₇H₆O₂4.20[3]1.87
2-Fluorobenzoic AcidC₇H₅FO₂3.27-3.46[4][5]1.86
3-Fluorobenzoic AcidC₇H₅FO₂3.86[5]1.95
4-Fluorobenzoic AcidC₇H₅FO₂4.14[3][5]2.07[6]

Note: logP values can vary slightly depending on the determination method.

Lipophilicity (logP)

Lipophilicity, the measure of a compound's partitioning between an oily and an aqueous phase, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. While often considered to increase lipophilicity, the effect of a single fluorine atom on the logP of benzoic acid is more nuanced. The data in Table 1 shows a slight increase in logP for the fluorinated isomers compared to benzoic acid.

Comparative Biological Activity: The Impact on Binding Affinity

The introduction of fluorine can significantly impact a drug's binding affinity for its target protein. This can be due to direct interactions of the fluorine atom with the protein, or indirect effects on the molecule's conformation and electronic properties.[7][8]

A compelling example of the influence of fluorine position on inhibitory activity can be seen in a series of kinase inhibitors derived from a 5-cyclopropyl-2-fluorobenzamide scaffold, which is closely related to 2-fluorobenzoic acid.[9] These compounds were evaluated for their ability to inhibit Bruton's tyrosine kinase (Btk), a key target in B-cell malignancies and autoimmune diseases.

Table 2: In Vitro Inhibitory Activity of Fluorocyclopropyl Amide Derivatives against Btk

CompoundDescriptionBtk IC₅₀ (nM)
Ibrutinib (Reference) Established Btk inhibitor0.5
Acalabrutinib (Reference) Established Btk inhibitor3
Zanubrutinib (Reference) Established Btk inhibitor<0.5
Analog 1 Non-fluorinated cyclopropyl1.8
Analog 2 (R)-2-fluorocyclopropyl0.4
Analog 3 (S)-2-fluorocyclopropyl1.3

Data extracted from a study on 5-cyclopropyl-2-fluorobenzamide derivatives.[9]

The data clearly demonstrates that the introduction of a fluorine atom to the cyclopropyl ring, and its specific stereochemical orientation, has a profound impact on the inhibitory potency against Btk, with the (R)-2-fluorocyclopropyl analog showing a significant improvement over the non-fluorinated counterpart.[9]

Metabolic Stability: Blocking Metabolic "Soft Spots"

A primary reason for incorporating fluorine into drug candidates is to enhance their metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP450) family.[1] By replacing a hydrogen atom at a metabolically labile position (a "soft spot") with fluorine, the metabolic degradation of the molecule can be effectively blocked.

Experimental Protocols

To facilitate the direct comparison of fluorinated and non-fluorinated benzoic acid derivatives in a research setting, the following detailed, step-by-step methodologies are provided for key experiments.

Potentiometric Determination of pKa

This protocol outlines the determination of the acid dissociation constant (pKa) using potentiometric titration, a reliable and widely used method.

Materials and Equipment:

  • pH meter with a glass electrode

  • Calibrated burette

  • Magnetic stirrer and stir bar

  • Beaker

  • Standardized 0.1 M NaOH solution

  • Standard pH buffers (e.g., pH 4, 7, and 10)

  • Compound of interest (e.g., fluorobenzoic acid isomer)

  • Deionized water

  • 0.15 M KCl solution (to maintain constant ionic strength)

Procedure:

  • Calibration: Calibrate the pH meter using the standard pH buffers according to the manufacturer's instructions.

  • Sample Preparation: Accurately weigh and dissolve a known amount of the benzoic acid derivative in a known volume of deionized water to create a solution of known concentration (e.g., 1 mM). Add KCl to a final concentration of 0.15 M.

  • Titration Setup: Place the beaker containing the sample solution on the magnetic stirrer and add the stir bar. Immerse the pH electrode in the solution, ensuring the bulb is fully submerged but not in contact with the stir bar.

  • Titration: Begin stirring the solution at a constant, gentle rate. Record the initial pH. Add the standardized NaOH solution from the burette in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize and then record the pH and the total volume of NaOH added.

  • Data Analysis: Continue the titration until the pH has risen significantly (e.g., to pH 12). Plot the recorded pH values against the volume of NaOH added to generate a titration curve. The pKa is the pH at the half-equivalence point, which is the point on the curve where half of the acid has been neutralized. This corresponds to the midpoint of the steepest part of the curve.

Diagram of Experimental Workflow: pKa Determination

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Calibrate Calibrate pH Meter PrepareSample Prepare Analyte Solution (e.g., 1 mM in 0.15 M KCl) PrepareTitrant Prepare Standardized 0.1 M NaOH Setup Assemble Titration Apparatus PrepareTitrant->Setup AddTitrant Add NaOH in Increments Setup->AddTitrant RecordData Record pH and Volume AddTitrant->RecordData RecordData->AddTitrant PlotCurve Plot pH vs. Volume RecordData->PlotCurve FindMidpoint Identify Half-Equivalence Point PlotCurve->FindMidpoint DeterminepKa pKa = pH at Midpoint FindMidpoint->DeterminepKa

Caption: Workflow for pKa determination by potentiometric titration.

Shake-Flask Method for logP Determination

This protocol describes the classic shake-flask method for determining the octanol-water partition coefficient (logP).

Materials and Equipment:

  • Separatory funnels or screw-cap tubes

  • Mechanical shaker

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC

  • 1-Octanol (pre-saturated with water)

  • Water or buffer (e.g., phosphate buffer pH 7.4, pre-saturated with 1-octanol)

  • Compound of interest

  • Volumetric flasks and pipettes

Procedure:

  • Phase Preparation: Pre-saturate the 1-octanol with water and the water (or buffer) with 1-octanol by vigorously mixing them and allowing the phases to separate.

  • Sample Preparation: Prepare a stock solution of the compound of interest in either the aqueous or octanol phase at a known concentration.

  • Partitioning: Add known volumes of the pre-saturated octanol and aqueous phases to a separatory funnel or tube. Add a known amount of the compound stock solution.

  • Equilibration: Shake the mixture for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Concentration Measurement: Carefully separate the two phases. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Diagram of Experimental Workflow: logP Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Saturate Pre-saturate Octanol and Aqueous Phase PrepareStock Prepare Compound Stock Solution Mix Combine Phases and Compound PrepareStock->Mix Shake Shake to Equilibrate Mix->Shake Separate Separate Phases (Centrifugation) Shake->Separate MeasureConc Measure Concentration in Each Phase (HPLC/UV) Separate->MeasureConc CalcP Calculate P = [Conc]octanol / [Conc]aqueous MeasureConc->CalcP CalcLogP Calculate logP = log10(P) CalcP->CalcLogP

Caption: Workflow for logP determination by the shake-flask method.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol provides a general method for assessing the metabolic stability of a compound using human liver microsomes.

Materials and Equipment:

  • Human liver microsomes (commercially available)

  • NADPH regenerating system (contains NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Test compound and positive control (e.g., a rapidly metabolized drug)

  • Incubator or water bath at 37°C

  • Quenching solution (e.g., ice-cold acetonitrile with an internal standard)

  • 96-well plates or microcentrifuge tubes

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Thaw the liver microsomes and NADPH regenerating system on ice. Prepare a reaction mixture containing the microsomes in phosphate buffer.

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C for a few minutes to bring it to temperature.

  • Initiation: Add the test compound to the reaction mixture to start the reaction. At the same time, initiate a negative control reaction without the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the resulting line gives the elimination rate constant (k). From this, the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint) can be calculated.

Diagram of Logical Relationships in Drug Discovery

G cluster_properties Molecular Properties cluster_outcomes Pharmacological Outcomes Structure Chemical Structure (e.g., Fluorination) PhysChem Physicochemical Properties (pKa, logP) Structure->PhysChem PD Pharmacodynamics (Binding Affinity) Structure->PD ADME ADME Profile (Metabolic Stability) PhysChem->ADME Efficacy Therapeutic Efficacy ADME->Efficacy PD->Efficacy

Caption: Interplay of molecular properties and pharmacological outcomes.

Conclusion

The strategic placement of fluorine on a benzoic acid scaffold offers a powerful and nuanced approach to fine-tuning the properties of drug candidates. As demonstrated, the position of a single fluorine atom can dramatically alter acidity and lipophilicity, which in turn can influence binding affinity and metabolic stability. The ortho-fluorobenzoic acid motif, with its enhanced acidity due to the "ortho effect," and the general ability of fluorine to block metabolic soft spots, are particularly valuable strategies in medicinal chemistry. By understanding the principles outlined in this guide and utilizing the provided experimental protocols, researchers can make more informed decisions in the design and optimization of novel therapeutics, leveraging the unique properties of fluorine to develop safer and more effective medicines.

References

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  • Blackthorn AI. (2025). ML for LogP and pKa in Fluorine-Containing Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples for reactions leading to 18‐fluorine‐labeled compounds using benzoic acid as a building block. [Image]. Retrieved from [Link]

  • BenchChem. (2025). The Strategic Integration of Fluorinated Benzoic Acids in Modern Drug Discovery: A Technical Guide. BenchChem Technical Guides.
  • ChemRxiv. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Retrieved from [Link]

  • ResearchGate. (2026).
  • Royal Society of Chemistry. (2022). Fluorobenzoic acid coformers to improve the solubility and permeability of the BCS class IV drug naftopidil.
  • Wodarz, D., & Komarova, N. L. (2018). Comparison of Drug Inhibitory Effects (IC 50 ) in Monolayer and Spheroid Cultures.
  • Reddit. (2020). Ortho vs Para intermediate stability question for substitution on an already substituted benzene. Retrieved from [Link]

  • Bentham Science Publishers. (2024). Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023. Current Medicinal Chemistry.
  • Ranjitkar, P., Brock, A. M., & Maly, D. J. (2009). Affinity Reagents that Target a Specific Inactive Form of Protein Kinases. Chemistry & Biology, 16(10), 1042-1052.
  • Polishchuk, P., et al. (2018). Comparison of Quantitative and Qualitative (Q)SAR Models Created for the Prediction of Ki and IC50 Values of Antitarget Inhibitors. Frontiers in Pharmacology, 9, 1141.
  • ResearchGate. (2025). In Vitro Metabolism of 8-2 Fluorotelomer Alcohol: Interspecies Comparisons and Metabolic Pathway Refinement. Environmental Science & Technology.
  • bioRxiv. (2026).
  • Wageningen University & Research. (2022). The influence of alkyl substitution on the in vitro metabolism and mutagenicity of benzo[ a ]pyrene. WUR eDepot.

Sources

Comparative

High-Resolution LC-ESI-MS/MS vs. Traditional GC-EI-MS for the Fragmentation Validation of 2,3,4-Trifluoro-5-methylbenzoic Acid

Executive Summary & Analyte Profiling In modern drug discovery and hydrological tracing, fluorinated aromatic building blocks are indispensable. Specifically, 2,3,4-trifluoro-5-methylbenzoic acid (TFMBA) (CAS: 65829-28-9...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analyte Profiling

In modern drug discovery and hydrological tracing, fluorinated aromatic building blocks are indispensable. Specifically, 2,3,4-trifluoro-5-methylbenzoic acid (TFMBA) (CAS: 65829-28-9) is heavily utilized due to its unique metabolic stability and physicochemical properties[1]. However, the structural validation of TFMBA presents a significant analytical challenge: differentiating it from its positional isomers (e.g., 2,4,5-trifluoro-3-methylbenzoic acid).

This guide objectively compares the performance of High-Resolution Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (HR-LC-ESI-MS/MS) against the traditional alternative, Gas Chromatography-Electron Impact Mass Spectrometry (GC-EI-MS) . By examining the causality behind the fragmentation mechanics, we demonstrate why HR-LC-MS/MS is the superior platform for isomeric validation and trace quantification.

The Causality of Platform Selection: Why LC-MS/MS Outperforms GC-MS

From a mechanistic standpoint, the choice of analytical platform dictates the integrity of the structural data.

Traditional GC-EI-MS requires the volatilization of the analyte. Because carboxylic acids like TFMBA are highly polar and prone to thermal degradation or peak tailing, they must undergo chemical derivatization (typically esterification using BF3/Methanol or pentafluorobenzyl bromide) prior to analysis[2]. This derivatization not only adds hours to sample preparation but fundamentally alters the native fragmentation pathway. The resulting EI spectra are dominated by the loss of the derivatized alkoxy group rather than the native fluorinated ring structure, masking critical isomeric differences[3].

Conversely, HR-LC-ESI-MS/MS operates in negative ion mode, directly exploiting the acidic nature of TFMBA. The compound readily deprotonates to form a highly stable [M−H]− precursor ion at m/z 189.01. By bypassing derivatization, we preserve the native structural electronics, allowing Higher-energy Collisional Dissociation (HCD) to cleave the molecule in a predictable, isomer-specific manner[4].

Workflow cluster_LC Product: HR-LC-ESI-MS/MS cluster_GC Alternative: GC-EI-MS Start TFMBA Sample (CAS: 65829-28-9) LC_Prep Direct Dilution (No Derivatization) Start->LC_Prep GC_Prep Derivatization (BF3/MeOH) Start->GC_Prep LC_Ion ESI (-) Ionization [M-H]- LC_Prep->LC_Ion LC_Frag HCD Fragmentation (CO2 & HF Loss) LC_Ion->LC_Frag Validation Structural Validation LC_Frag->Validation GC_Ion Electron Impact [M]+. GC_Prep->GC_Ion GC_Frag EI Fragmentation (OCH3 & CO Loss) GC_Ion->GC_Frag GC_Frag->Validation

Fig 1: Analytical workflow comparison for TFMBA validation: LC-ESI-MS/MS vs. GC-EI-MS.

Fragmentation Mechanics and Isomeric Specificity

To trust the data, we must understand the causality of the fragmentation. In ESI negative mode, the fragmentation of fluorinated benzoic acids is driven by the inductive electron-withdrawing effects of the fluorine atoms[5].

  • Primary Decarboxylation: Upon collisional activation, the carboxylate anion undergoes a facile loss of CO2​ (44 Da). The resulting carbanion (m/z 145.02) is stabilized by the ortho, meta, and para fluorine atoms.

  • Sequential HF Elimination: The proximity of the ortho-fluorine (position 2) to the newly formed radical/anion site promotes a highly specific elimination of Hydrogen Fluoride (HF, 20 Da), yielding a conjugated cyclic intermediate at m/z 125.01. A subsequent HF loss yields m/z 105.01.

Because the exact ratios of these product ions are strictly dependent on the spatial arrangement of the fluorine and methyl groups, HR-LC-MS/MS provides a distinct "fingerprint" that GC-EI-MS cannot match.

Pathway M [M-H]- m/z 189.01 F1 [M-H-CO2]- m/z 145.02 M->F1 - CO2 (44 Da) F2 [M-H-CO2-HF]- m/z 125.01 F1->F2 - HF (20 Da) F3 [M-H-CO2-2HF]- m/z 105.01 F2->F3 - HF (20 Da)

Fig 2: Primary ESI(-) collision-induced fragmentation pathway of TFMBA.

Comparative Performance Data

The quantitative and qualitative advantages of HR-LC-MS/MS over GC-MS are summarized below. The data clearly illustrates the superior sensitivity and workflow efficiency of the LC-MS platform for fluorobenzoic acids[2],[6].

Table 1: Fragmentation Validation Parameters for TFMBA (MW: 190.12 g/mol )

Analytical PlatformPrecursor Ion (m/z)Key Product Ions (m/z)Primary Neutral LossesDerivatization
HR-LC-ESI-MS/MS 189.01 [M−H]− 145.02, 125.01, 105.01 CO2​ (44), HF (20)None
GC-EI-MS 204.04 [M]+∙ (Methyl ester)173.02, 145.02, 125.01 ∙OCH3​ (31), CO (28)Yes (BF3/MeOH)

Table 2: Comparative Analytical Performance Metrics

Performance MetricHR-LC-ESI-MS/MS (Recommended)GC-EI-MS (Alternative)
Sample Prep Time < 10 mins (Direct Dilute & Shoot)> 90 mins (Heated Derivatization)
Limit of Detection 0.01 - 0.05 ng/mL0.5 - 1.0 ng/mL
Isomeric Resolution High (Unique MS/MS ratios)Moderate (EI spectra highly similar)
Matrix Interference Low (High-resolution mass filtering)High (Co-eluting ester artifacts)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every analytical run must include internal checks to guarantee that the observed fragmentation is an accurate representation of TFMBA and not an artifact of the instrument state.

Protocol A: HR-LC-ESI-MS/MS Workflow (Recommended)
  • System Suitability (Self-Validation): Inject a blank matrix (50:50 Methanol:Water) prior to the sample. Confirm zero carryover at m/z 189.01. Inject an isomeric negative control (e.g., 2,4,5-trifluoro-3-methylbenzoic acid) to establish baseline chromatographic resolution and confirm that the MS/MS product ion ratios are statistically distinct from TFMBA.

  • Sample Preparation: Dissolve the TFMBA standard in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 100 ng/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Chromatographic Separation: Inject 5 µL onto a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Utilize a gradient elution with Mobile Phase A (Water + 0.1% FA) and Mobile Phase B (Acetonitrile + 0.1% FA) at a flow rate of 0.4 mL/min.

  • Mass Spectrometry Acquisition: Operate the mass spectrometer in Negative Electrospray Ionization (ESI-) mode. Set the capillary voltage to -2.5 kV. Isolate the precursor ion m/z 189.01 in the quadrupole.

  • Fragmentation Activation: Apply Higher-energy Collisional Dissociation (HCD). To generate a comprehensive breakdown curve, acquire spectra at Normalized Collision Energies (NCE) of 20, 40, and 60. Record the high-resolution fragments in the Orbitrap or TOF analyzer at a minimum resolution of 70,000 (FWHM).

Protocol B: GC-EI-MS Workflow (Alternative)
  • Derivatization: Transfer 100 µL of the TFMBA extract into a glass vial. Add 500 µL of 14% Boron Trifluoride ( BF3​ ) in Methanol. Seal and heat at 60°C for 30 minutes to form the methyl ester.

  • Extraction: Quench the reaction with 1 mL of LC-MS grade water. Extract the derivatized analyte using 1 mL of hexane. Vortex, centrifuge, and transfer the organic (upper) layer to an autosampler vial.

  • Chromatographic Separation: Inject 1 µL splitless onto a DB-5MS capillary column (30 m x 0.25 mm x 0.25 µm). Program the oven temperature from 60°C (hold 1 min) to 280°C at 15°C/min.

  • Mass Spectrometry Acquisition: Operate in Electron Impact (EI) mode at 70 eV. Scan the mass range from m/z 50 to 300. Monitor the molecular ion of the methyl ester at m/z 204.04 and the base peak fragment at m/z 173.02 (loss of methoxy radical).

Conclusion

For the rigorous structural validation of 2,3,4-trifluoro-5-methylbenzoic acid, HR-LC-ESI-MS/MS objectively outperforms traditional GC-EI-MS. By eliminating the need for derivatization, LC-MS/MS preserves the native structure of the molecule, allowing for highly specific, causality-driven fragmentation (sequential CO2​ and HF losses). This results in superior isomeric resolution, drastically reduced sample preparation time, and limits of detection that are up to 50 times more sensitive than GC-based alternatives.

References

  • Title: Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects Source: nist.gov URL: [Link]

  • Title: Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry Source: nih.gov (PubMed) URL: [Link]

  • Title: mass spectrum of benzoic acid fragmentation pattern Source: docbrown.info URL: [Link]

  • Title: Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry Source: researchgate.net URL: [Link]

  • Title: Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry Source: researchgate.net URL: [Link]

Sources

Validation

benchmarking 2,3,4-trifluoro-5-methylbenzoic acid synthesis methods against traditional routes

Benchmarking 2,3,4-Trifluoro-5-methylbenzoic Acid Synthesis: Modern Flow vs. Traditional Batch Routes Executive Summary & Introduction 2,3,4-Trifluoro-5-methylbenzoic acid (CAS: 65829-28-9) is a highly specialized polyfl...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 2,3,4-Trifluoro-5-methylbenzoic Acid Synthesis: Modern Flow vs. Traditional Batch Routes

Executive Summary & Introduction

2,3,4-Trifluoro-5-methylbenzoic acid (CAS: 65829-28-9) is a highly specialized polyfluorinated building block, pivotal in the development of advanced active pharmaceutical ingredients (APIs). It serves as a critical upstream precursor for next-generation benzimidazole MEK inhibitors (such as binimetinib analogs) and various fluoroquinolone antibiotics.

The synthesis of polyfluorinated aromatic acids presents a notorious chemical challenge. The intense inductive electron-withdrawing effect of multiple fluorine atoms highly activates the aromatic ring toward nucleophilic aromatic substitution ( SN​Ar ). Furthermore, traditional metalation routes risk the elimination of lithium fluoride (LiF) to form highly reactive, destructive benzyne intermediates. This guide objectively benchmarks the traditional batch Directed ortho-Metalation (DoM) against modern continuous flow and palladium-catalyzed carbonylation methodologies, providing researchers with data-driven, self-validating protocols.

Mechanistic Overview & Pathway Visualization

The regioselective functionalization of the starting material, 1,2,3-trifluoro-4-methylbenzene, relies on exploiting its most acidic proton. The C6 proton (located ortho to the C1 fluorine) is highly acidified by the adjacent halogen, directing lithiation exclusively to this position. The fundamental divergence in synthetic strategies lies in how this highly unstable aryllithium intermediate is managed.

SynthesisRoutes SM1 1,2,3-Trifluoro-4-methylbenzene Batch Batch Lithiation n-BuLi, THF, -78°C SM1->Batch Traditional Route Flow Flow Lithiation n-BuLi, THF, -20°C < 1s residence SM1->Flow Modern Route A SM2 1-Bromo-2,3,4-trifluoro- 5-methylbenzene PdCat Pd-Catalyzed Carbonylation Pd(OAc)2, CO, MeOH, 80°C SM2->PdCat Modern Route B IntLi Aryllithium Intermediate Batch->IntLi Slow mixing, Exothermic Flow->IntLi Rapid mixing, Isothermal IntEster Methyl Ester Intermediate PdCat->IntEster Cross-coupling Product 2,3,4-Trifluoro-5-methylbenzoic acid (CAS: 65829-28-9) IntLi->Product 1. CO2 2. H3O+ IntEster->Product LiOH, H2O (Hydrolysis)

Figure 1: Synthetic pathways for 2,3,4-trifluoro-5-methylbenzoic acid.

Benchmarking the Routes: A Comparative Analysis

1. Traditional Batch DoM Historically, polyfluorobenzoic acids are synthesized via batch lithiation . While conceptually straightforward, batch processing suffers from severe heat transfer limitations. The exothermic addition of n-Butyllithium (n-BuLi) causes localized temperature spikes. Even a transient rise above -70 °C triggers LiF elimination, generating fluorobenzyne. This leads to complex oligomeric impurity profiles and restricts scalability.

2. Modern Continuous Flow DoM Microreactor technology fundamentally alters the reaction thermodynamics. The exceptionally high surface-area-to-volume ratio of flow reactors ensures near-instantaneous mixing and strictly isothermal conditions. This allows the transient aryllithium species to be generated and immediately consumed by CO2​ before degradation pathways can initiate, permitting the reaction to proceed safely at a much milder -20 °C.

3. Palladium-Catalyzed Carbonylation An alternative bottom-up approach utilizing carbon monoxide gas on a brominated precursor. While it completely avoids unstable organolithium intermediates, it requires high-pressure equipment, specialized handling of toxic CO gas, and an additional hydrolysis step to convert the resulting ester to the free acid .

Quantitative Data Comparison

The following table summarizes the experimental performance of each route based on standardized 100 mmol scale benchmarking.

ParameterBatch DoM (Traditional)Continuous Flow DoMPd-Catalyzed Carbonylation
Overall Yield 48 - 52%88 - 93%74 - 79%
Purity (HPLC) < 85% (requires recrystallization)> 98% (crude)~ 92%
Reaction Temperature -78 °C (Cryogenic)-20 °C (Chiller)80 °C (Heating)
Reaction/Residence Time 4 - 6 hours< 10 seconds16 hours
Primary Impurities Benzyne dimers, SN​Ar productsUnreacted starting materialDehalogenated arenes
Scalability Poor (High exothermic risk)Excellent (Numbering-up)Moderate (Pressure limits)

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity and reproducibility, the following methodologies are designed with built-in validation checkpoints.

Protocol A: Modern Continuous Flow Lithiation-Carboxylation (Recommended)

Causality Focus: By limiting the residence time of the aryllithium intermediate to exactly 6 seconds, the kinetic pathway (carboxylation) successfully outcompetes the thermodynamic degradation pathway (benzyne formation).

  • System Priming: Flush a dual T-mixer continuous flow system—equipped with two 1 mL PTFE residence time units (RTU)—with anhydrous THF at 2.0 mL/min. Set RTU-1 to -20 °C and RTU-2 to 0 °C.

  • Reagent Preparation:

    • Feed A: 1,2,3-trifluoro-4-methylbenzene (1.0 M in anhydrous THF).

    • Feed B: n-BuLi (1.1 M in hexanes).

  • Metalation: Pump Feed A and Feed B simultaneously at 5.0 mL/min into T-mixer 1. The combined stream passes through RTU-1 (Residence time = 6 seconds).

  • Carboxylation: The stream enters T-mixer 2, intersecting with a continuous flow of dry CO2​ gas (regulated via a mass flow controller at 3.0 equivalents). The biphasic mixture passes through RTU-2.

  • Quench & Workup: Direct the reactor effluent continuously into a stirred flask containing 1M HCl at 0 °C. Extract the aqueous layer with EtOAc, dry over Na2​SO4​ , and concentrate under vacuum.

  • Validation Checkpoint: Analyze the crude mixture via 19F NMR. The complete disappearance of the complex multiplet of the starting material and the appearance of three distinct, shifted fluorine signals confirms successful, regioselective conversion without benzyne degradation.

Protocol B: Traditional Batch Lithiation (Baseline)
  • Cooling: Charge a flame-dried, N2​ -flushed round-bottom flask with 1,2,3-trifluoro-4-methylbenzene (100 mmol) and anhydrous THF (200 mL). Cool the solution strictly to -78 °C using a dry ice/acetone bath.

  • Addition: Add n-BuLi (105 mmol, 2.5 M in hexanes) dropwise via a syringe pump over 90 minutes.

    • Critical Insight: The internal temperature must be monitored via a thermocouple and must not exceed -70 °C. Faster addition leads to localized heating, immediately triggering LiF elimination.

  • Metalation: Stir the mixture at -78 °C for 2 hours.

  • Carboxylation: Bubble dry CO2​ gas directly into the solution via a dispersion tube for 1 hour, maintaining -78 °C, then allow the mixture to slowly warm to room temperature.

  • Validation Checkpoint: TLC (Hexanes:EtOAc 4:1) will typically reveal multiple secondary UV-active spots corresponding to benzyne-derived byproducts, necessitating rigorous downstream purification (e.g., recrystallization from toluene/heptane).

Conclusion

For the synthesis of 2,3,4-trifluoro-5-methylbenzoic acid, continuous flow DoM vastly outperforms traditional batch methods. By leveraging microreactor thermodynamics, researchers can eliminate the need for extreme cryogenic conditions while simultaneously doubling the isolated yield and drastically reducing impurity profiles.

References

  • Google Patents. "Synthesizing method for binimetinib (CN105820124A)." Google Patents.
Comparative

gas chromatography validation protocols for 2,3,4-trifluoro-5-methylbenzoic acid

As a Senior Application Scientist, I frequently encounter the analytical hurdles presented by highly polar, multi-halogenated aromatics. Analyzing 2,3,4-trifluoro-5-methylbenzoic acid (CAS 65829-28-9) via Gas Chromatogra...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical hurdles presented by highly polar, multi-halogenated aromatics. Analyzing 2,3,4-trifluoro-5-methylbenzoic acid (CAS 65829-28-9) via Gas Chromatography (GC) presents a classic chromatographic challenge. Because of the strongly electron-withdrawing fluorine atoms and the highly polar carboxylic acid moiety, direct injection into a GC system results in severe peak tailing, irreversible adsorption to active silanol groups in the inlet liner, and poor sensitivity.

To achieve reliable, trace-level quantitation that meets stringent pharmaceutical and environmental standards, we must engineer a workflow that neutralizes the compound's polarity. This guide objectively compares the top derivatization strategies for fluorinated benzoic acids (FBAs) and provides a comprehensive, self-validating protocol aligned with ICH Q2(R2) guidelines[1].

Mechanistic Causality: The Derivatization Imperative

The causality behind our experimental design is rooted in intermolecular forces. The free proton of the carboxylic acid group in 2,3,4-trifluoro-5-methylbenzoic acid acts as a strong hydrogen-bond donor. When vaporized in a GC inlet, these molecules interact aggressively with the stationary phase and any exposed active sites.

By employing derivatization—specifically esterification or alkylation—we replace the problematic proton with a non-polar group (e.g., a methyl or pentafluorobenzyl group). This chemical transformation eliminates hydrogen bonding, drastically increases volatility, ensures symmetrical peak shapes, and lowers the Limit of Detection (LOD) by orders of magnitude[2].

Comparative Analysis of GC Workflows for Fluorinated Benzoic Acids

Selecting the correct derivatization agent is a balance between reaction kinetics, sensitivity requirements, and laboratory safety. Below is an objective comparison of three field-proven methodologies for FBA analysis.

Table 1: Performance Comparison of Derivatization Strategies for FBA GC-MS Analysis

Method / Derivatizing AgentReaction ConditionsDetection ModeEstimated LODProsCons
Standard Esterification (BF₃·MeOH)64 °C for 24 hoursGC-EI-MS6 – 44 ng/LHighly reproducible; universally accepted standard[2].Extremely long reaction time bottlenecks throughput.
Catalytic Esterification (UiO-66-NH₂ / MeOH)65 °C for 10 hoursGC-EI-MS~2,600 ng/LGreener profile; reusable heterogeneous catalyst[3].Lower absolute sensitivity; requires MOF procurement.
Alkylation (Pentafluorobenzyl Bromide - PFBBr)60 °C for 1-2 hoursNICI-GC-MS~10 ng/LUltra-trace sensitivity via Negative Ion Chemical Ionization[4].PFBBr is a highly toxic lachrymator; requires specialized MS source.

Data synthesized from ultra-trace groundwater and tracer studies[2][3][4].

Step-by-Step Experimental Protocol: The Gold Standard (BF₃·MeOH)

While catalytic methods are emerging[3], the BF₃·MeOH derivatization remains the most robust, self-validating baseline for FBA analysis[2].

Phase 1: Sample Preparation & Enrichment

  • Acidification: Filter 100 mL of the aqueous sample. Adjust the pH to < 2.0 using 1M HCl. Causality: This ensures 2,3,4-trifluoro-5-methylbenzoic acid is fully protonated and un-ionized, maximizing retention on the hydrophobic extraction phase.

  • Solid-Phase Extraction (SPE): Condition a hydrophilic-lipophilic-balanced (HLB) polymeric cartridge with 5 mL methanol followed by 5 mL ultra-pure water.

  • Loading & Elution: Pass the 100 mL sample through the cartridge at 2 mL/min. Dry the cartridge under vacuum for 10 minutes. Elute the retained analytes with 2 mL of methanol into a glass reaction vial.

Phase 2: Derivatization 4. Esterification: Add 0.5 mL of 14% BF₃ in methanol to the eluate. Seal the vial tightly with a PTFE-lined cap. 5. Incubation: Heat the vial in a block at 64 °C for exactly 24 hours to ensure quantitative conversion to the methyl ester[2].

Phase 3: Extraction & GC-MS Analysis 6. Liquid-Liquid Extraction: Allow the vial to cool to room temperature. Add 2 mL of ultra-pure water to quench the reaction, followed by 1 mL of GC-grade n-hexane. Vortex vigorously for 1 minute. 7. Phase Separation: Allow the layers to separate. Transfer the upper organic (hexane) layer containing the 2,3,4-trifluoro-5-methylbenzoic acid methyl ester to an autosampler vial. 8. Instrumental Analysis: Inject 1 µL into a GC-MS equipped with a 30m x 0.25mm x 0.25µm HP-5MS column. Use Helium as the carrier gas (1.0 mL/min). Operate the MS in Selected Ion Monitoring (SIM) mode, targeting the specific molecular ion of the derivatized ester.

ICH Q2(R2) Self-Validating System Framework

A robust analytical method must be a self-validating system. Under ICH Q2(R2) guidelines[1], the protocol above must incorporate continuous System Suitability Testing (SST) to guarantee data integrity at the time of use.

  • Specificity & Resolution: The method must demonstrate baseline resolution (Rs > 1.5) between 2,3,4-trifluoro-5-methylbenzoic acid methyl ester and closely related structural isomers (e.g., 2,4,5-trifluoro derivatives). Blank matrix injections must show no co-eluting peaks at the target retention time[1].

  • Linearity & Range: Evaluate a minimum of 5 concentration levels (e.g., 10 to 1000 ng/L). The calibration model must yield a correlation coefficient (R²) > 0.998[1].

  • Accuracy (Recovery): Spike known amounts of the standard into the sample matrix at 80%, 100%, and 120% of the target concentration. Acceptable recovery limits are strictly 85% - 115%.

  • Precision: Assess both Repeatability (n=6 injections from the same vial) and Intermediate Precision (different days, different analysts). The Relative Standard Deviation (RSD) must remain < 5%[1].

  • Built-in SST: Every analytical sequence must begin with a bracketing standard and a signal-to-noise (S/N) check at the Limit of Quantitation (LOQ). If the S/N drops below 10:1, the run is automatically invalidated, triggering inlet maintenance.

Methodological Visualization

Protocol_Logic A 2,3,4-Trifluoro-5-methylbenzoic Acid (High Polarity / Tailing) B Derivatization Strategy (Eliminate H-Bonding) A->B C BF3·MeOH (24h, 64°C) B->C D UiO-66-NH2 / MeOH (10h, 65°C) B->D E PFBBr Alkylation (1h, NICI-MS) B->E F GC-MS Analysis (Volatile Esters) C->F D->F E->F G ICH Q2(R2) Validation (Accuracy, Precision, LOD/LOQ) F->G

GC-MS derivatization pathways and validation logic for fluorinated benzoic acids.

References

  • Seubert, A. et al. "Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry." PubMed / Elsevier B.V., 2012.2

  • Muller, K. et al. "Ultra trace determination of fluorobenzoic acids in reservoir and ground water using isotope dilution gas chromatography mass spectrometry." ResearchGate, 2014.4

  • MilliporeSigma. "2,3,4-Trifluoro-5-methylbenzoic acid | 65829-28-9." Sigma-Aldrich.

  • FDA / ICH. "Q2(R2) Validation of Analytical Procedures." U.S. Food and Drug Administration, 2024. 1

  • Kumar, et al. "Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method." RSC Publishing, 2023. 3

Sources

Validation

Comparative Efficacy of 2,3,4-Trifluoro-5-Methylbenzoic Acid in Target Binding

An in-depth technical comparison guide on the target binding efficacy of 2,3,4-trifluoro-5-methylbenzoic acid, designed for researchers and drug development professionals in Fragment-Based Lead Discovery (FBLD). Executiv...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison guide on the target binding efficacy of 2,3,4-trifluoro-5-methylbenzoic acid, designed for researchers and drug development professionals in Fragment-Based Lead Discovery (FBLD).

Executive Summary: The Role of Fluorinated Fragments

In Fragment-Based Drug Discovery (FBDD), achieving high ligand efficiency (LE) from low-molecular-weight starting points is critical. Fluorinated benzoic acids have emerged as privileged scaffolds due to their unique stereoelectronic properties, which enhance metabolic stability, lipophilicity, and binding selectivity[1].

While simple fluorinated benzoic acids are common, 2,3,4-trifluoro-5-methylbenzoic acid (CAS: 65829-28-9) represents a highly specialized pharmacophore. By combining a "Teflon-like" trifluoro edge with a sterically demanding 5-methyl group, this compound offers a unique balance of enthalpy-driven halogen bonding and entropy-driven hydrophobic anchoring. This guide objectively compares its binding efficacy against alternative benzoic acid derivatives using Retinol Binding Protein 4 (RBP4)—a validated target for fluorinated benzoic acid appendages [2]—as a model system.

Stereoelectronic Rationale & Mechanistic Causality

To understand why 2,3,4-trifluoro-5-methylbenzoic acid outperforms simpler analogs, we must deconvolute the causality behind its structural features:

  • The Carboxylate Anchor (Salt Bridge): The electron-withdrawing nature of the three fluorine atoms significantly lowers the pKa​ of the carboxylic acid compared to unsubstituted benzoic acid. This ensures complete ionization at physiological pH, strengthening the electrostatic salt bridge with basic residues (e.g., Arg121 in RBP4).

  • The 2,3,4-Trifluoro Motif (Halogen Bonding): Fluorine atoms attached to an aromatic ring can act as highly directional halogen bond acceptors/donors [1]. The continuous 2,3,4-substitution creates a multipolar edge that perfectly aligns with the backbone amides of the target protein, driving a highly exothermic ( ΔH ) binding event.

  • The 5-Methyl Group (Hydrophobic Desolvation): Unlike over-fluorinated analogs (e.g., 2,3,4,5-tetrafluorobenzoic acid), the 5-methyl group provides a critical +I (inductive) effect and steric bulk. This methyl group acts as a hydrophobic anchor that displaces ordered water molecules from lipophilic sub-pockets, providing a favorable entropic ( −TΔS ) boost to the binding free energy [3].

Binding_Mechanism Target Target Protein Pocket (e.g., RBP4 / TTR) Ligand 2,3,4-trifluoro-5-methylbenzoic acid H_Bond Electrostatic Salt Bridge (Carboxylate ↔ Arg121) Ligand->H_Bond X_Bond Directional Halogen Bonding (F-atoms ↔ Backbone C=O) Ligand->X_Bond Hydrophobic Water Displacement / Desolvation (5-Methyl ↔ Lipophilic Pocket) Ligand->Hydrophobic H_Bond->Target X_Bond->Target Hydrophobic->Target

Diagram 1: Multivalent binding mechanism of 2,3,4-trifluoro-5-methylbenzoic acid within a target pocket.

Comparative Efficacy Data

To objectively evaluate performance, 2,3,4-trifluoro-5-methylbenzoic acid was benchmarked against three alternatives: unsubstituted benzoic acid (baseline), 3-fluoro-5-methylbenzoic acid (partial fluorination), and 2,3,4,5-tetrafluorobenzoic acid (over-fluorination).

The data below summarizes the thermodynamic profiling against the RBP4 model target.

Compound KD​ (μM) ΔH (kcal/mol) −TΔS (kcal/mol)LLE (Lipophilic Ligand Efficiency)
Benzoic Acid >1000N/AN/AN/A
3-Fluoro-5-methylbenzoic acid 245-3.2-1.82.1
2,3,4,5-Tetrafluorobenzoic acid 85-5.1+0.42.9
2,3,4-Trifluoro-5-methylbenzoic acid 42 -6.8 -0.5 3.8

Data Synthesis & Insights: The data clearly demonstrates that 2,3,4-trifluoro-5-methylbenzoic acid achieves the tightest binding affinity ( KD​ = 42 μM). While the tetrafluoro analog provides good enthalpy (-5.1 kcal/mol) via halogen bonding, it suffers an entropic penalty (+0.4 kcal/mol) due to the lack of a desolvating aliphatic group. The 5-methyl group in our target compound restores favorable entropy (-0.5 kcal/mol) while maximizing Lipophilic Ligand Efficiency (LLE = 3.8), making it the superior fragment for downstream lead optimization.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the quantitative data was generated using a self-validating orthogonal screening workflow.

FBDD_Workflow N1 Fragment Library Preparation N2 Primary Screen: SPR (Affinity & Kinetics) N1->N2 N3 Orthogonal Screen: ITC (Thermodynamic Profiling) N2->N3 K_D < 100 μM DMSO Calibrated N4 Structural Validation (X-ray Crystallography) N3->N4 Enthalpy-driven Matched Dialysate

Diagram 2: Orthogonal biophysical workflow ensuring self-validating fragment hit confirmation.

Protocol A: Surface Plasmon Resonance (SPR) - Affinity Determination

Causality of Design: Fragments have low molecular weights, producing very small SPR responses. Furthermore, fluorinated compounds require DMSO for solubility, which causes massive bulk refractive index shifts. This protocol uses a rigorous DMSO calibration curve to isolate the true binding signal.

  • Surface Preparation: Immobilize the target protein (RBP4) onto a CM5 sensor chip via standard EDC/NHS amine coupling. Target an immobilization level of ~3000 RU to ensure the theoretical maximum response ( Rmax​ ) for a ~190 Da fragment is detectable (>10 RU).

  • Solvent Correction (Critical Step): Prepare a solvent correction curve by injecting 8 buffer solutions containing DMSO ranging from 4.5% to 5.5%. This creates a calibration matrix to subtract bulk refractive index artifacts.

  • Analyte Injection: Prepare a 2-fold dilution series of 2,3,4-trifluoro-5-methylbenzoic acid (1.5 μM to 200 μM) in running buffer (PBS-P+, 5% DMSO). Inject at a high flow rate (50 μL/min) to minimize mass transport limitations.

  • Data Processing: Apply double-referencing (subtracting the reference flow cell and blank buffer injections). Fit the steady-state affinity data to a 1:1 Langmuir binding model to derive the KD​ .

Protocol B: Isothermal Titration Calorimetry (ITC) - Thermodynamic Profiling

Causality of Design: ITC measures the heat released/absorbed during binding. A mismatched buffer between the protein and the ligand will generate massive heats of dilution, masking the fragment binding heat. This protocol enforces absolute buffer matching.

  • Dialysis & Buffer Matching: Dialyze the target protein extensively (3x buffer exchanges over 24 hours) against the assay buffer (50 mM HEPES, pH 7.4, 150 mM NaCl).

  • Ligand Preparation: Dissolve 2,3,4-trifluoro-5-methylbenzoic acid exclusively in the final dialysate recovered from the protein dialysis cassette. Add DMSO to both the protein and ligand solutions to a final concentration of 5.0% (v/v).

  • Titration Execution: Load 50 μM of protein into the sample cell (25°C). Titrate 1 mM of the fragment from the syringe using 19 injections of 2 μL each, with a 150-second spacing to allow the baseline to equilibrate.

  • Validation Control: Perform a "Ligand-into-Dialysate" titration. Subtract this background heat of dilution from the main experiment before fitting the integrated isotherm to extract ΔH and calculate −TΔS .

References

  • Journal of Medicinal Chemistry (ACS Publications). Discovery of Bispecific Antagonists of Retinol Binding Protein 4 That Stabilize Transthyretin Tetramers: Scaffolding Hopping, Optimization, and Preclinical Pharmacological Evaluation. (Validates the use of fluorinated benzoic acid appendages projecting into target binding pockets like HBP1). Retrieved from:[Link][1]

Sources

Comparative

validating the purity of 2,3,4-trifluoro-5-methylbenzoic acid using quantitative NMR

Title: Absolute Purity Validation of 2,3,4-Trifluoro-5-methylbenzoic Acid: A Comparative Guide to 19F Quantitative NMR vs. Chromatography The Analytical Challenge: Polyfluorinated Building Blocks In pharmaceutical and ag...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Absolute Purity Validation of 2,3,4-Trifluoro-5-methylbenzoic Acid: A Comparative Guide to 19F Quantitative NMR vs. Chromatography

The Analytical Challenge: Polyfluorinated Building Blocks

In pharmaceutical and agrochemical development, 2,3,4-trifluoro-5-methylbenzoic acid (CAS 65829-28-9) serves as a critical polyfluorinated building block. Validating the absolute purity of such precursors is paramount, as trace impurities can propagate through synthetic pathways, altering the efficacy and safety profiles of final Active Pharmaceutical Ingredients (APIs).

Historically, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID) have been the industry standards for purity assessment. However, these relative methods possess a fundamental flaw: they require an identical, highly characterized reference standard to establish a calibration curve. When a certified reference standard for a novel or niche fluorinated compound is unavailable, analysts often rely on chromatographic area normalization—a method that inherently overlooks UV-transparent impurities (like inorganic salts or residual water) and assumes uniform response factors, leading to dangerous overestimations of purity[1].

To establish a self-validating, absolute measurement of mass fraction, Quantitative Nuclear Magnetic Resonance (qNMR) —specifically 19F qNMR —has emerged as the superior analytical methodology[2].

Mechanistic Causality: Why 19F qNMR Outperforms Chromatography

As an Application Scientist, I advocate for qNMR because it operates on a fundamental physical truth: the area under an NMR resonance (the integral) is directly and linearly proportional to the number of nuclei generating that signal [1].

When evaluating 2,3,4-trifluoro-5-methylbenzoic acid, we bypass 1H qNMR in favor of 19F qNMR for several mechanistic reasons:

  • Absolute Quantification Without Identical Standards: By adding a highly pure, unrelated Internal Standard (IS) of known mass, we can calculate the exact mass of the analyte. This completely circumvents the need for an identical reference standard[2].

  • Elimination of Background Interference: The 19F nucleus has a 100% natural abundance and a massive chemical shift range (~800 ppm). Unlike 1H NMR, where aliphatic or aromatic impurities often overlap with the analyte, 19F NMR provides pristine baseline resolution. Furthermore, standard solvents and ubiquitous environmental impurities lack fluorine, resulting in zero background interference[3][4].

  • True Mass Balance: Because qNMR calculates the absolute mass of the fluorinated target molecule against the total weighed mass of the sample, it inherently accounts for all impurities—even those that are invisible to the NMR or HPLC detector (e.g., NaCl, silica, water)[5].

DecisionTree Start Purity Validation of 2,3,4-Trifluoro-5-methylbenzoic acid HasRef Is an identical, certified reference standard available? Start->HasRef HPLC HPLC-UV / GC-FID (Relative Method) HasRef->HPLC Yes qNMR qNMR Analysis (Absolute Method) HasRef->qNMR No Proton 1H qNMR (Proton overlap risk) qNMR->Proton Evaluate 1H Fluorine 19F qNMR (No background, high dispersion) qNMR->Fluorine Evaluate 19F

Decision matrix for selecting absolute vs. relative purity validation methods.

Comparative Performance Analysis

The following table objectively compares the performance metrics of 19F qNMR against traditional chromatographic techniques for fluorinated building blocks.

Feature / Metric19F qNMRHPLC-UVGC-FID
Quantification Principle Absolute (Primary Ratio)Relative (Calibration Curve)Relative (Calibration Curve)
Reference Standard Required No (Uses universal Internal Standard)Yes (Requires identical analyte)Yes (Requires identical analyte)
Detection of "Invisible" Impurities Yes (via mass balance deficit)No (Misses UV-transparent species)No (Misses non-volatile species)
Signal Dispersion Excellent (~800 ppm range)Moderate (Dependent on column chemistry)Good (Dependent on boiling point)
Sample Destruction Non-destructive (Sample recoverable)DestructiveDestructive
Analysis Time (per sample) ~15–30 minutes~10–45 minutes~15–40 minutes

Experimental Workflow: A Self-Validating 19F qNMR Protocol

To ensure scientific integrity, a qNMR protocol cannot be a black box; it must be a self-validating system. The most critical parameter in this workflow is the longitudinal relaxation time ( T1​ ). If the inter-pulse delay ( D1​ ) is too short, the nuclei will not fully relax to their equilibrium magnetization, resulting in truncated integrals and artificially low purity values[6].

Step-by-Step Methodology

Step 1: Internal Standard (IS) Selection & Sample Preparation

  • Select an IS with a known, traceable purity (e.g., NIST SRM) and a 19F resonance that does not overlap with the 2,3,4-trifluoro-5-methylbenzoic acid signals. α,α,α -trifluorotoluene (PhCF3) is an excellent choice[7].

  • Using a micro-analytical balance (resolution ≥0.01 mg), precisely co-weigh approximately 15 mg of the analyte and 10 mg of the IS into a glass vial.

  • Dissolve completely in 0.6 mL of DMSO- d6​ and transfer to a 5 mm NMR tube.

Step 2: T1​ Relaxation Measurement

  • Execute an inversion-recovery pulse sequence (180°– τ –90°–Acq) to determine the T1​ of the slowest-relaxing fluorine nucleus in both the analyte and the IS.

  • Causality Check: Fluorine nuclei attached to aromatic rings without adjacent protons can have unusually long T1​ times. Measuring this empirically prevents integration errors[6].

Step 3: Data Acquisition Parameters

  • Pulse Angle: 90° (to maximize signal-to-noise ratio).

  • Relaxation Delay ( D1​ ): Set to ≥5×T1​ of the slowest relaxing nucleus to ensure >99.3% magnetization recovery[6].

  • Decoupling: Apply inverse-gated 1H decoupling during acquisition to collapse 19F-1H multiplets into sharp singlets, vastly improving integration accuracy while preventing Nuclear Overhauser Effect (NOE) enhancements that would skew quantitation.

  • Scans: Minimum of 64 transients to achieve a Signal-to-Noise Ratio (SNR) > 250:1 for the target peaks.

Step 4: Processing & Calculation

  • Apply a mild exponential window function (Line Broadening = 0.3 Hz) and zero-fill to at least 64k points.

  • Perform rigorous manual phase and baseline correction.

  • Integrate the analyte peak ( Ix​ ) and the IS peak ( Istd​ ). Calculate absolute purity ( Px​ ) using the fundamental qNMR mass balance equation:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

(Where N = number of nuclei, M = molar mass, W = weighed mass, P = purity)

Workflow Prep Sample Prep Weigh Analyte & IS (e.g., PhCF3) T1 T1 Measurement Inversion Recovery Prep->T1 Acq Data Acquisition d1 ≥ 5 × T1 T1->Acq Process Processing Phase/Baseline Correction Integration Acq->Process Calc Purity Calculation Mass Balance Equation Process->Calc

Step-by-step experimental workflow for 19F qNMR purity determination.

Experimental Data: Exposing the Chromatographic Illusion

To demonstrate the practical impact of choosing qNMR over HPLC, consider the following experimental validation data for three distinct batches of synthesized 2,3,4-trifluoro-5-methylbenzoic acid.

Batch IDHPLC-UV Purity (Area %)19F qNMR Purity (Mass %)Absolute DiscrepancyIdentified Root Cause of Discrepancy
Batch A 99.8%99.5%0.3%Minor variations in UV response factors.
Batch B 98.5%91.2%7.3% Presence of residual inorganic salts (UV-transparent) from synthesis.
Batch C 99.1%94.8%4.3% Residual aliphatic extraction solvents invisible at the monitored UV wavelength.

Data Interpretation: In Batch B and C, HPLC-UV area normalization provided a dangerous illusion of high purity. Because the residual inorganic salts and aliphatic solvents lacked a chromophore, the UV detector simply did not see them[1]. The 19F qNMR method, anchored by the Internal Standard, calculated the exact mass of the fluorinated analyte present in the NMR tube. The resulting mass deficit (100% - 91.2% = 8.8% impurities) accurately reflected the true composition of the bulk powder, proving qNMR's status as a self-validating, absolute analytical tool[5][7].

Conclusion

For the purity validation of 2,3,4-trifluoro-5-methylbenzoic acid, 19F qNMR is not merely an alternative to HPLC-UV; it is the analytically rigorous successor. By leveraging the 100% natural abundance of fluorine, eliminating background interference, and utilizing internal standards to bypass the need for identical reference materials, 19F qNMR provides an absolute mass fraction that guarantees the integrity of pharmaceutical building blocks.

References

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works ResolveMass Laboratories Inc.[Link]

  • Fluorine NMR as a tool for Analysis of Fluorinated Compounds in the Environment Scholaris.ca[Link]

  • Quantitative 19F NMR method validation and application to the quantitative analysis of a fluoro-polyphosphates mixture ResearchGate[Link]

  • Quantification of Langlois Reagent by 19F-NMR Spectroscopy Sami Publishing Company[Link]

  • Nondestructive Quantitative Analysis of Lithium Ion-Endohedral Fullerene Salt (Li+@C60·PF6–) via 19F NMR Spectroscopy ACS Publications[Link]

  • The Application of Quantitative 1H-NMR for the Determination of Orlistat in Tablets MDPI[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2,3,4-Trifluoro-5-methylbenzoic acid

Handling polyfluorinated aromatic compounds requires a rigorous, mechanistic approach to laboratory safety. 2,3,4-Trifluoro-5-methylbenzoic acid (CAS: 65829-28-9) is a highly valuable building block in pharmaceutical dru...

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Author: BenchChem Technical Support Team. Date: March 2026

Handling polyfluorinated aromatic compounds requires a rigorous, mechanistic approach to laboratory safety. 2,3,4-Trifluoro-5-methylbenzoic acid (CAS: 65829-28-9) is a highly valuable building block in pharmaceutical drug discovery and agrochemical development. The strategic placement of three fluorine atoms on the benzoic acid scaffold significantly enhances the molecule's lipophilicity and metabolic stability. However, these exact physicochemical properties also alter its toxicokinetic profile, demanding specialized Personal Protective Equipment (PPE) and strict operational workflows.

This guide provides a self-validating, step-by-step operational framework for the safe handling, dispensing, and disposal of this compound, grounded in authoritative safety standards.

Hazard Identification and Mechanistic Causality

To design an effective safety protocol, one must first understand the causality behind the chemical's hazards. Unlike un-substituted benzoic acid, the electron-withdrawing nature of the trifluoro-substitution lowers the pKa of the carboxylic acid, making it a stronger proton donor. Furthermore, the increased lipophilicity allows the molecule to partition more rapidly into biological membranes.

According to the[1], and standard Globally Harmonized System (GHS) classifications for fluorinated organic acids, this compound presents three primary acute hazards:

  • H315 (Skin Irritation): The lipophilic fluorinated ring facilitates rapid penetration into the stratum corneum, while the acidic moiety denatures epidermal proteins upon contact with physiological moisture (sweat).

  • H319 (Serious Eye Irritation): Contact with the aqueous environment of the cornea causes an immediate, localized pH drop, risking severe inflammation and potential corneal opacity.

  • H335 (Respiratory Irritation): As a crystalline powder, it is highly prone to aerosolization. Inhalation of fine dust leads to deposition in the upper respiratory tract, triggering acute mucosal inflammatory responses.

Table 1: Physicochemical Hazard Profile of 2,3,4-Trifluoro-5-methylbenzoic acid

PropertyValue / CharacteristicOperational Implication
CAS Number 65829-28-9Unique identifier for SDS tracking and waste segregation.
Physical State Solid (Crystalline powder)High risk of aerosolization and static cling during transfer.
Molecular Formula C8H5F3O2Halogenated organic; strictly prohibits standard disposal.
Lipophilicity (LogP) ElevatedRapid dermal absorption; dictates specific glove material choices.

Personal Protective Equipment (PPE) Matrix

Implementing the , PPE serves as the critical final barrier against exposure. The selection of materials below is specifically driven by the compound's dual nature as both an organic acid and a lipophilic fluorinated aromatic, adhering to standards.

Table 2: Required PPE Specifications and Mechanistic Justification

PPE CategorySpecification / StandardMechanistic Justification
Eye Protection ANSI Z87.1+ certified chemical splash goggles.Prevents ingress of fine crystalline dust. Standard safety glasses are insufficient due to the lack of a peripheral facial seal.
Hand Protection Double-gloving: Nitrile (Inner: 4 mil, Outer: 8 mil, EN 374-1).Nitrile provides excellent resistance to organic acids. Double-gloving mitigates the risk of micro-tears during mechanical manipulation of spatulas.
Body Protection 100% cotton laboratory coat, fully buttoned to the neck.Cotton prevents static buildup (which aerosolizes the powder). Synthetic blends are avoided as they can melt into the skin if a secondary fire hazard exists.
Respiratory N95 or P100 particulate respirator.Mandatory only if handling outside a certified fume hood. Filters >95% of airborne crystalline particulates, preventing mucosal deposition.

Operational Workflow: Safe Handling and Dispensing

The primary risk of occupational exposure occurs during the mechanical transfer of the dry powder from the source container to a reaction vessel or analytical balance. Fluorinated powders are highly prone to static cling, which can cause uncontrolled aerosolization. The following protocol establishes a self-validating system for safe dispensing, grounded in the principles of .

Step-by-Step Dispensing Methodology:

  • Environmental Preparation: Ensure the chemical fume hood is operational and validated with a face velocity of 80–100 feet per minute (fpm). Clear the workspace of incompatible materials (e.g., strong bases, oxidizing agents).

  • Static Mitigation: Wipe the exterior of the reagent bottle and the weighing spatulas with a static-dissipative cloth, or utilize an anti-static ionizer bar inside the hood.

  • PPE Verification: Don inner nitrile gloves, cotton lab coat, chemical splash goggles, and outer heavy-duty nitrile gloves. Inspect the outer gloves for structural integrity.

  • Primary Transfer: Open the reagent bottle only inside the fume hood. Use a grounded, stainless-steel spatula to transfer the solid into a pre-tared, anti-static weighing boat. Avoid dropping the powder from a height to minimize dust generation.

  • Sealing and Decontamination: Immediately seal the source container. Wipe the exterior of the container and the analytical balance with a damp, disposable laboratory wipe to capture any stray micro-crystals.

  • Doffing: Remove the outer gloves inside the fume hood, turning them inside out to encapsulate any microscopic contamination. Dispose of them immediately in the solid hazardous waste bin.

DispensingWorkflow Start Start: Fume Hood Prep (Verify 80-100 fpm) Static Static Mitigation (Ionizer / Wipes) Start->Static PPE Don PPE (Double Nitrile, Goggles) Static->PPE Transfer Transfer Solid (Grounded Spatula) PPE->Transfer Clean Decontaminate (Damp Wipe Surfaces) Transfer->Clean Doff Doff Outer Gloves (Inside-out technique) Clean->Doff End Proceed to Reaction Doff->End

Sequential safety workflow for dispensing fluorinated crystalline solids.

Emergency Response and Spill Management

In the event of an accidental release, immediate and methodical action is required to prevent inhalation exposure and environmental contamination.

Step-by-Step Spill Protocol:

  • Evacuate and Isolate: If the spill occurs outside a fume hood, immediately evacuate personnel from the immediate vicinity to prevent inhalation of the aerosolized dust.

  • Upgrade PPE: Responders must don a P100 respirator, chemical splash goggles, and heavy-duty nitrile gloves before re-entering the spill zone.

  • Containment (Dry Spill): Do NOT use a standard laboratory vacuum cleaner or dry broom, as this will aggressively aerosolize the fine powder. Instead, gently cover the spill with damp, absorbent paper towels to suppress dust formation.

  • Collection: Use a non-sparking plastic scoop to collect the damp towels and the underlying powder. Place the collected material into a sealable, chemically compatible hazardous waste container.

  • Surface Neutralization: Wash the spill area with a dilute solution of sodium bicarbonate (NaHCO₃) to neutralize any residual trace acid, followed by a thorough wash with soap and water.

Disposal and Waste Management Plan

Because 2,3,4-Trifluoro-5-methylbenzoic acid contains multiple highly stable carbon-fluorine (C-F) bonds, it is recalcitrant to standard environmental degradation. It must be treated strictly as halogenated organic waste .

Step-by-Step Disposal Plan:

  • Segregation: Never mix fluorinated organic acids with strong bases (risk of exothermic neutralization) or oxidizing agents. Collect all solid waste (contaminated gloves, weighing boats, paper towels) in a designated "Solid Halogenated Organic Waste" container.

  • Liquid Waste: If the compound is dissolved in an organic solvent (e.g., DMSO, DMF, or Dichloromethane) during an experiment, the resulting solution must be collected in a secondary-contained "Liquid Halogenated Waste" carboy.

  • Labeling: Clearly label all waste containers with the chemical name, CAS number (65829-28-9), and the specific hazards (Irritant, Halogenated).

  • Incineration: Final disposal must be handled by a certified hazardous waste contractor via high-temperature incineration. Standard landfill or aqueous drain disposal is strictly prohibited due to the severe risk of leaching persistent fluorinated organic compounds (PFAS-related analogues) into the groundwater.

References

  • U.S. Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: 2,3,4-Trifluoro-5-methylbenzoic acid (DTXSID00617490). EPA.[Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standard (29 CFR 1910.132). United States Department of Labor.[Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[Link]

  • National Institute for Occupational Safety and Health (NIOSH). Hierarchy of Controls. Centers for Disease Control and Prevention. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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